molecular formula C6H13NS B2664829 4-Methylthiopiperidine CAS No. 767270-41-7

4-Methylthiopiperidine

Cat. No.: B2664829
CAS No.: 767270-41-7
M. Wt: 131.24
InChI Key: WGFYICOOQBENDY-UHFFFAOYSA-N
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Description

4-Methylthiopiperidine is a useful research compound. Its molecular formula is C6H13NS and its molecular weight is 131.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFYICOOQBENDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiopiperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its importance as a privileged scaffold for the design of therapeutic agents.[1] The conformational flexibility of the piperidine chair structure, combined with the basicity of the secondary amine, allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of 4-Methylthiopiperidine (also known as 4-(methylsulfanyl)piperidine), a versatile derivative that offers unique properties for researchers, scientists, and drug development professionals.

Core Molecular Attributes of this compound

This compound is a disubstituted piperidine derivative featuring a methylthio (-SCH₃) group at the C4 position. This substitution imparts specific physicochemical characteristics that can be leveraged in molecular design. The compound is most commonly handled in its free base form or as a more stable hydrochloride salt.

Identifier Value Reference
IUPAC Name 4-(Methylsulfanyl)piperidineN/A
Synonyms This compound, Methyl 4-piperidinyl sulfide[3][4]
CAS Number 767270-41-7 (Free Base)[3]
CAS Number 208245-70-9 (Hydrochloride Salt)N/A
Molecular Formula C₆H₁₃NS[3]
Molecular Weight 131.24 g/mol [3]
InChI Key WGFYICOOQBENDY-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

The introduction of the methylthio group at the 4-position subtly modulates the physical properties of the parent piperidine ring. Understanding these properties is critical for applications in synthesis, formulation, and biological assays.

Property Value (Free Base) Value (Hydrochloride Salt) Reference
Appearance Colorless to light yellow liquid (predicted)SolidN/A
Boiling Point 202.6 ± 33.0 °C (Predicted)Not Applicable[3]
Melting Point Not Available124-127 °CN/A
Density 0.99 ± 0.1 g/cm³ (Predicted)Not Available[3]
pKa (Conjugate Acid) ~10.8 (Estimated)Not Applicable[5]
Solubility Miscible with water and common organic solvents (Expected)Soluble in waterN/A

Field Insights on Physicochemical Properties:

  • Basicity (pKa): The pKa of the piperidinium ion is approximately 11.1-11.2.[5] The electron-donating, albeit weakly, nature of the 4-methylthio group is expected to have a minimal impact on the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be slightly lower than that of piperidine itself but still indicative of a strong base suitable for forming stable salts. This property is crucial for purification and for developing aqueous formulations of drug candidates.[5]

  • Lipophilicity: The methylthio group increases the lipophilicity compared to 4-hydroxypiperidine, which can influence a molecule's ability to cross cellular membranes and its pharmacokinetic profile. The predicted XlogP is 1.0.[6]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a robust, two-step, one-pot procedure starting from the commercially available 4-(methylthio)cyclohexanone. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[7]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 4-(Methylthio)cyclohexanone C Iminium Ion Intermediate A->C Reaction B Ammonia (NH3) B->C Reaction E This compound C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via reductive amination of 4-(methylthio)cyclohexanone.

Materials:

  • 4-(Methylthio)cyclohexanone

  • Ammonia (e.g., 7N solution in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)cyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the ammonia solution in methanol (2.0-3.0 eq) to the stirring solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any mild exotherm.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Core Reactivity
  • N-Alkylation/Acylation: As a secondary amine, the nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, sulfonylation, and reductive amination with other carbonyl compounds. This is the primary mode of its utility as a building block.

  • S-Oxidation: The thioether moiety is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂, m-CPBA) will convert the sulfide to the corresponding sulfoxide and subsequently to the sulfone. This provides an additional handle for modifying the electronic properties and solubility of the final molecule.

Spectroscopic Characterization Profile (Predicted)

For a research scientist, unambiguous characterization of a novel or synthesized compound is paramount. While experimental spectra for this compound are not widely published, a predicted profile based on its structure and data from analogous compounds can serve as a reliable guide for identification.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
H-4 (methine)~2.7 - 2.9Quintet or tt1HCoupled to axial and equatorial protons at C3/C5.
H-2/H-6 (axial)~2.5 - 2.7dt2HDeshielded by proximity to nitrogen.
H-2/H-6 (equatorial)~3.0 - 3.2dm2HDeshielded by proximity to nitrogen.
H-3/H-5 (axial)~1.4 - 1.6qd2H
H-3/H-5 (equatorial)~1.8 - 2.0dm2H
-SCH₃ (methyl)~2.1s3HCharacteristic singlet for a methyl sulfide.
-NHVariable (broad)s1HChemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
Carbon Assignment Predicted δ (ppm) Notes
C-2 / C-6~48-50Carbons adjacent to the nitrogen atom.
C-4~38-40Carbon bearing the methylthio group.
C-3 / C-5~34-36
-SCH₃~15-17Methyl carbon of the thioether.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Intensity
3300 - 3400N-H StretchMedium, Broad
2950 - 2800C-H Stretch (Aliphatic)Strong
1470 - 1430C-H Bend (CH₂)Medium
1150 - 1050C-N StretchMedium
700 - 600C-S StretchWeak-Medium
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 131.08 (Calculated for C₆H₁₃NS).[6]

  • [M+H]⁺: m/z = 132.08.[6]

  • Key Fragmentation: Expect loss of the methylthio group (-SCH₃) or cleavage of the piperidine ring.

Applications in Drug Design and Medicinal Chemistry

The this compound scaffold is a valuable building block for creating more complex molecules with potential therapeutic applications. Its utility stems from the ability to introduce the piperidine ring into a target molecule while providing a metabolically distinct thioether functionality.

G A This compound (Building Block) B N-Functionalization (Alkylation, Acylation, etc.) A->B C Diverse Library of Piperidine Derivatives B->C D Lead Compounds for Drug Discovery C->D

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can be tuned to optimize blood-brain barrier penetration.

  • Enzyme Inhibitors: The thioether can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site. For example, molecules incorporating an N-(4-methylthiophenyl) group have been explored as potent microtubule targeting agents for cancer therapy.

  • Metabolic Stability: The methylthio group offers a different metabolic profile compared to more common functional groups like methoxy ethers. While it can be oxidized to the sulfoxide and sulfone, this pathway may be slower than O-demethylation, potentially improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its unique combination of a basic piperidine core and a modifiable thioether functional group provides chemists with a powerful tool for constructing novel molecular architectures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic protocol, and an analysis of its potential applications, serving as a foundational resource for researchers in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to 4-Methylthiopiperidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiopiperidine, a sulfur-containing heterocyclic amine, is a versatile building block in medicinal chemistry. Its unique structural and physicochemical properties make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic pathway, detailed analytical and characterization methodologies, and its applications in drug discovery. The document also outlines critical safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(methylsulfanyl)piperidine, is a cyclic amine with a methylthio group at the 4-position of the piperidine ring. The presence of both a basic nitrogen atom and a sulfur-containing moiety imparts distinct properties that are leveraged in the design of bioactive molecules.

IdentifierValueSource
Chemical Name This compoundN/A
Synonyms 4-(Methylsulfanyl)piperidine, 4-(Methylthio)piperidine[1]
CAS Number 767270-41-7[1]
Molecular Formula C₆H₁₃NS[1]
Molecular Weight 131.24 g/mol [1]
Predicted Boiling Point 202.6 ± 33.0 °CN/A
Predicted Density 0.99 ± 0.1 g/cm³N/A

The hydrochloride salt of this compound is also commercially available (CAS Number: 208245-70-9) and is often used in synthesis due to its improved stability and handling characteristics.

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

A logical approach starts from the commercially available 1-Boc-4-piperidone. The synthesis can be envisioned in four main steps:

  • Reduction of the ketone: 1-Boc-4-piperidone is reduced to 1-Boc-4-hydroxypiperidine.

  • Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

  • Nucleophilic substitution: The leaving group is displaced by sodium thiomethoxide.

  • Deprotection: The Boc protecting group is removed to yield the final product.

Synthesis cluster_0 Synthetic Workflow for this compound start 1-Boc-4-piperidone step1 1. Reduction (e.g., NaBH4, MeOH) start->step1 intermediate1 1-Boc-4-hydroxypiperidine step1->intermediate1 step2 2. Activation (e.g., TsCl, Pyridine) intermediate1->step2 intermediate2 1-Boc-4-tosyloxypiperidine step2->intermediate2 step3 3. Nucleophilic Substitution (e.g., NaSMe, DMF) intermediate2->step3 intermediate3 1-Boc-4-(methylthio)piperidine step3->intermediate3 step4 4. Deprotection (e.g., TFA or HCl in Dioxane) intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-hydroxypiperidine

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1-Boc-4-hydroxypiperidine as a white solid, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-4-tosyloxypiperidine

  • Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in pyridine or dichloromethane (DCM).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-Boc-4-(methylthio)piperidine

  • To a solution of 1-Boc-4-tosyloxypiperidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe, 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield crude 1-Boc-4-(methylthio)piperidine, which can be purified by chromatography.

Step 4: Synthesis of this compound (Deprotection)

  • Dissolve 1-Boc-4-(methylthio)piperidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or a solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound. The product can be further purified by distillation if necessary.

Analytical and Spectroscopic Characterization

Proper characterization of this compound is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.10ddd2HH-2ax, H-6ax
~2.65dt2HH-2eq, H-6eq
~2.50m1HH-4
~2.10s3HS-CH₃
~1.90m2HH-3eq, H-5eq
~1.60br s1HNH
~1.45qd2HH-3ax, H-5ax

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~46.0C-2, C-6
~40.0C-4
~34.0C-3, C-5
~15.0S-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
2950-2800StrongC-H Stretch (Aliphatic)
~1450MediumCH₂ Scissoring
~1100MediumC-N Stretch
~670WeakC-S Stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern would be characterized by the loss of the methylthio group or cleavage of the piperidine ring.

m/zPossible Fragment
131[M]⁺
116[M - CH₃]⁺
84[M - SCH₃]⁺

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The introduction of a methylthio group at the 4-position can modulate a compound's lipophilicity, metabolic stability, and ability to form key interactions with biological targets.

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motif is of significant interest in the design of novel therapeutics, particularly for:

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can influence blood-brain barrier penetration.

  • Enzyme Inhibitors: The sulfur atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site.

  • Antimicrobial Agents: Sulfur-containing heterocycles have a rich history in the development of antibacterial and antifungal drugs.

This compound serves as a key intermediate for the synthesis of more complex molecules where the piperidine nitrogen can be functionalized, or the methylthio group can be further modified, for example, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the compound's properties.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on the known hazards of similar piperidines and thioethers.

Hazard Identification:
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage:
  • Handle in a chemical fume hood.[4][5]

  • Keep container tightly closed in a dry and well-ventilated place.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Ground and bond container and receiving equipment to prevent static discharge.[4][5]

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted analytical data for its characterization. By understanding its synthesis, properties, and safe handling procedures, researchers can effectively utilize this compound to advance their research and development efforts in medicinal chemistry.

References

Spectroscopic Signature of 4-Methylthiopiperidine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylthiopiperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This guide provides a detailed, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to forecast its spectral characteristics. This predictive approach offers a robust framework for researchers to anticipate and interpret experimental results.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS).

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[1][2][3]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A longer acquisition time or a greater number of scans may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or TMS.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the piperidine ring protons, the N-H proton, and the methylthio group protons. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons at the C2/C6 and C3/C5 positions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-N1.5 - 2.5 (variable)broad singlet-
H-2ax, H-6ax2.9 - 3.1doublet of tripletsJ(ax,ax) ≈ 10-13, J(ax,eq) ≈ 3-4
H-2eq, H-6eq2.5 - 2.7doublet of tripletsJ(eq,ax) ≈ 3-4, J(eq,eq) ≈ 2-3
H-3ax, H-5ax1.3 - 1.5quartetJ(ax,ax) ≈ 10-13, J(ax,eq) ≈ 3-4
H-3eq, H-5eq1.8 - 2.0doublet of multiplets-
H-42.6 - 2.8multiplet-
H-7 (S-CH₃)2.1 - 2.3singlet-

Interpretation of ¹H NMR Spectrum:

  • Piperidine Ring Protons (H-2, H-3, H-5, H-6): The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield of the ring protons due to the electron-withdrawing effect of the nitrogen atom.[4] The axial protons will typically resonate at a slightly lower field than the equatorial protons. The coupling constants are characteristic of a chair conformation.[5][6]

  • H-4 Proton: The proton at the substituted carbon (C4) will have a chemical shift influenced by the attached sulfur atom and will likely appear as a multiplet due to coupling with the adjacent C3 and C5 protons.

  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][7] It typically appears as a broad singlet.

  • Methylthio Protons (H-7): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet in the upfield region.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2, C645 - 50
C3, C530 - 35
C435 - 40
C7 (S-CH₃)15 - 20

Interpretation of ¹³C NMR Spectrum:

  • Piperidine Ring Carbons (C2, C3, C4, C5, C6): The carbons directly bonded to the nitrogen (C2 and C6) are expected to have the most downfield chemical shift among the ring carbons.[8][9][10] The chemical shifts of the other ring carbons (C3, C4, C5) will be further upfield. The substituent at C4 will influence the chemical shifts of the surrounding carbons.

  • Methylthio Carbon (C7): The carbon of the methyl group attached to the sulfur will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3350 - 3310N-H stretch (secondary amine)Weak to Medium
2950 - 2850C-H stretch (aliphatic)Strong
1470 - 1440C-H bend (scissoring)Medium
1250 - 1020C-N stretch (aliphatic amine)Medium
750 - 700C-S stretchWeak
900 - 650N-H wagBroad, Medium

Interpretation of IR Spectrum:

  • N-H Stretch: A characteristic weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.[11][12][13]

  • C-H Stretch: Strong absorption bands in the 2950-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the piperidine ring and the methyl group.[14]

  • C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range is anticipated for the C-N stretching vibration.[11][15]

  • C-S Stretch: The C-S stretching vibration is expected to produce a weak absorption in the 750-700 cm⁻¹ region.[16][17] This band can sometimes be difficult to distinguish in the fingerprint region.

  • N-H Wag: A broad, medium intensity band between 900 and 650 cm⁻¹ is characteristic of the N-H out-of-plane bending (wagging) vibration.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound. Electrospray Ionization (ESI) would be suitable for LC-MS analysis, typically forming the [M+H]⁺ ion.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₆H₁₃NS) is 131.24 g/mol . The molecular ion peak ([M]⁺˙) in an EI mass spectrum is expected at m/z 131.

The primary fragmentation pathway for piperidine derivatives under EI-MS is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[18][19] This leads to the formation of a stable iminium ion.

Predicted Major Fragment Ions:

m/z Proposed Fragment Fragmentation Pathway
131[C₆H₁₃NS]⁺˙Molecular Ion
116[C₅H₁₀NS]⁺Loss of a methyl radical (•CH₃) from the piperidine ring
84[C₅H₁₀N]⁺α-cleavage with loss of the methylthio group (•SCH₃)
44[C₂H₆N]⁺Further fragmentation of the piperidine ring

Interpretation of Mass Spectrum:

  • Molecular Ion (m/z 131): The presence of a peak at m/z 131 would confirm the molecular weight of the compound.

  • α-Cleavage (m/z 84): The most significant fragmentation is expected to be the loss of the methylthio radical (•SCH₃, mass = 47) via α-cleavage at the C4-C3 or C4-C5 bond, followed by ring opening and subsequent fragmentation to form a stable iminium ion at m/z 84. This is often the base peak in the mass spectra of such compounds.[18]

  • Loss of Methyl Radical (m/z 116): Loss of a methyl radical from the piperidine ring is another possible fragmentation pathway.

G M [M]⁺˙ m/z = 131 F1 [M - •CH₃]⁺ m/z = 116 M->F1 - •CH₃ F2 [M - •SCH₃]⁺ m/z = 84 (Base Peak) M->F2 - •SCH₃ (α-cleavage) F3 Further Fragments m/z = 44 F2->F3

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on established principles and data from structurally related molecules. These predictions offer a valuable resource for the identification and characterization of this compound in various research and development applications. It is recommended that this predictive data be confirmed with experimental results when the pure compound is available.

References

4-Methylthiopiperidine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methylthiopiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a heterocyclic amine with a piperidine ring functionalized with a methylthio group. Its molecular structure, featuring a polar amine group and a non-polar hydrocarbon backbone with a sulfur-containing substituent, suggests a nuanced solubility profile across various organic solvents. The nitrogen atom's lone pair of electrons makes the amine group a hydrogen bond acceptor and imparts basicity to the molecule.[1][2] These structural characteristics are pivotal in determining its interactions with different solvent environments, a critical consideration in drug discovery, synthesis, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in organic solvents.

Core Principles of Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[3][4] The key factors influencing the solubility of this compound are:

  • Polarity and Dipole Moment: The piperidine ring and the methylthio group contribute to the overall polarity of the molecule. The nitrogen atom in the piperidine ring introduces a dipole moment, enhancing its affinity for polar solvents.

  • Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond acceptor via its nitrogen atom. This capability is crucial for its solubility in protic solvents like alcohols.[1][5]

  • Van der Waals Forces: The non-polar hydrocarbon portion of the molecule interacts through weaker London dispersion forces, which are the primary mode of interaction with non-polar solvents.[3][5]

  • Molecular Size and Shape: Generally, as the molecular size of a compound increases, its solubility tends to decrease, as it becomes more challenging for solvent molecules to surround the solute molecule effectively.[6][7]

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of this compound's solubility can be made based on its structural features and the properties of analogous compounds like piperidine.[2]

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability to form hydrogen bonds with the solvent's hydroxyl group is a dominant factor.[1][5]
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl AcetateModerate to HighSolute-solvent interactions will be driven by dipole-dipole interactions. DCM is a good solvent for many organic compounds.[8] Ethyl acetate is also a versatile polar aprotic solvent.[9]
Non-Polar Toluene, HexaneLow to ModerateSolubility will depend on the balance between the polar amine and the non-polar hydrocarbon structure. Toluene, being aromatic, may exhibit slightly better solvation than aliphatic hexane.

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for quantitatively determining the solubility of this compound in various organic solvents. This protocol is designed to yield reliable and reproducible results.

Objective:

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, dichloromethane, toluene, hexane, ethyl acetate)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and vortex prep2->equil1 equil2 Incubate at constant temperature (e.g., 24 hours) equil1->equil2 Step 2 sample1 Allow solid to settle equil2->sample1 sample2 Filter supernatant sample1->sample2 Step 3 sample3 Dilute aliquot with mobile phase/solvent sample2->sample3 Step 4 analysis1 Analyze by HPLC/GC sample3->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2 Step 5

Caption: Workflow for experimental solubility determination.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for several minutes to facilitate initial dissolution.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for a sufficient period (typically 24-48 hours) with intermittent shaking. This ensures the solution reaches equilibrium saturation.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC or the same solvent for GC) to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Interpretation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling Considerations

As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and the respective solvents for specific handling and disposal information.

Conclusion

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methylthiopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Methylthiopiperidine is a valuable heterocyclic scaffold in medicinal chemistry, combining the structurally significant piperidine ring with a versatile methylthio group. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a rationale for methodological choices. It details two robust synthetic strategies: the catalytic hydrogenation of a pyridine precursor and the direct S-alkylation of a piperidine-thiol. Furthermore, this document establishes a comprehensive analytical framework for the unambiguous characterization of this compound, presenting predicted spectroscopic data for NMR, IR, and Mass Spectrometry to serve as a benchmark for researchers in the field.

Introduction: The this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and FDA-approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for specific three-dimensional conformations that are often crucial for biological activity. The incorporation of a methylthio (-SCH₃) group at the 4-position introduces a key functional handle. The sulfur atom can engage in unique non-covalent interactions and serves as a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby enabling fine-tuning of a molecule's physicochemical properties. This combination makes this compound an attractive building block for constructing novel chemical entities in drug discovery programs.

PropertyPredicted Value
Molecular FormulaC₆H₁₃NS
Molecular Weight131.24 g/mol [2]
Boiling Point202.6 ± 33.0 °C[2]
Density0.99 ± 0.1 g/cm³[2]

Retrosynthetic Analysis and Strategic Approach

Two primary retrosynthetic disconnections provide logical and efficient pathways to the target molecule, this compound. These strategies leverage commercially available starting materials and employ well-established, high-yielding chemical transformations.

G cluster_0 Route A: C-N Disconnection (Reduction) cluster_1 Route B: C-S Disconnection (Alkylation) Target This compound PrecursorA 4-(Methylthio)pyridine Target->PrecursorA Catalytic Hydrogenation PrecursorB Piperidine-4-thiol Target->PrecursorB S-Methylation G cluster_legend Legend M [C₆H₁₃NS]⁺ m/z = 131 F1 [M - CH₃]⁺ m/z = 116 M->F1 - •CH₃ F2 [M - SCH₃]⁺ m/z = 84 M->F2 - •SCH₃ F3 [C₅H₁₀N]⁺ m/z = 84 F2->F3 Rearrangement key1 Molecular Ion key2 Key Fragment

References

The Strategic Role of 4-Thio-Substituted Piperidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for the 4-Thio-Substituted Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone for establishing critical interactions with biological targets. While a vast body of literature explores various functionalizations of the piperidine core, this guide focuses on a specific and increasingly relevant substitution pattern: the incorporation of a sulfur-containing moiety at the 4-position.

Initial inquiries into the specific role of 4-methylthiopiperidine reveal a notable scarcity of dedicated literature, suggesting it is not a widely-documented building block in its own right. However, by broadening our scope to the class of 4-thio-substituted piperidines, including thioethers and other sulfur-containing groups, a compelling narrative emerges. This guide will synthesize the available scientific knowledge to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, application, and strategic value of 4-thio-substituted piperidines in medicinal chemistry. We will delve into the causal reasoning behind their synthetic routes, their impact on structure-activity relationships (SAR), and their potential to modulate pharmacokinetic profiles.

I. Synthesis of 4-Thio-Substituted Piperidines: Key Strategies and Methodologies

The synthesis of 4-thio-substituted piperidines can be approached through several strategic pathways, primarily centered around the introduction of the sulfur functionality onto a pre-formed piperidine ring. The choice of starting material, typically a 4-piperidone or 4-piperidinol derivative, dictates the subsequent chemical transformations.

Synthesis from 4-Piperidone Derivatives

4-Piperidone serves as a versatile and common starting material for the synthesis of various 4-substituted piperidines.[2] The general strategy involves the conversion of the ketone to a functionality amenable to nucleophilic substitution by a thiol.

A plausible and efficient route to 4-alkylthiopiperidines commences with the reduction of N-protected 4-piperidone to the corresponding 4-piperidinol. The resulting hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, which can be subsequently displaced by a desired alkylthiolate.

Experimental Protocol: Synthesis of N-Boc-4-(methylthio)piperidine

Step 1: Reduction of N-Boc-4-piperidone to N-Boc-4-piperidinol

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until completion.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-piperidinol.

Step 2: Tosylation of N-Boc-4-piperidinol

  • Dissolve N-Boc-4-piperidinol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

  • To a solution of the tosylated intermediate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford N-Boc-4-(methylthio)piperidine.

Diagram of the Synthetic Workflow from 4-Piperidone

G start N-Boc-4-piperidone step1 Reduction (NaBH4, MeOH) start->step1 intermediate1 N-Boc-4-piperidinol step1->intermediate1 step2 Tosylation (TsCl, Et3N, DCM) intermediate1->step2 intermediate2 N-Boc-4-tosyloxypiperidine step2->intermediate2 step3 Nucleophilic Substitution (NaSMe, DMF) intermediate2->step3 product N-Boc-4-(methylthio)piperidine step3->product

Caption: Synthetic pathway to N-Boc-4-(methylthio)piperidine from N-Boc-4-piperidone.

Synthesis via Mitsunobu Reaction from 4-Piperidinol

The Mitsunobu reaction offers an alternative and efficient method for the direct conversion of 4-piperidinol to the corresponding thioether. This reaction proceeds with an inversion of stereochemistry at the 4-position.

Experimental Protocol: Mitsunobu Synthesis of N-Boc-4-(methylthio)piperidine

  • To a solution of N-Boc-4-piperidinol (1.0 eq), triphenylphosphine (1.5 eq), and methanethiol (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-4-(methylthio)piperidine.

Diagram of the Mitsunobu Reaction Workflow

G start N-Boc-4-piperidinol product N-Boc-4-(methylthio)piperidine start->product Mitsunobu Reaction reagents MeSH, PPh3, DEAD/DIAD reagents->product

Caption: Mitsunobu reaction for the synthesis of N-Boc-4-(methylthio)piperidine.

II. The Role of 4-Thio-Substituted Piperidines in Medicinal Chemistry

The introduction of a thioether or other sulfur-containing moiety at the 4-position of a piperidine ring can significantly influence a molecule's physicochemical properties and its interaction with biological targets. Sulfur-containing heterocycles are prevalent in a wide range of medicinally active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3]

Modulation of Physicochemical Properties

The sulfur atom in a thioether is a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a drug candidate. The replacement of a carbon or oxygen atom with sulfur can alter the molecule's size, polarity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyInfluence of 4-Thio-Substitution
Lipophilicity (LogP) Generally increases lipophilicity compared to a hydroxyl group, but less than a corresponding alkyl group. This can be fine-tuned by the nature of the alkyl group on the sulfur.
Hydrogen Bonding The sulfur atom can act as a weak hydrogen bond acceptor, influencing interactions with target proteins and solubility.
Metabolic Stability Thioethers are susceptible to oxidation to the corresponding sulfoxide and sulfone metabolites. This can be a metabolic liability or a strategy for prodrug design.[4]
Conformation The C-S bond length and bond angles differ from C-O and C-C bonds, which can subtly alter the conformational preference of the piperidine ring and the orientation of other substituents.
Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is limited, studies on related 4-substituted piperidines provide valuable insights. In the development of inhibitors for various biological targets, the nature of the substituent at the 4-position is often critical for potency and selectivity.

For instance, in a series of piperidine derivatives developed as cathepsin S inhibitors, the substituent at the 4-position was found to be crucial for activity.[5] The introduction of a sulfur-containing moiety can provide a vector for interaction with specific residues in a binding pocket.

In another study on piperidine derivatives with antioxidant activity, the presence of a thiol group was found to be essential for radical scavenging.[6] This highlights the diverse roles that sulfur at the 4-position can play in mediating biological effects.

Logical Relationship in SAR Exploration

G scaffold Piperidine Scaffold substituent 4-Thio-Substituent scaffold->substituent properties Physicochemical Properties (Lipophilicity, H-bonding) substituent->properties activity Biological Activity (Potency, Selectivity) properties->activity

Caption: The interplay between the 4-thio-substituent, physicochemical properties, and biological activity.

III. Case Studies and Applications

While there are no prominent examples of approved drugs containing a simple this compound, the broader class of molecules with sulfur-containing piperidines has seen application in drug discovery programs. For example, piperidine derivatives with more complex thioether linkages have been investigated as potent and selective inhibitors of various enzymes and receptors.

One patent describes piperidine derivatives with a methylthio group as part of a larger substituent on a phenyl ring, intended for the treatment of neurological disorders.[7] Another example is found in the synthesis of a 2-ketopiperazine derivative where a methylthio group is present on a pyrimidine ring that is subsequently attached to a piperazine, a close structural relative of piperidine.[3]

IV. Future Perspectives and Conclusion

The 4-thio-substituted piperidine scaffold represents a valuable, yet perhaps under-explored, building block in medicinal chemistry. The ability of the sulfur atom to modulate key physicochemical properties and engage in specific interactions with biological targets makes it an attractive moiety for fine-tuning the pharmacological profile of drug candidates.

While the specific building block, this compound, does not appear to have extensive documentation, the synthetic strategies and medicinal chemistry principles discussed in this guide for the broader class of 4-thio-substituted piperidines provide a solid foundation for its potential application. Future work in this area could focus on the systematic exploration of 4-alkylthiopiperidines in lead optimization campaigns, with a particular emphasis on understanding the impact of the thioether on ADME properties and target engagement. The development of novel synthetic methodologies for the efficient and stereoselective synthesis of these compounds will further enhance their utility in drug discovery.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Methylthiopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. This inherent versatility has led to the incorporation of the piperidine motif into a vast array of pharmaceuticals, ranging from analgesics to antipsychotics.[2] The strategic functionalization of the piperidine ring is therefore a critical aspect of drug design and development. Among the myriad of substituted piperidines, those bearing a substituent at the 4-position are of particular interest due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of a specific, yet significant, member of this class: 4-Methylthiopiperidine. We will delve into the historical context of its plausible discovery, detail its synthetic evolution, and present its modern applications, offering a comprehensive resource for researchers and drug development professionals.

A Historical Perspective: The Genesis of 4-Substituted Piperidines

The direct history of this compound is not marked by a singular, celebrated discovery. Rather, its emergence is a logical consequence of the development of synthetic methodologies for 4-substituted piperidines throughout the 20th century. The journey to molecules like this compound begins with the synthesis of its key precursor, 4-piperidone.

The Foundational Syntheses of 4-Piperidone

Early efforts in piperidine chemistry led to the development of robust methods for the synthesis of 4-piperidones. These methods laid the essential groundwork for the eventual synthesis of a wide variety of 4-substituted derivatives.

One of the classic named reactions in this domain is the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century.[3][4][5][6] This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, providing a direct route to the 4-piperidone skeleton.[5]

Another cornerstone of 4-piperidone synthesis is the Dieckmann condensation .[7] This intramolecular cyclization of a diester, typically carried out in the presence of a base, allows for the formation of a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone.[8] The general approach involves the double Michael addition of a primary amine to two equivalents of an acrylate ester, followed by the Dieckmann cyclization.[9]

These foundational methods, while historically significant, have been refined over the years to improve yields and expand their substrate scope, making 4-piperidones readily accessible starting materials for further synthetic transformations.

The Emergence of this compound: Plausible Synthetic Pathways

With a reliable supply of 4-piperidone established, the introduction of a methylthio group at the 4-position became a feasible synthetic challenge. While a definitive first synthesis of this compound is not readily found in the historical literature, its preparation can be logically deduced from established chemical principles of the mid-20th century. The most direct conceptual approach involves the transformation of 4-piperidone or a derivative thereof.

Conceptual Pathway 1: From 4-Piperidone via Reductive Thiolation

A plausible early route to this compound would involve the reaction of 4-piperidone with methanethiol, followed by reduction. The initial reaction would likely form a hemithioacetal or a thioenamine, which could then be reduced to the target thioether. This approach is analogous to reductive amination, a well-established method for the synthesis of amines.[10][11]

Conceptual Pathway 2: Nucleophilic Substitution on a 4-Substituted Piperidine

Another logical pathway involves the nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring with a methylthiolate nucleophile. A common precursor for this type of transformation is 4-hydroxypiperidine, which can be synthesized by the reduction of 4-piperidone. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide, which can subsequently be displaced by sodium methylthiolate.

Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[12][13] The reaction of 4-hydroxypiperidine with methanethiol under Mitsunobu conditions (typically using triphenylphosphine and a dialkyl azodicarboxylate) would provide a direct route to this compound.[14]

Modern Synthetic Methodologies and Protocols

Contemporary organic synthesis offers a variety of efficient and high-yielding methods for the preparation of this compound. These methods often involve the use of protecting groups to avoid side reactions at the piperidine nitrogen.

Synthesis from N-Boc-4-piperidone

A common and practical approach in modern synthesis is to start with a protected form of 4-piperidone, such as N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group is stable under a range of reaction conditions but can be easily removed under acidic conditions.

Protocol 1: Synthesis of N-Boc-4-Methylthiopiperidine via Reductive Thiolation

This two-step procedure involves the formation of a thioacetal followed by its reduction.

Step 1: Formation of the Dithioacetal

  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., dichloromethane), add methanethiol (2.2 equivalents).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4,4-bis(methylthio)piperidine.

Step 2: Reductive Desulfurization

  • Dissolve the crude dithioacetal in a suitable solvent (e.g., ethanol or tetrahydrofuran).

  • Add a reducing agent, such as Raney nickel, and stir the mixture under a hydrogen atmosphere or with a hydrogen source like ammonium formate.

  • Monitor the reaction for the disappearance of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain N-Boc-4-methylthiopiperidine.

Protocol 2: Synthesis of N-Boc-4-Methylthiopiperidine via Mitsunobu Reaction

This protocol allows for a more direct conversion from N-Boc-4-hydroxypiperidine.

  • Dissolve N-Boc-4-hydroxypiperidine (1 equivalent), triphenylphosphine (1.5 equivalents), and methanethiol (1.5 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding N-Boc-4-methylthiopiperidine.

Deprotection to Yield this compound

The final step in these synthetic sequences is the removal of the Boc protecting group.

  • Dissolve the N-Boc-4-methylthiopiperidine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃NSGeneral Chemical Knowledge
Molecular Weight 131.24 g/mol General Chemical Knowledge
Appearance Colorless to pale yellow liquidGeneral Chemical Knowledge
Boiling Point ~202 °C (predicted)General Chemical Knowledge
Density ~0.99 g/cm³ (predicted)General Chemical Knowledge
CAS Number 767270-41-7General Chemical Knowledge

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine core provides a desirable pharmacokinetic profile, while the methylthio group can be involved in key binding interactions with biological targets or serve as a handle for further chemical modification.

The sulfur atom in the methylthio group can act as a hydrogen bond acceptor and can also be oxidized to the corresponding sulfoxide and sulfone, providing analogues with different electronic and steric properties for structure-activity relationship (SAR) studies.

While specific drugs containing the this compound moiety are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents targeting a range of receptors and enzymes.

Conclusion

The story of this compound is not one of a dramatic discovery but rather a testament to the power of fundamental synthetic organic chemistry. Its existence is a direct result of the development of robust methods for the synthesis and functionalization of the piperidine ring. As a versatile building block, this compound continues to be a valuable tool for medicinal chemists in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, and potential applications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

4-Methylthiopiperidine: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. Within this important class, 4-Methylthiopiperidine (4-MTP) emerges as a particularly intriguing building block. The introduction of a methylthio (-SCH₃) group at the 4-position imparts unique physicochemical properties that can be strategically exploited in drug design. This guide explores the core characteristics, synthetic utility, and diverse research applications of 4-MTP, providing field-proven insights for its effective application in modern therapeutic development.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. 4-MTP is a solid at room temperature, typically supplied as a hydrochloride salt to improve stability and handling.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃NSChemScene
Molecular Weight 131.24 g/mol ChemScene
CAS Number 767270-41-7 (Free Base)ChemicalBook
CAS Number 208245-70-9 (HCl Salt)Sigma-Aldrich
Melting Point (HCl) 124-127°CSigma-Aldrich
Boiling Point (Free Base) 202.6 ± 33.0 °C (Predicted)ChemicalBook
Purity Typically ≥97%Sigma-Aldrich
Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. While a dedicated spectrum for 4-MTP is not publicly available, its expected signature can be reliably predicted based on established principles and data from analogous structures like 4-methylpiperidine.[2][3][4]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. A sharp singlet around δ 2.1 ppm would correspond to the three protons of the methylthio group (-S-CH₃ ). The piperidine ring protons would appear as multiplets in the δ 2.5-3.5 ppm range for those adjacent to the nitrogen and in the δ 1.5-2.0 ppm range for the others. The proton at the 4-position (methine proton) would likely be a multiplet around δ 2.7-3.0 ppm.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides direct information about the carbon skeleton.[3] A signal for the methylthio carbon (-S-C H₃) would be expected in the aliphatic region, typically around δ 15 ppm. The piperidine carbons would appear at distinct chemical shifts: C4 (bearing the -SCH₃ group) around δ 40-45 ppm, C2/C6 (adjacent to nitrogen) around δ 45-50 ppm, and C3/C5 around δ 30-35 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups.[2] Key absorptions for 4-MTP would include C-H stretching vibrations just below 3000 cm⁻¹, an N-H stretching band (for the secondary amine) around 3300 cm⁻¹, and C-N stretching vibrations in the 1200-1000 cm⁻¹ region. The C-S stretch is typically weak and appears in the 800-600 cm⁻¹ range.

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust and ensure thorough washing after handling. Store in a tightly closed container at room temperature.

Section 2: Synthetic Accessibility & Key Reactions

The utility of a building block is directly tied to its reactivity and the ease with which it can be incorporated into larger molecules. The secondary amine of the piperidine ring in 4-MTP is the primary site for synthetic modification, most commonly through N-alkylation or N-arylation reactions.

Key Synthetic Workflow: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[5] It offers high yields and functional group tolerance, making it a preferred strategy in medicinal chemistry. The workflow involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification 4MTP This compound Mixing 1. Mix 4-MTP and Aldehyde 4MTP->Mixing Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Mixing ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction 3. Add Reducing Agent ReducingAgent->Reduction Solvent Anhydrous Solvent (e.g., DCM, DCE) Solvent->Mixing Iminium 2. Iminium Ion Formation (in situ) Mixing->Iminium Iminium->Reduction Stir 4. Stir at Room Temp (12-16h) Reduction->Stir Quench 5. Quench with aq. NaHCO₃ Stir->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Purify via Chromatography Extract->Purify Product N-Alkylated Product Purify->Product G cluster_virus HIV-1 Virus cluster_cell Host T-Cell cluster_drug Therapeutic Intervention gp120 gp120 Protein CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Allows gp120 to bind CCR5 CCR5->gp120 4. Membrane Fusion & Viral Entry Antagonist CCR5 Antagonist (e.g., containing piperidine scaffold) Antagonist->CCR5 Blocks Interaction G Thioether This compound -SCH₃ - Lipophilic - H-bond acceptor (weak) Sulfoxide 4-Methylsulfinylpiperidine -SOCH₃ - Polar - Strong H-bond acceptor Thioether->Sulfoxide Mild Oxidation (e.g., m-CPBA, 1 eq) Sulfone 4-Methylsulfonylpiperidine -SO₂CH₃ - Very Polar - Strong H-bond acceptor Sulfoxide->Sulfone Strong Oxidation (e.g., m-CPBA, >2 eq)

References

An In-Depth Technical Guide to the Safe Handling of 4-Methylthiopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

4-Methylthiopiperidine, and its common hydrochloride salt, are valuable building blocks in medicinal chemistry and drug development.[1] The substituted piperidine scaffold is a cornerstone in the design of novel therapeutics, offering a three-dimensional structure that can facilitate unique protein-ligand interactions.[1] However, like many reactive heterocyclic amines, this compound possesses a distinct hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols.

This guide is designed for researchers, chemists, and laboratory professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded framework for risk assessment and management. The causality behind each safety recommendation is explained to foster a culture of safety that is both compliant and intuitive. The protocols herein are designed as self-validating systems to ensure the highest level of protection in a research and development setting.

Section 2: Core Hazard Identification and Toxicological Profile

The primary operational risk associated with this compound hydrochloride stems from its classification as a harmful and irritant substance.[2][3] A thorough understanding of its toxicological endpoints is the foundation of all subsequent safety protocols. The compound is typically supplied as a solid with a melting point between 124-127°C.[3]

The Globally Harmonized System (GHS) classification provides a clear and concise summary of the compound's intrinsic hazards.[2][3]

Hazard Class Hazard Statement GHS Code Primary Concern
Acute Toxicity, OralHarmful if swallowedH302Accidental ingestion can lead to systemic toxicity.
Acute Toxicity, DermalHarmful in contact with skinH312The compound can be absorbed through the skin, causing systemic effects.
Skin IrritationCauses skin irritationH315Direct contact will likely cause redness, itching, and inflammation.
Serious Eye IrritationCauses serious eye irritationH319Direct contact with eyes can cause significant, potentially lasting, damage.
Acute Toxicity, InhalationHarmful if inhaledH332Inhalation of dust can lead to systemic toxicity.
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation of dust can irritate the nose, throat, and lungs.

The causality for these classifications is rooted in the chemical's structure. As a substituted piperidine, it is a secondary amine with the potential to be corrosive or irritant, and its relatively low molecular weight can facilitate absorption through multiple routes of exposure. The "Warning" signal word underscores that while the hazards are serious, they can be effectively managed with proper precautions.[2][3]

Section 3: Hierarchy of Controls: Engineering and Personal Protection

To mitigate the risks outlined above, a multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation (H335) and harm if inhaled (H332) makes robust engineering controls non-negotiable.[2]

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood. This is the most critical control measure, as it captures dust and vapors at the source, preventing inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.[2] Proper ventilation is a passive safety system that protects all personnel in the lab, not just the direct user.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must directly correspond to the hazards identified in Section 2.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile, that have been tested for resistance.[2] Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications, gloves must be worn at all times when handling the compound or contaminated equipment.[2] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against the serious eye irritation hazard (H319).[2] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of spills, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary.

Section 4: Standard Operating Protocols for Handling and Storage

Adherence to standardized protocols minimizes variability and human error, creating a self-validating system of safety.

Step-by-Step Handling Protocol
  • Pre-Operation Safety Check: Before handling, confirm that the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, gloves, lab coat).[4]

  • Aliquotting and Transfer: Conduct all transfers within the fume hood. When weighing the solid compound, use a spatula and exercise care to avoid generating dust.[2] Using a weigh boat or creased weighing paper can help control the solid.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, decontaminate the spatula and work surfaces with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in a designated hazardous waste container.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2] Do not eat, drink, or smoke in the work area.[2]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

  • Container: Store in a tightly closed, clearly labeled container.[2][5]

  • Location: Keep the container in a dry, cool, and well-ventilated area, such as a designated chemical storage cabinet.[2]

  • Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[3][6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, and separate from foodstuff containers.[2]

Section 5: Emergency Response Procedures

Even with meticulous planning, the potential for accidental exposure or release exists. A clear, rehearsed emergency plan is essential.

First Aid Measures

These instructions are for immediate, preliminary aid. All exposures should be followed by a professional medical evaluation.[7]

  • If Inhaled: Immediately move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[2][8]

  • If on Skin: Immediately remove all contaminated clothing.[2] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][9] Seek medical attention.[2]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2][10] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][8]

Accidental Release (Spill) Protocol
  • Alert and Isolate: Immediately alert personnel in the vicinity. Isolate the spill area to prevent spread and unauthorized entry.[11]

  • Assess and Equip: Assess the size of the spill. For a minor spill that you are trained to handle, don appropriate PPE, including double gloves, goggles, and a lab coat.[12] If the spill is large or you are unsure, evacuate the area and contact emergency personnel.[13]

  • Contain and Clean:

    • For a solid spill, gently sweep or scoop the material to avoid creating dust.[2] Place the collected solid into a labeled, sealable hazardous waste container.

    • Do not add water to a powder spill initially, as this can create a more mobile slurry.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12] Wipe the area with a damp cloth, working from the outside of the spill area inward.[14]

  • Dispose: Place all cleaning materials (wipes, contaminated gloves, etc.) into the hazardous waste container.[13] Seal and label the container for proper disposal according to institutional and regulatory guidelines.[2]

Section 6: Fire and Explosion Hazard Management

While not classified as flammable, appropriate fire response measures are still necessary.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][5] These methods are effective for chemical fires and avoid spreading the material.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as this can scatter the chemical and create a larger area of contamination.[5]

  • Firefighter Protection: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products and the chemical itself.[2][5][15]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous chemical waste.[2] Disposal must be conducted through a licensed disposal facility in strict accordance with all applicable local, state, and federal regulations.[2]

Section 8: Visualization - Spill Response Workflow

The following diagram outlines the logical workflow for a safe and effective response to an accidental spill of this compound.

Spill_Response_Workflow This compound Spill Response Workflow A Spill Detected B Alert Personnel & Isolate Area A->B C Assess Severity B->C D Minor Spill (Manageable) C->D Is spill minor? E Major Spill (Unmanageable) C->E Is spill major? F Don Full PPE (Double Gloves, Goggles, Coat) D->F G Evacuate Area & Call Emergency Response E->G H Gently Sweep/Scoop Solid (Avoid Dust Generation) F->H L Report Incident to Supervisor/EHS G->L I Place Contaminant in Labeled Waste Container H->I J Decontaminate Spill Area (Soap & Water) I->J K Dispose of all Contaminated Materials as Hazardous Waste J->K K->L M End L->M

Caption: Workflow for responding to an accidental spill of this compound.

Section 9: Conclusion

This compound is a potent tool for chemical innovation, but its utility is matched by its potential hazards. By understanding the scientific basis for these hazards—its capacity to cause harm through ingestion, inhalation, and skin contact, as well as its irritant properties—researchers can implement a robust and multi-layered safety system. Strict adherence to the engineering controls, personal protective equipment standards, and handling protocols detailed in this guide is paramount. This proactive approach ensures that scientific advancement and personal safety can proceed in tandem.

Section 10: References

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  • Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. Benchchem. --INVALID-LINK--

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  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjU4MjN8YXBwbGljYXRpb24vcGRmfGg2MC9oOWEvMTQ0OTQ5MTk0MjYwNzguTHRmL1NEQi0wOTc2LUNI LUVOLnBkZnxjZmM1YjU3M2UzYmE4ZTk0YjE4YjEwMjA1YmJlMjU2YzY3YmY1ZTY3OWY0YjQ5ZWRmY2QxNzFkYmYxMDY2MWY5](--INVALID-LINK-- LUVOLnBkZnxjZmM1YjU3M2UzYmE4ZTk0YjE4YjEwMjA1YmJlMjU2YzY3YmY1ZTY3OWY0YjQ5ZWRmY2QxNzFkYmYxMDY2MWY5)

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. --INVALID-LINK--

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  • 4-(Methylthio)piperidine hydrochloride | 208245-70-9. Sigma-Aldrich. --INVALID-LINK--

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  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. --INVALID-LINK--

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  • MSDS of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine. (2025). Capot Chemical. --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylthiopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methylthiopiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a wide array of biologically active agents. Its presence often imparts favorable pharmacokinetic properties, including metabolic stability and receptor binding affinity. This guide provides an in-depth analysis of robust and scalable synthetic strategies for accessing this compound and its N-substituted derivatives. We will explore two primary, field-proven methodologies: the catalytic hydrogenation of 4-methylthiopyridine and the direct S-alkylation of a piperidine-4-thiol precursor. This document furnishes detailed, step-by-step protocols, comparative analysis of synthetic routes, and the underlying chemical principles governing these transformations, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the this compound Moiety

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals and natural products.[1] Functionalization at the 4-position provides a key vector for modulating a compound's biological activity and physicochemical properties. The introduction of a methylthio (-SMe) group at this position is a strategic choice in drug design for several reasons:

  • Lipophilicity Modulation: The thioether group can fine-tune the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The sulfur atom can serve as a "soft spot" for metabolism (e.g., oxidation to sulfoxide or sulfone), which can be exploited to create prodrugs or to direct metabolism away from other parts of the molecule.

  • Hydrogen Bonding: While not a classic hydrogen bond donor, the sulfur atom can act as a weak hydrogen bond acceptor, contributing to ligand-receptor binding interactions.

  • Synthetic Handle: The thioether can be further functionalized, for instance, through oxidation to sulfoxides and sulfones, providing access to a wider range of chemical diversity.

Given its importance, the development of efficient and reliable synthetic routes to this compound derivatives is a critical task for synthetic and medicinal chemists. This document details two primary, validated synthetic approaches.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route to a this compound derivative depends on factors such as starting material availability, desired scale, and the need for specific protecting groups. Below is a summary of the two principal methods discussed in this guide.

Route Starting Material Key Reagents Advantages Disadvantages
A: Catalytic Hydrogenation 4-MethylthiopyridineH₂, PtO₂ (Adams' catalyst), Acetic AcidHigh atom economy, clean reaction, direct route to the core scaffold, suitable for large scale.[2][3]Requires high-pressure hydrogenation equipment; catalyst can be expensive; potential for catalyst poisoning by sulfur compounds.
B: S-Alkylation N-Protected Piperidine-4-thiolMethyl Iodide (MeI), Base (e.g., NaH, K₂CO₃)Mild reaction conditions, avoids high pressure, modular (can use various alkylating agents).[4]Requires a less common starting material (piperidine-4-thiol); potential for over-alkylation; stench of thiol precursors.

Synthetic Workflow Overview

The choice between these two primary routes can be visualized as a decision-making workflow.

G start Goal: Synthesize This compound Derivative sm_avail Starting Material Availability? start->sm_avail pyridine 4-Methylthiopyridine is available sm_avail->pyridine Aromatic Precursor thiol N-Boc-Piperidine-4-thiol is available sm_avail->thiol Saturated Precursor equip High-Pressure Hydrogenator Available? route_a Protocol A: Catalytic Hydrogenation equip->route_a Yes route_b Protocol B: S-Alkylation equip->route_b No pyridine->equip thiol->route_b end_product Target Molecule: This compound Derivative route_a->end_product route_b->end_product

Caption: Decision workflow for selecting a synthetic route.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the saturation of the aromatic 4-methylthiopyridine ring using hydrogen gas and Adams' catalyst (PtO₂) to yield this compound. The use of glacial acetic acid as a solvent is crucial, as it protonates the pyridine nitrogen, activating the ring system towards reduction.[2][3]

Reaction Scheme:

4-Methylthiopyridine + 3H₂ --(PtO₂, AcOH)--> this compound

Materials:

  • 4-Methylthiopyridine[5]

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen Gas (high purity)

  • Sodium Hydroxide (NaOH), 5M solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add 4-methylthiopyridine (e.g., 5.0 g, 40.0 mmol) and glacial acetic acid (40 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the PtO₂ catalyst (e.g., 0.45 g, 2.0 mmol, 5 mol%).

  • Hydrogenation: Seal the reaction vessel securely. Purge the vessel three times with nitrogen gas to remove all air, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[2]

  • Commence vigorous stirring. The reaction is typically run at room temperature for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, a carefully depressurized and sampled aliquot can be analyzed by GC-MS after basification and extraction.

  • Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.

  • Basification & Extraction: Cool the filtrate in an ice bath and slowly neutralize by adding 5M NaOH solution until the pH is >12. Caution: This is a highly exothermic process.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt for crystallization.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge Charge Reactor: 4-MeS-Pyridine, AcOH, PtO₂ purge Purge N₂ then H₂ charge->purge pressurize Pressurize H₂ (50-70 bar) purge->pressurize stir Stir at RT (6-12h) pressurize->stir monitor Monitor H₂ Uptake stir->monitor vent Vent & Filter Catalyst monitor->vent neutralize Neutralize (NaOH) vent->neutralize extract Extract (DCM) neutralize->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Salt Formation) dry->purify

References

Application Notes: 4-Methylpiperidine as an Efficient Reagent for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Reagent Nomenclature: The request specified "4-Methylthiopiperidine." However, a comprehensive review of scientific literature reveals no documented use of this compound for solid-phase peptide synthesis (SPPS). In contrast, 4-methylpiperidine is a well-established and effective alternative to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide will therefore focus on the application and protocols for 4-methylpiperidine, as it aligns with the practical and documented procedures in the field of peptide synthesis.

Introduction: The Critical Role of Deprotection in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the predominant method for producing synthetic peptides for research, diagnostics, and therapeutic applications. The cyclical process relies on the sequential addition of amino acids to a growing chain anchored on a solid support. A cornerstone of this strategy is the selective removal of the temporary Nα-Fmoc protecting group, which must be quantitative to prevent the formation of deletion sequences and ensure high purity of the final product.[1]

For decades, piperidine has been the reagent of choice for Fmoc deprotection. However, its use presents several challenges:

  • Toxicity: Piperidine is a toxic substance with harmful effects on health and the environment.[2]

  • Legal Status: It is classified as a controlled substance or precursor in many regions due to its potential use in illicit drug manufacturing, which can create significant administrative and procurement hurdles for research institutions.[1][2]

These factors have driven the search for viable alternatives that offer comparable or superior efficiency without the associated hazards and restrictions. 4-Methylpiperidine (4-MP) has emerged as a leading candidate, demonstrating equal versatility and efficiency to piperidine, making it an excellent replacement in SPPS protocols.[2][3]

Mechanism of Action: Fmoc Removal by Secondary Amines

The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like 4-methylpiperidine.[1] This process is crucial for exposing the N-terminal amine of the resin-bound peptide, making it available for coupling with the next amino acid.

The mechanism proceeds as follows:

  • Proton Abstraction: The secondary amine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring system of the Fmoc group.

  • β-Elimination: This abstraction facilitates a β-elimination reaction, cleaving the C-O bond and releasing the N-terminal amine of the peptide. This step also generates a highly reactive byproduct, dibenzofulvene (DBF).

  • DBF Adduct Formation: The secondary amine then acts as a nucleophile, trapping the electrophilic DBF to form a stable, soluble adduct. This scavenging action is critical to prevent DBF from polymerizing or causing other side reactions.[2]

For a reagent to be effective in Fmoc deprotection, it must excel at both proton abstraction and DBF scavenging.[3] 4-Methylpiperidine fulfills both requirements efficiently.[2][3]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction (Fast) Free_Amine H₂N-Peptide-Resin (Free Amine) Carbanion->Free_Amine 2. β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-4MP Adduct (Stable) DBF->Adduct 3. Michael Addition (Scavenging) Base 4-Methylpiperidine (4-MP) Base->Fmoc_Peptide Base->DBF Acts as Nucleophile

Mechanism of Fmoc deprotection by 4-Methylpiperidine.

Performance & Comparative Analysis

Extensive studies have demonstrated that 4-methylpiperidine performs comparably to piperidine in terms of peptide yield and purity across a variety of sequences, including those incorporating non-natural amino acids.[2] In a direct comparison synthesizing the peptide RRWQWRMKKLG, the use of 20% 4-methylpiperidine in DMF yielded 70% crude product, which was nearly identical to the 71% yield obtained using 20% piperidine under the same conditions.[2]

The reaction rates for Fmoc removal by methylpiperidine derivatives generally follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, suggesting 4-methylpiperidine may offer a kinetic advantage.[2][4]

ParameterPiperidine4-MethylpiperidineKey Insights
pKa (25 °C) 11.110.78Both are sufficiently basic for efficient proton abstraction.[1]
Typical Concentration 20% (v/v) in DMF/NMP20% (v/v) in DMF/NMPUsed at identical concentrations, allowing for direct substitution in protocols.[1][2]
Deprotection Efficiency HighHigh (identical to piperidine)Studies show no significant difference in crude peptide yield or purity.[2][4]
DBF Adduct Formation EfficientEfficientEffectively scavenges DBF to prevent side reactions.[2]
Regulatory Status Controlled SubstanceNot a controlled substanceSimplifies procurement and compliance for laboratories.[2]
Toxicity HighHighBoth reagents are toxic and require careful handling and disposal.[2]

Experimental Protocols

The following protocols are designed for researchers and scientists. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Fmoc Deprotection for Manual SPPS

This protocol is suitable for routine manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang).

Materials:

  • Peptide-resin

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in high-purity N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF for 30-60 minutes with gentle agitation.

  • Initial Deprotection: Drain the solvent from the swollen resin. Add the 20% 4-methylpiperidine solution to the reaction vessel, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.[4]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes. For sterically hindered amino acids or "difficult" sequences, this second treatment may be extended.

  • Washing: Drain the deprotection solution completely. Wash the resin thoroughly to remove residual 4-methylpiperidine and the DBF adduct. A typical wash cycle is:

    • DMF (5 times)

    • IPA (3 times)

    • DCM (3 times)[2]

  • Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection. The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection for Automated Microwave-Assisted SPPS

4-Methylpiperidine is fully compatible with automated synthesizers, including those using microwave energy to accelerate reactions.

Materials:

  • Automated peptide synthesizer (e.g., Liberty Blue™)

  • Reagent bottles for deprotection solution, solvents, and activated amino acids.

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF.

Procedure:

  • System Preparation: Prime the synthesizer lines and ensure all reagent bottles are sufficiently filled.

  • Method Programming: Program the synthesis method using the standard parameters for piperidine-based deprotection. Substitute the piperidine reagent line with the 20% 4-methylpiperidine solution. A typical microwave-assisted deprotection step involves heating to a set temperature (e.g., 75°C) for a short duration (e.g., 3-5 minutes).

  • Execution: Run the automated synthesis sequence. The synthesizer will automatically perform the deprotection and subsequent washing steps as programmed. Studies using this method have shown that 4-methylpiperidine, piperidine, and piperazine behave similarly in terms of yield and purity.[1]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% 4-MP in DMF) Start->Deprotection Wash1 Wash (DMF, IPA, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes End Final Deprotection & Cleavage Cycle->End No (Sequence Complete)

General workflow for a single cycle in SPPS.

Conclusion and Best Practices

4-Methylpiperidine stands out as a reliable, efficient, and direct substitute for piperidine in all standard Fmoc-SPPS protocols. Its primary advantage lies in its status as an uncontrolled substance, which greatly simplifies laboratory operations without compromising the quality of the synthesized peptides.[2] Researchers can confidently interchange piperidine with 4-methylpiperidine at identical concentrations, making the transition seamless for both manual and automated synthesis platforms. While it shares a similar toxicity profile with piperidine, its logistical benefits make it a superior choice for modern peptide synthesis labs.

References

Application Notes and Protocols for N-Alkylation of 4-Methylthiopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Alkylated 4-Methylthiopiperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique conformational properties and ability to engage in crucial intermolecular interactions make it a privileged scaffold in medicinal chemistry. The strategic introduction of substituents onto the piperidine nitrogen, a process known as N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2][3][4]

This compound, in particular, serves as a valuable starting material. The methylthio group at the 4-position introduces a unique electronic and steric element, offering further opportunities for molecular design and optimization. This guide provides detailed experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: Direct Alkylation with Alkyl Halides and Reductive Amination . The protocols are designed to be clear, reproducible, and adaptable for the synthesis of a diverse library of N-substituted this compound derivatives.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical and straightforward method involves the reaction of this compound with an alkyl halide in the presence of a base.[5][6][7] The base is crucial for neutralizing the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the desired tertiary amine product and preventing the formation of the unreactive ammonium salt.[8]

Reaction Mechanism & Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base is critical; a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (Hünig's base) is often preferred to minimize side reactions.[5][8] Common inorganic bases like potassium carbonate (K2CO3) can also be effectively employed.[8]

Visualizing the Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Acetonitrile add_halide Add Alkyl Halide (dropwise) start->add_halide stir Stir at Room Temperature or Heat add_halide->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete extract Aqueous Work-up (e.g., Ether/aq. NaHCO3) concentrate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for Direct N-Alkylation of this compound.

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • N,N-Diisopropylethylamine (Hünig's base) or Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M).

  • Add the base. If using Hünig's base, add 1.5 equivalents. If using K2CO3, add 2.0 equivalents.[8]

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1.1-1.2 eq.) to the stirred solution at room temperature.[8] For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 50-70 °C) may be required for less reactive alkyl halides.[8]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

    • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[8] Caution: CO2 gas may evolve if an acid scavenger like KHCO3 was used.[8]

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

ParameterRecommendationRationale
Solvent Anhydrous Acetonitrile, DMFPolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Base Hünig's base, K2CO3Neutralizes the acid byproduct. Hünig's base is non-nucleophilic, preventing side reactions.[5]
Stoichiometry Alkyl Halide (1.1-1.2 eq.), Base (1.5-2.0 eq.)A slight excess of the alkyl halide ensures complete consumption of the starting amine. Excess base drives the reaction to completion.
Temperature Room Temperature (can be heated)Sufficient for most reactive alkyl halides. Heating can be used to accelerate reactions with less reactive electrophiles.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is an excellent alternative to direct alkylation, especially for preventing over-alkylation.[9][10] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction to the corresponding N-alkylated amine.[9]

Reaction Mechanism & Rationale

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose due to their selectivity and tolerance of a wide range of functional groups.[9][11]

Visualizing the Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Aldehyde/Ketone in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Saturated Aqueous NaHCO3 monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for Reductive Amination of this compound.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in dichloromethane or 1,2-dichloroethane (to a concentration of approximately 0.1-0.5 M).

  • Stir the solution at room temperature for 10-20 minutes to allow for pre-formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are generally complete within a few hours.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired N-alkylated product.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Non-protic solvents that are compatible with the reducing agent and effectively solubilize the reactants.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)A mild and selective reducing agent that reduces iminium ions faster than aldehydes or ketones.[9]
Stoichiometry Aldehyde/Ketone (1.0-1.2 eq.), NaBH(OAc)3 (1.5 eq.)A slight excess of the carbonyl compound and a larger excess of the reducing agent ensure efficient conversion.
Temperature Room TemperatureMild conditions are generally sufficient for this transformation, preserving sensitive functional groups.

Product Characterization

The successful synthesis and purity of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the signals of the piperidine ring protons adjacent to the nitrogen are indicative of successful N-alkylation.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the piperidine ring carbons, particularly C2 and C6, confirm the formation of the product.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺.

  • Chromatographic Analysis: TLC and LC-MS are invaluable for monitoring reaction progress and assessing the purity of the final product.

Troubleshooting and Key Considerations

  • Over-alkylation in Direct Alkylation: A common side reaction in the direct alkylation of secondary amines is the formation of a quaternary ammonium salt.[5][7] This can be minimized by the slow addition of the alkyl halide to a solution where the amine is in slight excess, or by using a less reactive alkylating agent.[8]

  • Incomplete Reaction: If a reaction stalls, gentle heating may be applied. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction, particularly with the bases and reducing agents used.

  • Purification Challenges: The basic nature of the piperidine products can sometimes lead to tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel compounds for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination offer reliable and versatile routes to a wide range of N-substituted derivatives. The choice of method will depend on the specific substrate, the desired scale of the reaction, and the functional group tolerance required. By following the detailed protocols and considering the key practical aspects outlined in these application notes, researchers can efficiently synthesize and explore the chemical space of these important scaffolds.

References

The Piperidine Scaffold: A Privileged Structure in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Moiety in Agrochemical Innovation

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, certain molecular scaffolds have emerged as "privileged structures" due to their consistent presence in a wide array of biologically active compounds. The saturated heterocycle, piperidine, is a quintessential example of such a scaffold. Its unique conformational flexibility, coupled with its ability to engage in crucial intermolecular interactions, has rendered it an indispensable building block in the design and synthesis of numerous commercially successful fungicides and insecticides. While the direct application of specifically substituted derivatives such as 4-methylthiopiperidine in commercial agrochemicals is not extensively documented in publicly available literature, the broader class of piperidine-containing compounds represents a rich and continually evolving field of agrochemical research.

This comprehensive guide delves into the multifaceted applications of the piperidine moiety in agrochemical synthesis. We will explore its role in conferring desirable physicochemical properties, its contribution to the mechanism of action of potent fungicides, and provide detailed protocols for the synthesis of representative agrochemical analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of piperidine for the discovery of next-generation crop protection agents.

Part 1: The Piperidine Moiety in Fungicide Development

The piperidine ring is a cornerstone in the architecture of several classes of fungicides, most notably those targeting the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell lysis and death. The piperidine and morpholine heterocycles are core structures of well-known agrofungicides like fenpropidin and fenpropimorph[1].

Causality of Piperidine's Efficacy: A Structural Perspective

The inclusion of a piperidine ring in a fungicide's structure is a deliberate design choice driven by several key factors:

  • Optimal Lipophilicity: The piperidine moiety contributes to the overall lipophilicity of the molecule, which is crucial for its ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.

  • Conformational Rigidity and Flexibility: The chair and boat conformations of the piperidine ring allow for a degree of structural rigidity, which can aid in precise binding to the target enzyme. Simultaneously, its rotational freedom around single bonds provides the necessary flexibility to adopt the optimal conformation for high-affinity binding.

  • Basic Nitrogen Center: The nitrogen atom in the piperidine ring is basic and can be protonated under physiological conditions. This positive charge can facilitate strong ionic interactions with anionic residues in the active site of the target enzyme, thereby enhancing binding affinity.

  • Scaffold for Further Functionalization: The piperidine ring serves as a versatile scaffold that can be readily functionalized at various positions to fine-tune the molecule's biological activity, spectrum of control, and pharmacokinetic properties.

A notable example of a modern fungicide incorporating a piperidine derivative is Oxathiapiprolin, which showcases the continued relevance of this heterocyclic motif in contemporary fungicide design[2].

Part 2: Synthesis of Piperidine-Containing Agrochemicals: A Step-by-Step Protocol

To illustrate the practical application of piperidine derivatives in agrochemical synthesis, we present a generalized protocol for the synthesis of novel fungicidal candidates based on the linkage of a piperidine moiety to a thiosemicarbazide scaffold. This approach has been shown to yield compounds with significant fungicidal activity against a range of plant pathogens[2].

Experimental Protocol: Synthesis of Benzaldehyde Thiosemicarbazide Derivatives with a Piperidine Moiety

This protocol is divided into two main stages: the synthesis of the key piperidine-1-carbothiohydrazide intermediate and its subsequent condensation with a substituted benzaldehyde.

Step 1: Synthesis of Piperidine-1-carbothiohydrazide Intermediate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N,N'-thiocarbonyldiimidazole (22 mmol) in 30 mL of dichloromethane (CH₂Cl₂).

  • Addition of Piperidine Derivative: To the stirred solution, add a substituted piperidine (20 mmol) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture three times with 100 mL of water. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Intermediate Isolation: Remove the solvent under reduced pressure to obtain the intermediate 1-(piperidine-1-carbothioyl)-1H-imidazole, which can be used in the next step without further purification.

  • Hydrazinolysis: Dissolve the crude intermediate in an appropriate solvent and react with hydrazine hydrate to yield the key intermediate, piperidine-1-carbothiohydrazide. Room temperature is favorable for this reaction[2].

Step 2: Synthesis of Final Benzaldehyde Thiosemicarbazide Derivatives

  • Condensation Reaction: In a separate flask, dissolve the piperidine-1-carbothiohydrazide intermediate (10 mmol) in a suitable solvent such as ethanol.

  • Aldehyde Addition: Add a substituted benzaldehyde (10 mmol) to the solution.

  • Catalysis: A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the condensation.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution upon formation.

  • Product Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the final benzaldehyde thiosemicarbazide derivative.

DOT Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Piperidine Substituted Piperidine Intermediate1 1-(Piperidine-1-carbothioyl)-1H-imidazole Piperidine->Intermediate1 CH₂Cl₂ TCDI N,N'-Thiocarbonyldiimidazole TCDI->Intermediate1 Intermediate2 Piperidine-1-carbothiohydrazide Intermediate1->Intermediate2 Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Intermediate2 Final_Product Benzaldehyde Thiosemicarbazide Derivative Intermediate2->Final_Product Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Final_Product

References

Application Note: 4-Methylthiopiperidine as a Reagent for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS). While piperidine has traditionally been the reagent of choice, concerns over side reactions and regulatory status have driven the search for alternatives. This guide provides an in-depth analysis of 4-methylthiopiperidine (4-MTP) as a highly effective reagent for Fmoc deprotection. We will explore its mechanism of action, detail its advantages in minimizing common side reactions such as aspartimide formation and racemization of C-terminal cysteine, and provide comprehensive, field-tested protocols for its application in both manual and automated peptide synthesis.

Introduction: The Critical Role of Fmoc Deprotection in SPPS

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the predominant method for producing synthetic peptides for research, diagnostics, and therapeutic applications.[1] The synthesis proceeds in cycles, with each cycle involving the deprotection of the Nα-Fmoc group followed by the coupling of the next amino acid in the sequence.[2] The success of the entire synthesis hinges on the efficiency and cleanliness of the deprotection step. Incomplete Fmoc removal leads to deletion sequences, while harsh conditions can trigger undesirable side reactions, compromising the purity and yield of the final peptide.[3][4]

Piperidine, a secondary amine, has long been the standard reagent for Fmoc removal.[5] However, its use is associated with significant side reactions, including:

  • Aspartimide Formation: Particularly at Asp-Gly or Asp-Ser sequences, piperidine can catalyze the formation of a stable five-membered succinimide ring, which can lead to a mixture of α- and β-peptides and racemization.[6]

  • Racemization of C-terminal Cysteine: Peptides with a C-terminal cysteine are highly susceptible to racemization (epimerization) due to the repetitive base treatments required for Fmoc removal.[7]

  • Piperidinyl-Alanine Adduct Formation: Base-catalyzed elimination of the sulfhydryl protecting group on C-terminal cysteine can form a dehydroalanine intermediate, which can then react with piperidine to form a +51 Da adduct.[8]

This compound (4-MTP) has emerged as a superior alternative, offering comparable deprotection efficiency to piperidine while significantly mitigating these common side reactions.[3][9]

Mechanism of Action: Fmoc Removal by 4-MTP

The removal of the Fmoc group by a secondary amine like 4-MTP proceeds via a base-catalyzed β-elimination mechanism.[4][10]

  • Proton Abstraction: The secondary amine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring system.[4]

  • β-Elimination: This abstraction initiates an elimination reaction, cleaving the C-O bond and releasing the free Nα-amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

  • DBF Adduct Formation: The secondary amine traps the electrophilic DBF intermediate, forming a stable adduct. This step is crucial as it prevents the DBF from polymerizing or reacting with the newly liberated amine, driving the equilibrium towards complete deprotection.[1][4]

The structure of 4-MTP, while similar to piperidine, offers subtle steric and electronic advantages that contribute to its favorable profile in reducing side reactions without compromising deprotection kinetics.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Rate-determining step) Fmoc_Peptide->Proton_Abstraction MTP This compound (4-MTP) MTP->Proton_Abstraction Adduct DBF-MTP Adduct (Stable) MTP->Adduct Trapping Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Fast Free_Amine H₂N-Peptide-Resin (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->Adduct

Caption: Mechanism of Fmoc deprotection using 4-MTP.

Key Advantages and Comparative Performance

Studies have shown that 4-MTP is an excellent alternative to piperidine, providing similar or identical deprotection efficiency, peptide yields, and purities.[1][3][9] Its primary advantages lie in the suppression of base-mediated side reactions.

Comparative Data: 4-MTP vs. Piperidine
Parameter20% Piperidine in DMF20% 4-MTP in DMFRationale & Benefits of 4-MTP
Deprotection Efficacy Standard (100%)Equivalent (~100%)[1][9]Provides complete Fmoc removal, ensuring no deletion mutations in the peptide sequence.
Reaction Time Fast (e.g., 2 x 10 min)[11]Comparable or slightly faster[9][11]Maintains efficient cycle times in both manual and automated synthesis.
Aspartimide Formation Significant risk, especially in Asp-Gly sequences.Significantly reduced.The bulkier nature of 4-MTP may sterically hinder the abstraction of the backbone amide proton required for cyclization.
C-term Cys Racemization High risk with extended base exposure.[7]Reduced risk.Milder basicity or steric factors may lessen the rate of epimerization.
Side Product Formation Can form piperidinyl-alanine adducts (+51 Da).[8]Adduct formation is minimized.The corresponding 4-MTP adduct is less readily formed.

Experimental Protocols

Safety Precaution: Always handle this compound and DMF in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Stock Solution Preparation
  • Reagent: this compound (4-MTP)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Procedure: To prepare a 20% (v/v) 4-MTP solution, carefully add 20 mL of 4-MTP to 80 mL of DMF in a clean, dry glass bottle. Mix thoroughly. This solution is stable for several weeks when stored tightly capped at room temperature.

Protocol 2: Manual Fmoc Deprotection

This protocol is suitable for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a fritted reaction vessel.[12]

  • Solvent Drain: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% 4-MTP/DMF solution to the resin (approx. 10 mL per gram of resin).[10] Agitate the slurry using a shaker or by bubbling with nitrogen for 10 minutes at room temperature.[11]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% 4-MTP/DMF solution and agitate for another 10 minutes.[11]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove all traces of 4-MTP and the DBF-adduct. Perform the following washes, agitating for 1-2 minutes for each wash:

    • DMF (5 times)

    • Isopropyl Alcohol (IPA) (3 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a few resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[10] The resin is now ready for the next amino acid coupling step.

Protocol 3: Automated Fmoc Deprotection (Microwave Synthesizer)

Parameters for automated synthesizers like the Liberty Blue™ can be adapted for 4-MTP. The following is a representative method.

  • Reagent Delivery: Program the synthesizer to deliver the 20% 4-MTP/DMF solution.

  • Deprotection Cycle:

    • Step 1: Add 4-MTP solution, heat to 75°C, and hold for 30-60 seconds.

    • Step 2: Drain.

    • Step 3: Add 4-MTP solution, heat to 75°C, and hold for 3-5 minutes.

    • Step 4: Drain and proceed to standard washing protocols.

    • Note: These parameters may require optimization based on the specific peptide sequence and synthesizer model.[3]

Workflow for Implementation and Optimization

Adopting 4-MTP into a laboratory workflow is straightforward. The following decision tree illustrates the process for a researcher considering a switch from piperidine.

Optimization_Workflow Start Peptide synthesis required Check_Sequence Does sequence contain Asp-Gly, Asp-Ser, or C-terminal Cys? Start->Check_Sequence Use_4MTP Strongly recommend using 20% 4-MTP in DMF Check_Sequence->Use_4MTP Yes Standard_Piperidine Standard 20% Piperidine protocol is an option Check_Sequence->Standard_Piperidine No Run_Test Run small-scale test synthesis with 4-MTP protocol Use_4MTP->Run_Test Standard_Piperidine->Run_Test Consider switching for better overall performance Analyze Analyze crude product by LC-MS for purity and expected side products Run_Test->Analyze Check_Purity Is purity acceptable and side products minimized? Analyze->Check_Purity Implement Implement 4-MTP as standard laboratory protocol Check_Purity->Implement Yes Optimize Optimize reaction times or concentration (e.g., 2.5% 4-MTP) for difficult sequences Check_Purity->Optimize No Optimize->Run_Test

Caption: Workflow for adopting 4-MTP in SPPS.

Conclusion

This compound stands as a robust and highly effective alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. It delivers equivalent deprotection efficiency while offering significant advantages in minimizing critical side reactions, particularly aspartimide formation and racemization of sensitive residues.[3][9] Its straightforward implementation in both manual and automated protocols makes it an invaluable tool for researchers seeking to enhance the purity, yield, and overall quality of synthetic peptides. For the synthesis of complex, lengthy, or sensitive peptide sequences, 4-MTP should be considered the reagent of choice.

References

Application Note: A Comprehensive LC-MS/MS Workflow for the Analysis of 4-Methylthiopiperidine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 4-Methylthiopiperidine and its putative metabolites in biological matrices. As a compound of interest in pharmaceutical development, understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. This guide provides a comprehensive workflow, from sample preparation to method validation, grounded in scientific principles and regulatory standards. We detail protocols for plasma sample preparation, optimized LC-MS/MS parameters, and strategies for structural elucidation of potential metabolites. The methodologies described herein are designed to be a self-validating system, ensuring data integrity and reproducibility for drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound is a heterocyclic amine containing a piperidine ring and a methylthio group. Its structural motifs are present in various biologically active compounds, making it a relevant scaffold in drug discovery. The metabolic profiling of such new chemical entities (NCEs) is a cornerstone of preclinical and clinical development. The identification and quantification of metabolites are critical to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as metabolites may contribute to the pharmacological activity or potential toxicity.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for drug metabolism studies due to its high sensitivity, selectivity, and speed.[2] This application note provides a comprehensive guide for the analysis of this compound and its metabolites, leveraging the power of LC-MS/MS to achieve reliable and accurate results. The protocols and methodologies are designed to align with regulatory expectations for bioanalytical method validation, such as those outlined by the U.S. Food and Drug Administration (FDA).[3][4]

Predicted Metabolism of this compound

Based on the chemical structure of this compound (Molecular Formula: C6H13NS, Molecular Weight: 131.24 g/mol [5]), several metabolic pathways can be predicted. The presence of a secondary amine in the piperidine ring and a thioether linkage are key sites for biotransformation.

  • Phase I Metabolism:

    • S-Oxidation: The thioether moiety is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone metabolites. This is a common metabolic pathway for drugs containing a thioether group.[6]

    • N-Dealkylation/Oxidation: The piperidine ring can undergo various oxidative transformations catalyzed by cytochrome P450 enzymes.[7][8] This can include hydroxylation of the ring or N-oxidation.

    • Ring Opening: While less common, metabolic ring opening of the piperidine structure is a possibility.

  • Phase II Metabolism:

    • Phase I metabolites with newly introduced functional groups (e.g., hydroxyl groups) can undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[9]

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic Pathway of this compound parent This compound sulfoxide 4-(Methylsulfinyl)piperidine (Sulfoxide Metabolite) parent->sulfoxide S-Oxidation hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation sulfone 4-(Methylsulfonyl)piperidine (Sulfone Metabolite) sulfoxide->sulfone S-Oxidation conjugated Conjugated Metabolites (e.g., Glucuronides) hydroxylated->conjugated Phase II Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites is depicted below. This process begins with sample collection and preparation, followed by LC-MS/MS analysis for both qualitative metabolite identification and quantitative determination, and concludes with data analysis and interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_collection Biological Sample Collection (e.g., Plasma, Urine, Microsomes) is_spiking Internal Standard Spiking sample_collection->is_spiking extraction Protein Precipitation / LLE / SPE is_spiking->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection (Full Scan & Product Ion Scan for Met ID) (MRM for Quantitation) lc_separation->ms_detection met_id Metabolite Identification (Mass Shift, Fragmentation Pattern) ms_detection->met_id quantitation Quantification (Calibration Curve, QC Samples) ms_detection->quantitation validation Method Validation (Accuracy, Precision, etc.) quantitation->validation

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Stable isotope-labeled this compound (e.g., d4-4-Methylthiopiperidine) as an internal standard (IS). Custom synthesis may be required.[10]

  • LC-MS grade water, acetonitrile, methanol, and formic acid.

  • Control biological matrix (e.g., human plasma).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for the extraction of small molecules from plasma samples.[11]

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of d4-4-Methylthiopiperidine in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and may require optimization for specific instruments.

Parameter Condition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Mode (Metabolite ID)Full Scan (m/z 50-500) and Product Ion Scan
Scan Mode (Quantitation)Multiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound132.1To be determinedTo be determined
d4-4-Methylthiopiperidine (IS)136.1To be determinedTo be determined
Sulfoxide Metabolite148.1To be determinedTo be determined
Sulfone Metabolite164.1To be determinedTo be determined

Note: Product ions and collision energies must be optimized by infusing the individual compounds into the mass spectrometer.

Metabolite Identification Strategy

The identification of metabolites is a key component of drug metabolism studies.[2] A systematic approach combining full scan and product ion scan data is recommended.

  • Full Scan Analysis: Analyze extracted samples from in vitro (e.g., liver microsomes) or in vivo studies in full scan mode to detect potential metabolites. Compare the chromatograms of dosed samples with control samples to identify unique peaks.

  • Mass Shift Analysis: Determine the mass difference between the parent drug and the potential metabolite peaks. This mass shift can indicate the type of biotransformation (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Product Ion Scanning (MS/MS): Perform product ion scans on the parent drug and the potential metabolites. The fragmentation pattern provides structural information.[12] Common fragments between the parent and metabolite can confirm the core structure, while unique fragments can help to pinpoint the site of modification. For piperidine-containing compounds, characteristic losses of the piperidine ring or side chains are often observed.[13]

Quantitative Method Validation

For quantitative analysis, the LC-MS/MS method must be validated according to regulatory guidelines to ensure its reliability.[2][14] The following parameters should be assessed:

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity and Range The concentration range over which the assay is accurate and precise.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the measured values to the true values and the degree of scatter.Within ±15% (±20% at the LLOQ) of the nominal concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Analysis and Reporting

Quantitative data should be processed using appropriate software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is often used to ensure accuracy across the calibration range. The concentrations of the unknown samples are then calculated from this regression equation.

All results, including the validation data, should be clearly summarized in a comprehensive report. This ensures transparency and allows for a thorough evaluation of the study's findings.

Conclusion

This application note provides a detailed framework for the LC-MS/MS analysis of this compound and its metabolites. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection offer a robust starting point for method development. By following the outlined strategies for metabolite identification and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support drug discovery and development programs. The successful application of this workflow will enable a comprehensive understanding of the metabolic fate of this compound, which is essential for its progression as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing a 4-Methylthiopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] This application note details a proposed synthetic protocol for a new class of potential antimicrobial agents based on a 4-Methylthiopiperidine core. The strategy involves the N-functionalization of the piperidine ring followed by the introduction of a thiosemicarbazone moiety, a pharmacophore known for its diverse biological activities, including antimicrobial effects.[2][3][4] This document provides a comprehensive, step-by-step methodology, safety guidelines for handling this compound, and the rationale behind the experimental design, aimed at researchers and scientists in drug discovery and development.

Introduction: The Rationale for this compound in Antimicrobial Drug Design

The piperidine ring is a fundamental building block in the synthesis of a wide array of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability. When incorporated into a molecular framework, the piperidine moiety can influence potency and selectivity by interacting with biological targets.

Thiosemicarbazones are a class of compounds characterized by the N-N-C=S linkage and have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can inhibit essential metalloenzymes in pathogens.

This protocol outlines the synthesis of a novel compound class that combines the structural advantages of the this compound scaffold with the proven antimicrobial potential of the thiosemicarbazone pharmacophore. The presence of the methylthio group at the 4-position of the piperidine ring offers a unique lipophilic and polarizable feature that can be exploited for modulating target engagement and pharmacokinetic profiles.

Safety and Handling of this compound

This compound and its hydrochloride salt are chemical reagents that require careful handling to ensure laboratory safety.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.

  • If swallowed, rinse your mouth. Get medical help.[7]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the N-acylation of this compound with 2-chloroacetyl chloride to introduce a reactive handle. The second step is the nucleophilic substitution of the chloride with thiosemicarbazide to form the final thiosemicarbazone derivative.

Synthetic Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Thiosemicarbazone Formation 4-MTP This compound Intermediate 2-Chloro-1-(4-(methylthio)piperidin-1-yl)ethan-1-one 4-MTP->Intermediate Triethylamine, DCM, 0 °C to rt CAC 2-Chloroacetyl chloride CAC->Intermediate Product 2-(2-(4-(Methylthio)piperidin-1-yl)-2-oxoethyl)hydrazine-1-carbothioamide Intermediate->Product Ethanol, Reflux TSC Thiosemicarbazide TSC->Product caption Proposed synthetic workflow for the target antimicrobial agent.

Caption: Proposed synthetic workflow for the target antimicrobial agent.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(4-(methylthio)piperidin-1-yl)ethan-1-one (Intermediate)

This procedure describes the N-acylation of this compound. The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound131.25101.31 g
2-Chloroacetyl chloride112.94110.98 mL
Triethylamine (TEA)101.19121.67 mL
Dichloromethane (DCM), dry--50 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.31 g, 10 mmol) and dry dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.67 mL, 12 mmol) to the stirred solution.

  • In a separate dropping funnel, dissolve 2-chloroacetyl chloride (0.98 mL, 11 mmol) in dry dichloromethane (20 mL).

  • Add the 2-chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure intermediate.

Step 2: Synthesis of 2-(2-(4-(Methylthio)piperidin-1-yl)-2-oxoethyl)hydrazine-1-carbothioamide (Final Product)

This step involves the formation of the thiosemicarbazone moiety. The reaction is typically carried out in a protic solvent like ethanol under reflux.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
2-Chloro-1-(4-(methylthio)piperidin-1-yl)ethan-1-one207.7151.04 g
Thiosemicarbazide91.135.50.50 g
Ethanol--30 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve the intermediate, 2-chloro-1-(4-(methylthio)piperidin-1-yl)ethan-1-one (1.04 g, 5 mmol), in ethanol (20 mL).

  • Add thiosemicarbazide (0.50 g, 5.5 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified final product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization and Expected Outcomes

The successful synthesis of the target compounds should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic peaks for the piperidine ring protons, the methylthio group, the newly formed methylene bridge, and the protons of the thiosemicarbazone moiety.

  • ¹³C NMR: The spectrum should show signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon and the C=S carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H, C=O (amide), and C=S groups.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the final product.

The final product can then be screened for its antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of a novel class of potential antimicrobial agents based on a this compound scaffold. The described synthetic route is based on established and reliable chemical transformations. By leveraging the structural features of both the piperidine ring and the thiosemicarbazone moiety, this work aims to provide a foundation for the development of new and effective antimicrobial therapies. Researchers are encouraged to adapt and optimize the provided protocols to explore the structure-activity relationships of this promising new class of compounds.

References

High-Yield Synthesis of 4-Methylthiopiperidine Analogs: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-alkylthiopiperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules. Its strategic incorporation can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with two robust, high-yield synthetic routes for the preparation of 4-methylthiopiperidine and its analogs. We present detailed, step-by-step protocols for both a classical two-step mesylation-substitution sequence and a direct one-pot Mitsunobu reaction, starting from the readily available N-Boc-4-hydroxypiperidine. This document emphasizes the underlying chemical principles, offers practical insights for reaction optimization, and includes comparative data to aid in the selection of the most appropriate synthetic strategy.

Introduction: The Significance of the 4-Alkylthiopiperidine Moiety

The piperidine ring is a cornerstone of contemporary drug design, prized for its ability to confer aqueous solubility and introduce a basic nitrogen center for salt formation, thereby enhancing bioavailability. The functionalization of the 4-position of the piperidine ring offers a versatile vector for modulating ligand-receptor interactions. Specifically, the introduction of an alkylthioether at this position can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and introduce a flexible substituent capable of engaging in favorable van der Waals interactions within a protein binding pocket. Consequently, efficient and scalable synthetic access to 4-alkylthiopiperidine analogs is of paramount importance for the construction of novel chemical entities in drug discovery programs.

This application note details two highly effective and reproducible strategies for the synthesis of this compound and its congeners, with a focus on the widely used N-Boc protecting group to ensure compatibility with a broad range of subsequent chemical transformations, such as N-alkylation or N-arylation.

Synthetic Strategies: A Comparative Overview

Two principal and high-yielding strategies for the synthesis of 4-alkylthiopiperidines from N-Boc-4-hydroxypiperidine are presented:

  • Strategy A: Two-Step Mesylation and Nucleophilic Substitution. This classical and highly reliable approach involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine by converting it into a good leaving group, typically a mesylate. Subsequent nucleophilic substitution with the desired alkylthiolate affords the target 4-alkylthiopiperidine. This method is robust, generally high-yielding, and amenable to large-scale synthesis.

  • Strategy B: One-Pot Mitsunobu Reaction. The Mitsunobu reaction offers a more direct, one-pot conversion of the secondary alcohol to the corresponding thioether.[1] This reaction proceeds with a predictable inversion of stereochemistry at the C4 position and is particularly advantageous for its mild reaction conditions and broad substrate scope.[2]

The choice between these two strategies will depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the desired stereochemical outcome.

Synthetic_Strategies Start N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-mesyloxypiperidine Start->Intermediate Strategy A: Mesylation Product N-Boc-4-alkylthiopiperidine Start->Product Strategy B: Mitsunobu Reaction Intermediate->Product Nucleophilic Substitution Workflow_Strategy_A cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution A1 Dissolve N-Boc-4-hydroxypiperidine and triethylamine in DCM A2 Cool to 0 °C A1->A2 A3 Add methanesulfonyl chloride dropwise A2->A3 A4 Stir at 0 °C to RT A3->A4 A5 Aqueous work-up and extraction A4->A5 A6 Purify to yield N-Boc-4-mesyloxypiperidine A5->A6 B2 Add N-Boc-4-mesyloxypiperidine A6->B2 B1 Prepare sodium thiomethoxide (NaH + methanethiol in THF) B1->B2 B3 Stir at RT B2->B3 B4 Quench and perform aqueous work-up B3->B4 B5 Purify by column chromatography B4->B5 Workflow_Strategy_B cluster_0 One-Pot Mitsunobu Reaction C1 Dissolve N-Boc-4-hydroxypiperidine, triphenylphosphine, and methanethiol in THF C2 Cool to 0 °C C1->C2 C3 Add DIAD or DEAD dropwise C2->C3 C4 Stir at 0 °C to RT C3->C4 C5 Concentrate and purify by column chromatography C4->C5

References

Topic: 4-Methylthiopiperidine in the Development of CNS-Targeting Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract The development of effective Central Nervous System (CNS) therapeutics is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving desired pharmacokinetic and pharmacodynamic profiles.[1][2] Privileged scaffolds, such as the piperidine ring, are foundational in CNS drug design, offering a versatile framework for optimization.[3][4] This guide focuses on the strategic incorporation of the 4-methylthiopiperidine moiety, a functional group with significant potential for fine-tuning the properties of CNS drug candidates. We will explore its role as a bioisostere, its impact on physicochemical parameters crucial for brain penetration, and provide detailed protocols for its synthesis and integration into drug discovery workflows. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development scientists aiming to leverage this unique scaffold for novel CNS therapies.

The Strategic Value of the Piperidine Scaffold in CNS Drug Design

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in approved CNS drugs. Its prevalence stems from a combination of advantageous properties:

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with complex protein binding sites.

  • Basic Nitrogen Center: The nitrogen atom is typically basic (pKa ~7.5–10.5), which often results in a positive charge at physiological pH. This can be crucial for forming key ionic interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs) and ion channels.[5]

  • Tunable Physicochemical Properties: The scaffold can be readily substituted at multiple positions (notably the 1- and 4-positions) to modulate critical drug-like properties, including lipophilicity, polarity, and metabolic stability, all of which are essential for navigating the hurdles of CNS drug development.[5][6]

The this compound Moiety: A Bioisosteric Approach for CNS Drug Optimization

Bioisosteric replacement—the substitution of one atom or group with another that possesses similar physical or chemical properties—is a cornerstone of modern medicinal chemistry used to enhance potency, modulate pharmacokinetics (ADME), and reduce toxicity.[7][8] The 4-methylthio (-SCH₃) group on a piperidine ring serves as a compelling, non-classical bioisostere for other common functionalities.

Modulating Physicochemical Properties for Brain Penetration

Successful CNS drugs typically occupy a specific physicochemical space. The attributes listed in Table 1 are widely accepted guidelines for designing molecules with a higher probability of crossing the BBB via passive diffusion.[5]

Table 1: General Physicochemical Attributes of Successful CNS Drugs

Property Desired Range Rationale for CNS Penetration
Molecular Weight (MW) < 450 Da Smaller molecules diffuse more readily across tight junctions.[5]
Lipophilicity (cLogP) < 5 (ideally 2-4) Balances lipid membrane permeability with aqueous solubility.[5]
Polar Surface Area (PSA) < 60–70 Ų Minimizes desolvation penalty upon entering the lipid bilayer.[5]
H-Bond Donors < 3 Reduces interactions with the polar headgroups of the membrane.[5]
Basicity (pKa) 7.5 – 10.5 A positive charge can aid target interaction but may increase efflux.

| Rotatable Bonds | < 8 | Increased rigidity can reduce the entropic penalty of binding.[5] |

The 4-methylthio group offers a unique tool for tuning these properties. As a bioisostere, it can be strategically swapped for other groups to refine a lead compound's profile, as illustrated in the diagram below.

G cluster_0 Bioisosteric Replacement at the 4-Position cluster_1 Potential Bioisosteres Lead Lead Scaffold (4-Substituted Piperidine) Methylthio -SCH3 (4-Methylthio) Lead->Methylthio Modulates: - Lipophilicity - H-bonding - Metabolic stability Methoxy -OCH3 Methylthio->Methoxy vs. Methyl -CH3 Methoxy->Methyl vs. Fluoro -F Methyl->Fluoro vs. Hydroxyl -OH Fluoro->Hydroxyl vs. Cyano -CN Hydroxyl->Cyano vs.

Caption: Bioisosteric replacement strategies for the piperidine 4-position.

Causality Behind Using the -SCH₃ Group:

  • Lipophilicity: The methylthio group is moderately lipophilic, making it a useful alternative to a methoxy group (-OCH₃) or a simple methyl group (-CH₃). It avoids the strong hydrogen-bond donating character of a hydroxyl group (-OH), which can hinder BBB penetration.

  • Metabolic Stability: The thioether linkage can be more resistant to certain metabolic pathways (e.g., O-demethylation common with methoxy groups). However, it can be susceptible to oxidation to the corresponding sulfoxide and sulfone, which dramatically increases polarity. This can be a "metabolic switch," leading to faster clearance—a feature that can be either beneficial or detrimental depending on the desired drug profile.[9]

  • Target Interactions: The sulfur atom is a weak hydrogen bond acceptor and its lone pair of electrons can participate in non-covalent interactions within a receptor binding pocket, offering a different electronic profile than its oxygen or carbon counterparts.

Synthesis and Derivatization Protocols

The this compound scaffold is accessible through multi-step synthesis. The following protocols provide a framework for its preparation and subsequent elaboration into more complex drug candidates.

Protocol: Synthesis of 4-(Methylthio)piperidine Hydrochloride

This protocol describes a potential pathway starting from commercially available 1-Boc-4-piperidone. It is a multi-step process involving the introduction of the thio-group followed by deprotection.

Workflow Diagram:

G A 1-Boc-4-piperidone B Step 1: Reduction to Alcohol A->B C 1-Boc-4-hydroxypiperidine B->C D Step 2: Mesylation C->D E 1-Boc-4-mesyloxypiperidine D->E F Step 3: Thiolate Displacement (SN2) E->F G 1-Boc-4-(methylthio)piperidine F->G H Step 4: Boc Deprotection G->H I 4-(Methylthio)piperidine Hydrochloride H->I

Caption: Synthetic workflow for 4-(methylthio)piperidine hydrochloride.

Step-by-Step Methodology:

  • Step 1: Reduction of 1-Boc-4-piperidone

    • Rationale: To convert the ketone into a hydroxyl group, which can then be transformed into a good leaving group for nucleophilic substitution.

    • Procedure: Dissolve 1-Boc-4-piperidone (1.0 eq) in methanol (MeOH) in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir for 2 hours at room temperature. Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield 1-Boc-4-hydroxypiperidine.

  • Step 2: Mesylation of the Alcohol

    • Rationale: To convert the poorly leaving hydroxyl group into a mesylate, an excellent leaving group for the subsequent Sₙ2 reaction.

    • Procedure: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain crude 1-Boc-4-(methylsulfonyloxy)piperidine, which can often be used in the next step without further purification.

  • Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

    • Rationale: The core step where the methylthio group is introduced by displacing the mesylate.

    • Procedure: Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF). Add sodium thiomethoxide (NaSMe, 2.0 eq) and heat the mixture to 60 °C for 6-8 hours. Monitor by TLC or LC-MS. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Boc-4-(methylthio)piperidine.

  • Step 4: Boc Deprotection

    • Rationale: Removal of the N-Boc protecting group to yield the final secondary amine, which is the versatile building block for further derivatization.

    • Procedure: Dissolve the purified 1-Boc-4-(methylthio)piperidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS). Evaporate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to afford 4-(methylthio)piperidine hydrochloride as a solid.[10]

Protocol: General Procedure for N-Alkylation

This protocol allows for the coupling of the this compound scaffold to various R-groups, a key step in building a library of potential drug molecules.

  • Rationale: To form a C-N bond, functionalizing the piperidine nitrogen to explore structure-activity relationships (SAR).

Application in CNS Drug Discovery: A Hypothetical Case Study

Let's consider a hypothetical drug discovery program targeting a CNS receptor where an initial lead compound contains a 4-methoxypiperidine moiety. The lead shows good potency but suffers from poor metabolic stability due to O-demethylation and suboptimal brain exposure.

Structure-Activity Relationship (SAR) Development

The this compound scaffold is introduced as a bioisosteric replacement for the 4-methoxy group. A small library of analogs is synthesized to build an SAR profile.

Table 2: Hypothetical SAR for 4-Substituted Piperidine Analogs

Compound R-Group at 4-Position Target Binding (IC₅₀, nM) Microsomal Stability (t½, min) Brain/Plasma Ratio (Kp)
Lead-1 -OCH₃ 5 15 0.2
Analog-1 -SCH₃ 8 45 0.8
Analog-2 -S(O)CH₃ (Oxidized) >1000 >120 <0.01
Analog-3 -CH₃ 25 >120 1.5

| Analog-4 | -F | 10 | >120 | 0.5 |

Interpretation of SAR:

  • Analog-1 (-SCH₃): Replacing -OCH₃ with -SCH₃ maintained good potency (IC₅₀: 5 nM vs. 8 nM), significantly improved metabolic stability (t½: 15 min vs. 45 min), and drastically enhanced brain penetration (Kp: 0.2 vs. 0.8). This demonstrates a successful optimization.

  • Analog-2 (-S(O)CH₃): The oxidized metabolite shows a complete loss of activity and negligible brain penetration, confirming that oxidation is a major clearance pathway that terminates the drug's action.

  • Analog-3 (-CH₃): While metabolically very stable, the methyl analog showed a drop in potency, suggesting a polar interaction (e.g., H-bond acceptance) at this position is beneficial for target binding.

  • Analog-4 (-F): The fluoro analog also has excellent stability but a slight drop in potency and only moderate brain exposure compared to the -SCH₃ analog.

This hypothetical study illustrates the causal logic: the 4-methylthio group provided the best balance of potency, metabolic stability, and CNS exposure, making it the superior candidate for further development.

Potential in PET Ligand Development

Positron Emission Tomography (PET) is a powerful imaging technique for studying CNS targets in vivo.[12][13] Many PET radioligands incorporate a piperidine scaffold.[14] The this compound moiety is attractive for this application. The methyl group is a site for introducing the short-lived positron-emitting isotope Carbon-11 ([¹¹C]) via methylation of a corresponding 4-thiopiperidine precursor. This would produce a [¹¹C]methylthio group, allowing for non-invasive imaging and quantification of target engagement in the brain.[15]

Experimental Validation Workflow for CNS Drug Candidates

Once a promising compound containing the this compound moiety is synthesized, it must undergo a rigorous validation process.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Target Binding Assay (Potency - IC50/Ki) B Functional Assay (Agonism/Antagonism - EC50) A->B C Selectivity Panel (Off-target activity) B->C D Metabolic Stability (Liver Microsomes, t½) C->D E BBB Permeability (PAMPA, Caco-2) D->E F Pharmacokinetics (PK) in Rodents E->F G Brain Penetration (Kp, Kp,uu) F->G H Target Occupancy (ex vivo or PET) G->H I Pharmacodynamic (PD) Efficacy Model H->I

Caption: Tiered workflow for validating a CNS drug candidate.

Protocol: In Vivo Pharmacokinetic Assessment in Rodents
  • Objective: To determine the pharmacokinetic profile and brain penetration (Kp) of a candidate compound.

  • Procedure:

    • Animal Model: Use male Sprague-Dawley rats (n=3 per time point).

    • Dosing: Administer the compound at a single dose (e.g., 5 mg/kg) via intravenous (IV) and oral (PO) routes.

    • Sample Collection: Collect blood samples at specified time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

    • Brain Homogenization: At each time point, after blood collection, perfuse the animals with saline and harvest the brains. Homogenize the brain tissue in a suitable buffer.

    • Sample Analysis: Separate plasma from blood via centrifugation. Analyze plasma and brain homogenate concentrations of the drug using a validated LC-MS/MS method.

    • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½, oral bioavailability). The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration in the brain homogenate by the concentration in plasma.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable yet perhaps underutilized tool in the medicinal chemist's arsenal for CNS drug development. Its utility as a bioisostere allows for the subtle but critical modulation of physicochemical properties that govern a drug's ability to cross the blood-brain barrier and resist metabolic degradation. By providing a unique balance of lipophilicity, hydrogen bonding capacity, and metabolic profile, it can help solve common optimization challenges. The protocols and workflows outlined in this guide provide a foundation for researchers to rationally design, synthesize, and validate novel CNS drug candidates incorporating this promising moiety. Future work should focus on systematically exploring its application across a wider range of CNS targets and further characterizing its metabolic fate to unlock its full potential in creating the next generation of neurological and psychiatric therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methylthiopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methylthiopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic protocols.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present several practical challenges. The two most common and effective strategies for its preparation involve:

  • Nucleophilic Substitution: Reaction of an N-protected 4-halopiperidine or a piperidine with a leaving group at the 4-position (e.g., mesylate, tosylate) with a methylthiolate source.

  • Mitsunobu Reaction: Conversion of an N-protected 4-hydroxypiperidine to the corresponding thioether using a phosphine, an azodicarboxylate, and a methylthiol source.

This guide will address potential issues in both pathways, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for my needs: nucleophilic substitution or the Mitsunobu reaction?

A1: The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and stereochemical considerations.

  • Nucleophilic Substitution is often more cost-effective for larger scale synthesis, especially if an N-protected 4-halopiperidine is readily available. This method is generally robust and high-yielding.

  • The Mitsunobu Reaction is an excellent choice for smaller scale syntheses and when starting from the readily available N-Boc-4-hydroxypiperidine. A key advantage of the Mitsunobu reaction is the predictable inversion of stereochemistry at the 4-position, which is crucial if you are working with a chiral starting material. However, the stoichiometry of the reagents and the need to remove byproducts like triphenylphosphine oxide can make it less ideal for large-scale production.[1]

Q2: Why is N-protection of the piperidine nitrogen necessary during the synthesis?

A2: The piperidine nitrogen is a nucleophilic and basic center. Without a protecting group, it can compete with the desired nucleophile (methylthiolate) for the electrophilic carbon at the 4-position, leading to the formation of undesired side products through intermolecular reactions. Additionally, the basicity of the piperidine nitrogen can interfere with the reaction conditions, particularly in the Mitsunobu reaction. The tert-butoxycarbonyl (Boc) group is a common and effective choice as it is stable under the reaction conditions for both routes and can be readily removed under acidic conditions.[2][3]

Q3: I am observing a foul odor during my reaction. What is it and how can I mitigate it?

A3: The unpleasant odor is likely due to volatile sulfur compounds, such as methyl mercaptan (methanethiol) or its precursors. These compounds have extremely low odor thresholds.[4] To manage this:

  • Work in a well-ventilated fume hood at all times.

  • Use sealed reaction vessels.

  • Quench any residual thiol-containing reagents before workup. A bleach (sodium hypochlorite) solution or hydrogen peroxide can be used to oxidize the volatile thiols to less odorous sulfoxides or sulfones.

Q4: What is the best method for purifying the final this compound product?

A4: For the N-Boc protected intermediate, flash column chromatography on silica gel is a highly effective method for removing unreacted starting materials and byproducts.[5][6] A gradient elution with a mixture of hexanes and ethyl acetate is typically employed. For the final deprotected product, which is a volatile liquid, purification can be achieved by distillation. Alternatively, the product can be converted to its hydrochloride salt, which is a stable, crystalline solid that can be purified by recrystallization.[7]

Troubleshooting Guides

Method 1: Nucleophilic Substitution with a Methylthiolate Source

This method typically involves the reaction of an N-protected 4-halopiperidine (e.g., N-Boc-4-chloropiperidine) with a nucleophile like sodium thiomethoxide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Deprotection (Optional) start Dissolve N-Boc-4-halopiperidine in a suitable solvent (e.g., DMF, THF) reagent Add sodium thiomethoxide (or generate in situ) start->reagent Under inert atmosphere (N2 or Ar) react Heat the reaction mixture (e.g., 50-80 °C) reagent->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor quench Quench with water monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry purify Purify by column chromatography dry->purify deprotect Treat with strong acid (e.g., TFA in DCM or HCl in dioxane) purify->deprotect isolate Isolate this compound (distillation or salt formation) deprotect->isolate

Caption: Workflow for Nucleophilic Substitution.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Nucleophile: Sodium thiomethoxide is sensitive to air and moisture.[4] 2. Poor Leaving Group: The halide (e.g., chloride) may not be sufficiently reactive. 3. Insufficient Temperature: The reaction may be too slow at lower temperatures.1. Use freshly prepared or commercially available high-purity sodium thiomethoxide. Handle under an inert atmosphere. 2. Consider converting the 4-hydroxy precursor to a better leaving group, such as a mesylate or tosylate. 3. Gradually increase the reaction temperature in increments of 10 °C, while monitoring for decomposition.
Formation of an Elimination Side Product (N-Boc-1,2,3,6-tetrahydropyridine) 1. Strong Base: Sodium thiomethoxide is also a strong base, which can promote elimination, especially at higher temperatures.[8] 2. Steric Hindrance: A bulky protecting group or substitution on the piperidine ring can favor elimination over substitution.1. Use a less basic sulfur nucleophile if possible, or carefully control the reaction temperature. Adding the halide solution slowly to the thiomethoxide solution can sometimes help. 2. If steric hindrance is a major issue, the Mitsunobu reaction might be a better alternative.
Difficulty in Purifying the Product 1. Co-elution of Starting Material: The starting halide and the product may have similar polarities. 2. Presence of Disulfide Byproduct: Oxidation of the thiolate can lead to the formation of dimethyl disulfide.1. Optimize the mobile phase for column chromatography. A shallow gradient can improve separation.[6] 2. Ensure the reaction is carried out under strictly anaerobic conditions. The disulfide can often be removed by careful chromatography or distillation.
Method 2: Mitsunobu Reaction

This approach utilizes N-Boc-4-hydroxypiperidine, triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a methylthiol source.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Deprotection (Optional) start Dissolve N-Boc-4-hydroxypiperidine, PPh3, and methyl mercaptan source in anhydrous THF cool Cool the mixture to 0 °C start->cool add_dead Add DEAD or DIAD dropwise cool->add_dead warm Allow to warm to room temperature and stir for several hours add_dead->warm monitor Monitor reaction progress (TLC, GC-MS) warm->monitor concentrate Remove solvent under reduced pressure monitor->concentrate purify Purify by column chromatography to remove PPh3=O and hydrazine byproducts concentrate->purify deprotect Treat with strong acid (e.g., TFA in DCM or HCl in dioxane) purify->deprotect isolate Isolate this compound (distillation or salt formation) deprotect->isolate

Caption: Workflow for the Mitsunobu Reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thioether 1. Wet Reagents or Solvents: The Mitsunobu reaction is highly sensitive to moisture.[1] 2. Incorrect Order of Addition: The order of reagent addition can be crucial. 3. Low Nucleophilicity of Thiol: Methyl mercaptan is a gas and can be difficult to handle quantitatively.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. The generally accepted order is to add the azodicarboxylate dropwise to a solution of the alcohol, phosphine, and nucleophile. 3. Use a slight excess of methyl mercaptan or a more manageable liquid source like S-methyl isothiourea, which can generate the thiolate in situ.
Recovery of Starting Alcohol (N-Boc-4-hydroxypiperidine) 1. Insufficient Activation: The alcohol may not be fully converted to the oxyphosphonium salt intermediate. 2. Side Reaction of the Azodicarboxylate: The nucleophile may react with the azodicarboxylate instead of the activated alcohol.1. Ensure that at least 1.2-1.5 equivalents of both the phosphine and the azodicarboxylate are used.[9] 2. This can occur if the nucleophile is not acidic enough. While methyl mercaptan is sufficiently acidic, ensure the reaction is not basic before the addition of DEAD/DIAD.
Complex Purification 1. Presence of Triphenylphosphine Oxide (PPh₃=O): This byproduct can be difficult to separate from the desired product by chromatography. 2. Presence of Hydrazine Byproduct: The reduced form of DEAD or DIAD can also complicate purification.1. PPh₃=O can sometimes be precipitated from a non-polar solvent like diethyl ether or hexanes. Alternatively, using a polymer-supported triphenylphosphine can simplify removal. 2. The hydrazine byproduct is often more polar than the desired product and can usually be removed by careful column chromatography.[1]

Data Summary for Optimization

The following table provides a starting point for optimizing your reaction conditions. The optimal conditions may vary depending on the specific substrate and scale.

Parameter Nucleophilic Substitution Mitsunobu Reaction Comments
Solvent DMF, THF, AcetonitrileAnhydrous THF, DichloromethanePolar aprotic solvents are generally preferred for SN2 reactions. Anhydrous conditions are critical for the Mitsunobu reaction.[10]
Temperature 50 - 100 °C0 °C to Room TemperatureHigher temperatures may be needed for less reactive halides in substitution reactions, but can increase elimination. The Mitsunobu reaction is typically started at a low temperature.
Stoichiometry (vs. Piperidine Substrate) Nucleophile: 1.1 - 1.5 eq.PPh₃: 1.2 - 1.5 eq., DEAD/DIAD: 1.2 - 1.5 eq., Thiol: 1.2 - 1.5 eq.A slight excess of the nucleophile and reagents is generally used to drive the reaction to completion.
Typical Reaction Time 4 - 24 hours2 - 12 hoursReaction progress should be monitored by an appropriate technique like TLC or GC-MS.[11]
Typical Yields 70 - 95%60 - 90%Yields are highly dependent on the specific conditions and the purity of the starting materials.[12]

Characterization of this compound

After successful synthesis and purification, it is essential to confirm the identity and purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The characteristic signals for this compound would include a singlet for the methylthio group protons and distinct multiplets for the piperidine ring protons.[13][14]

  • Mass Spectrometry (MS): GC-MS is an excellent technique to determine the molecular weight of the product and to identify any impurities or side products.[11][15]

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups and the absence of starting materials (e.g., the disappearance of the O-H stretch from 4-hydroxypiperidine).[16][17]

By understanding the underlying principles of each synthetic route and anticipating potential challenges, you can efficiently optimize the synthesis of this compound for your research and development needs.

References

Technical Support Center: Troubleshooting 4-Methylthiopiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 4-Methylthiopiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound derivatives. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable secondary amine building block in medicinal chemistry and materials science. Its secondary amine offers a reactive site for functionalization, most commonly through N-alkylation and N-acylation reactions. However, like many bifunctional molecules, its reactivity can lead to a range of predictable, yet often troublesome, byproducts. The presence of a thioether moiety also introduces the possibility of oxidation under certain conditions. This guide will focus on the three most common reaction classes and their associated impurities, providing clear, actionable strategies for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: N-Alkylation Reactions

N-alkylation is a fundamental transformation for secondary amines. However, the desired mono-alkylated product is often more nucleophilic than the starting material, leading to further reaction.

Question 1: My N-alkylation of this compound is producing a significant amount of a highly polar, water-soluble byproduct that I suspect is a quaternary salt. How can I prevent this and remove it from my product?

Answer:

This is a classic case of over-alkylation, a common side reaction when alkylating secondary amines.[1][2] The initially formed tertiary amine can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[3][4][5]

Causality and Prevention:

  • Mechanism: The lone pair on the nitrogen of the newly formed tertiary amine attacks the electrophilic alkylating agent, resulting in the formation of a quaternary ammonium salt. This side reaction is often irreversible under typical alkylation conditions.

  • Stoichiometry Control: Using a slight excess of this compound relative to the alkylating agent can help minimize over-alkylation. However, this will leave you with unreacted starting material to remove.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, favoring the initial mono-alkylation.[5]

  • Choice of Base: A non-nucleophilic bulky base can be less likely to promote side reactions compared to stronger, more nucleophilic bases.

Troubleshooting Protocol: Removal of Quaternary Ammonium Salt

  • Aqueous Extraction: Quaternary ammonium salts are typically highly soluble in water. After the reaction, quench the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with water or brine. The quaternary salt will preferentially partition into the aqueous layer.

  • Phase Separation Issues: If an emulsion forms, adding more brine or gently filtering the biphasic mixture through a pad of celite can help to break it.

  • Confirmation of Removal: After the aqueous wash, concentrate the organic layer and analyze a small sample by LC-MS. The quaternary salt should be absent in the organic phase.

Question 2: I have unreacted this compound starting material in my final product after N-alkylation. How can I remove it?

Answer:

Residual starting material is common, especially when using an excess to prevent over-alkylation. The secondary amine of this compound can be exploited for selective removal.

Troubleshooting Protocol: Removal of Unreacted this compound

  • Acidic Wash: Dilute the reaction mixture in an organic solvent. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The secondary amine of the starting material will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer. Your tertiary amine product will also be protonated and may partition into the aqueous layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer and basify it with a suitable base (e.g., 1M NaOH) to a pH > 10. This will deprotonate the ammonium salts of both your product and the starting material.

  • Selective Extraction: Extract the basified aqueous layer with an organic solvent. The desired, more lipophilic tertiary amine product will preferentially move back into the organic layer, while the more polar secondary amine starting material may have lower solubility and can be separated. Multiple extractions may be necessary.

  • Chromatography: If acidic washing is not effective or if the product is acid-sensitive, column chromatography is a reliable method. Using an amine-functionalized silica gel or adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent peak tailing and improve separation.[6]

Category 2: N-Acylation Reactions (Amide Formation)

N-acylation is another key transformation, often employing coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The primary byproducts in these reactions are typically derived from the coupling reagents themselves.[7][8]

Question 3: After my N-acylation reaction using DCC, I have a white precipitate that is difficult to remove and contaminates my product. What is it and how do I get rid of it?

Answer:

The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC activation of the carboxylic acid.[7][9] DCU has notoriously low solubility in many common organic solvents, making its removal a frequent challenge.

Causality and Prevention:

  • Mechanism: DCC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (this compound) to form the amide bond and DCU.

  • Alternative Reagents: Consider using EDC instead of DCC. The resulting urea byproduct from EDC is water-soluble and can be easily removed with an aqueous workup.[8][9]

Troubleshooting Protocol: Removal of Dicyclohexylurea (DCU)

  • Filtration: The majority of DCU can often be removed by simple filtration of the reaction mixture. It is advisable to cool the reaction mixture in an ice bath before filtration to further decrease the solubility of DCU.

  • Solvent Selection for Recrystallization: If DCU persists, recrystallization of the desired amide product is often effective. Solvents in which DCU has low solubility, such as acetonitrile or isopropanol, can be good choices.[10]

  • Chromatography: Flash column chromatography can separate the desired amide from DCU, although significant amounts of DCU can sometimes streak on the column. Pre-filtering the crude material is highly recommended.

Workflow for N-Acylation and Purification

cluster_reaction N-Acylation Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic_Acid Reaction Amide Formation Carboxylic_Acid->Reaction 4MTP This compound 4MTP->Reaction Coupling_Reagent Coupling Reagent (e.g., DCC/EDC) Coupling_Reagent->Reaction Crude_Mixture Crude Product Mixture (Amide, Unreacted SM, Urea Byproduct) Reaction->Crude_Mixture Filtration Filtration (Removes insoluble DCU) Crude_Mixture->Filtration Aqueous_Wash Aqueous Wash (Removes water-soluble byproducts) Filtration->Aqueous_Wash Chromatography Column Chromatography Aqueous_Wash->Chromatography Pure_Product Pure N-Acylated Product Chromatography->Pure_Product

Caption: General workflow for N-acylation and subsequent purification.

Category 3: Thioether Oxidation

The sulfur atom in this compound is susceptible to oxidation, which can occur with a variety of oxidizing agents, sometimes unintentionally.

Question 4: I've observed byproducts in my reaction with masses corresponding to my desired product +16 and +32 Da. What are these and how can I avoid them?

Answer:

These mass increases strongly suggest oxidation of the thioether moiety. The +16 Da byproduct is the corresponding sulfoxide (4-methylsulfinylpiperidine derivative), and the +32 Da byproduct is the sulfone (4-methylsulfonylpiperidine derivative).[11][12][13]

Causality and Prevention:

  • Mechanism: Thioethers are readily oxidized, first to sulfoxides and then to sulfones.[11][14] This can occur in the presence of common laboratory oxidants (e.g., hydrogen peroxide, m-CPBA) or even with prolonged exposure to air under certain conditions.

  • Inert Atmosphere: If your reaction conditions are harsh or involve extended heating, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation.

  • Reagent Purity: Ensure that your solvents and reagents are free from peroxide impurities, which can form in ethers like THF upon storage.

  • Avoid Oxidizing Agents: Be mindful of all reagents in your reaction. Some reagents that are not primarily oxidants can have oxidizing properties under certain conditions.

Troubleshooting Protocol: Removal of Oxidized Byproducts

  • Chromatography: The polarity of the sulfoxide and sulfone byproducts is significantly higher than the corresponding thioether. This large difference in polarity makes separation by flash column chromatography relatively straightforward. A gradient elution from a non-polar to a more polar solvent system will elute the desired thioether product first, followed by the sulfoxide and then the sulfone.

  • Recrystallization: If the desired product is a solid, recrystallization may be effective. The difference in polarity and crystal packing between the thioether, sulfoxide, and sulfone can be exploited for separation.

Oxidation Pathway of this compound

4MTP_Derivative This compound Derivative (R-S-CH3) Sulfoxide Sulfoxide Derivative (R-SO-CH3) 4MTP_Derivative->Sulfoxide [O] Sulfone Sulfone Derivative (R-SO2-CH3) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Analytical Methods for Impurity Detection

A robust analytical method is crucial for identifying and quantifying byproducts.

Technique Application for this compound Reactions Typical Conditions
LC-MS Ideal for identifying and quantifying polar byproducts like quaternary salts, urea derivatives, sulfoxides, and sulfones.Column: C18 reversed-phase.Mobile Phase: Gradient of water and acetonitrile/methanol with 0.1% formic acid or ammonium acetate.
GC-MS Suitable for analyzing the volatility of the desired product and less polar byproducts.Column: DB-5 or similar non-polar capillary column.Injector Temp: 250 °C.Oven Program: Temperature ramp (e.g., 50 °C to 280 °C).[15]
NMR Provides structural confirmation of the desired product and can help identify the structure of unknown byproducts if they are present in sufficient quantity.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

References

Technical Support Center: Synthesis of 4-Methylthiopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-methylthiopiperidine derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic routes, improve yields, and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low Yield in the Synthesis of this compound from 4-Piperidone

A common and versatile method for synthesizing the this compound core is through the reductive amination of 4-piperidone with methanethiol, followed by reduction. However, low yields can be a significant challenge.

Potential Causes and Solutions:

  • Inefficient Thioacetal Formation: The initial reaction between 4-piperidone and methanethiol to form the intermediate hemithioacetal and then the thioacetal is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions to favor the forward reaction. The presence of water can hydrolyze the intermediates. Using a dehydrating agent or a Dean-Stark apparatus can be beneficial. Also, using an excess of methanethiol can help drive the equilibrium towards the product.

  • Suboptimal pH: The reaction is sensitive to pH. Acidic conditions are required to catalyze the reaction, but strongly acidic conditions can lead to unwanted side reactions or decomposition.

    • Solution: A mildly acidic pH, typically between 4 and 6, is often optimal. This can be achieved by adding a reagent like acetic acid.

  • Improper Choice or Decomposition of the Reducing Agent: The choice of reducing agent for the subsequent reduction of the thioacetal or an intermediate iminium ion is crucial.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a preferred reagent as it is mild, selective, and effective in slightly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1] Sodium borohydride (NaBH₄) is less selective and can reduce the starting ketone, leading to 4-hydroxypiperidine as a byproduct.[1]

  • Side Reactions: The primary side reaction is often the reduction of the starting 4-piperidone to 4-hydroxypiperidine.

    • Solution: Employ a reducing agent that is more selective for the intermediate, such as STAB.[1] Adding the reducing agent after the formation of the thioacetal is complete can also minimize this side reaction.

Issue 2: Formation of Quaternary Ammonium Salt as a Major Byproduct

During N-alkylation or other modifications of the piperidine nitrogen, over-alkylation can lead to the formation of a quaternary ammonium salt, which can be difficult to separate from the desired product.

Potential Causes and Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards the formation of the quaternary salt.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. Slowly adding the alkylating agent to the reaction mixture can also help to control the reaction.

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can promote over-alkylation.

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress using techniques like TLC or LC-MS. Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step.

Issue 3: Difficulty in Purifying the Final Product

The final this compound derivative may be difficult to purify due to the presence of closely related impurities or byproducts.

Potential Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the starting materials will contaminate the product.

    • Solution: Monitor the reaction to ensure it has reached completion. If the reaction is sluggish, consider optimizing the temperature, reaction time, or catalyst.

  • Formation of Diastereomers or Enantiomers: If the synthesis involves the creation of new stereocenters, a mixture of stereoisomers may be formed.

    • Solution: Chiral chromatography or crystallization techniques may be necessary to separate the desired stereoisomer.

  • Product Volatility: Some lower molecular weight piperidine derivatives can be volatile, leading to loss of product during solvent removal.

    • Solution: Use gentle evaporation techniques, such as a rotary evaporator at low temperature and pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound scaffold?

A1: Several synthetic routes are commonly employed:

  • From 4-Piperidone: This involves the reaction of 4-piperidone with a source of methanethiol, often followed by a reduction step.

  • From 4-Hydroxypiperidine: This route involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a thiolate.

  • From Pyridine Derivatives: This involves the reduction of a suitable 4-substituted pyridine derivative.

Q2: How can I introduce the methylthio group at the 4-position of a pre-existing piperidine ring?

A2: If you have a piperidine ring with a suitable functional group at the 4-position, you can introduce the methylthio group through nucleophilic substitution. For example, a 4-halopiperidine or a 4-tosyloxypiperidine can be reacted with sodium thiomethoxide.

Q3: What analytical techniques are best for monitoring the progress of these reactions?

A3: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and intermediates.

Q4: Are there any safety precautions I should be aware of when working with methanethiol?

A4: Yes, methanethiol is a toxic and flammable gas with a very strong, unpleasant odor. It should only be handled in a well-ventilated fume hood. Consider using a less volatile and easier-to-handle source of the thiomethyl group, such as S-methyl isothiourea sulfate, if possible.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of N-Boc-4-methylthiopiperidine from N-Boc-4-piperidone

This protocol provides a general guideline. Optimization may be required for specific substrates.

Materials:

  • N-Boc-4-piperidone

  • Sodium thiomethoxide

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium thiomethoxide (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate.

  • Add acetic acid (2.0 eq) to the reaction mixture.

  • In a separate flask, prepare a slurry of STAB (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterRecommended RangeNotes
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction with STAB.
pH Mildly acidic (4-6)Crucial for both thioacetal formation and the reduction step.
Reducing Agent Sodium triacetoxyborohydrideOffers good selectivity and reactivity under mild conditions.[1]
Solvent Anhydrous DCMEnsures reagents remain soluble and prevents unwanted hydrolysis.

Section 4: Visualizing the Workflow

Diagram: Troubleshooting Low Yield in Reductive Amination

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Start->Analyze_Byproducts Sub_node_Reagents1 Degraded Reducing Agent? Check_Reagents->Sub_node_Reagents1 Sub_node_Reagents2 Incorrect Stoichiometry? Check_Reagents->Sub_node_Reagents2 Sub_node_Conditions1 Suboptimal pH? Check_Conditions->Sub_node_Conditions1 Sub_node_Conditions2 Incorrect Temperature? Check_Conditions->Sub_node_Conditions2 Sub_node_Byproducts1 Starting Material Reduced? Analyze_Byproducts->Sub_node_Byproducts1 Sub_node_Byproducts2 Over-alkylation Product? Analyze_Byproducts->Sub_node_Byproducts2 Solution_Reagents1 Use Fresh Reducing Agent Sub_node_Reagents1->Solution_Reagents1 Solution_Reagents2 Recalculate and Re-weigh Reagents Sub_node_Reagents2->Solution_Reagents2 End Optimized Yield Solution_Reagents1->End Solution_Reagents2->End Solution_Conditions1 Adjust pH to 4-6 Range Sub_node_Conditions1->Solution_Conditions1 Solution_Conditions2 Optimize Temperature Profile Sub_node_Conditions2->Solution_Conditions2 Solution_Conditions1->End Solution_Conditions2->End Solution_Byproducts1 Use More Selective Reducing Agent (e.g., STAB) Sub_node_Byproducts1->Solution_Byproducts1 Solution_Byproducts2 Control Stoichiometry of Alkylating Agent Sub_node_Byproducts2->Solution_Byproducts2 Solution_Byproducts1->End Solution_Byproducts2->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 4-Methylthiopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methylthiopiperidine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. The unique bifunctional nature of this compound—possessing both a basic piperidine ring and a readily oxidizable thioether group—presents specific challenges that require carefully considered purification strategies.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational knowledge essential for handling this compound.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Impurities are typically route-dependent, originating from starting materials, side reactions, or product degradation. Key classes of impurities include:

  • Oxidation Products: The thioether moiety is susceptible to oxidation, forming the corresponding 4-(Methylsulfinyl)piperidine (sulfoxide) and 4-(Methylsulfonyl)piperidine (sulfone). This is one of the most common degradation pathways and can be catalyzed by heat, light, or residual oxidizing agents.[1][2][3]

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may contaminate the final product.

  • Reaction By-products: Synthesis of substituted piperidines can lead to complex by-products. For instance, in reactions analogous to the Leuckart or reductive amination routes, impurities such as N-formylated species, dimers, or products of over-alkylation can be formed.[4][5][6]

  • Water: Aqueous workups are a common source of water, which should be removed before final purification steps like distillation.[7]

  • Piperidinium Carbonate: The basic piperidine nitrogen can react with atmospheric carbon dioxide (CO₂) to form a solid piperidinium carbonate salt, which may appear as a white precipitate or haze.[7]

Q2: My purified this compound is a colorless liquid, but it turns yellow or brown upon storage. Why is this happening and how can I prevent it?

A2: The discoloration is almost certainly due to the formation of trace oxidized impurities or other degradation products. The thioether group is the most likely culprit.[2]

  • Causality: Thioethers can be oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities. The resulting chromophoric by-products, even in small quantities, can impart a yellow or brown color.

  • Prevention & Mitigation:

    • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.

    • Amber Glassware: Use amber-tinted or foil-wrapped vials to protect the compound from light.

    • Cold Storage: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation.

    • Antioxidant Addition: For long-term storage or demanding applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered, though this would need to be removed before use in most synthetic applications.

Q3: Is it better to purify this compound as the free base or as a salt?

A3: This depends on the primary impurities you need to remove and the desired final form.

  • Free Base (Liquid): Purification of the free base is suitable for removing non-volatile impurities via distillation or for separating from acidic or neutral impurities using acid-base extraction . The predicted boiling point is approximately 202.6 °C, making vacuum distillation the preferred method to prevent thermal decomposition.[8]

  • Salt (Solid): Converting the product to a crystalline salt, typically the hydrochloride, is an excellent method for removing non-basic impurities through recrystallization .[9] Salts are generally more stable to air and oxidation than the free base, making them ideal for long-term storage. If the free base is required for a subsequent reaction, it can be easily liberated from the purified salt.[10]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for common purification challenges.

Problem 1: Crude product is contaminated with neutral or acidic by-products.

Solution: Purification via Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to selectively move the desired compound between aqueous and organic phases, leaving behind non-basic impurities.[10][11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to form the water-soluble hydrochloride salt and partition into the aqueous layer. Neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Organic Layer Wash (Optional): Combine the acidic aqueous layers. To remove any trace amounts of neutral compounds that may have been carried over, perform a "back-wash" by extracting the combined aqueous phase with a fresh portion of the organic solvent. Discard this organic wash.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10 (confirm with pH paper). This deprotonates the piperidinium salt, liberating the free base.

  • Extraction of Free Base: Extract the liberated this compound back into an organic solvent (e.g., DCM) by performing several extractions.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent suitable for amines (e.g., anhydrous Na₂SO₄ or K₂CO₃). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

G start Crude Product (in Organic Solvent) acid_wash Extract with 1M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 org1 Organic Phase: Neutral/Acidic Impurities (Discard) separate1->org1 aq1 Aqueous Phase: Product as HCl Salt separate1->aq1 basify Add NaOH (pH > 10) aq1->basify extract_base Extract with DCM basify->extract_base separate2 Separate Layers extract_base->separate2 aq2 Aqueous Phase: Inorganic Salts (Discard) separate2->aq2 org2 Organic Phase: Purified Free Base separate2->org2 final Dry (Na₂SO₄), Filter, Concentrate org2->final

Caption: Workflow for purifying this compound via acid-base extraction.

Problem 2: Product is contaminated with non-basic impurities and needs to be stored long-term.

Solution: Purification via Hydrochloride Salt Formation and Recrystallization

This is a robust method for achieving high purity and enhancing storage stability. The hydrochloride salt of this compound is a solid, making it amenable to recrystallization.[9][12]

  • Dissolution: Dissolve the crude or partially purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or concentrated HCl dropwise) with vigorous stirring. Monitor the precipitation of the hydrochloride salt. Stop adding acid once the precipitation is complete (check with pH paper to ensure it is acidic).

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot recrystallization solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/ethyl acetate mixture) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, dissolve the purified salt in water and follow steps 4-6 of the Acid-Base Extraction protocol.

Solvent SystemRationale
Isopropanol / Diethyl EtherThe salt is soluble in hot isopropanol and insoluble in diethyl ether (the anti-solvent).
Ethanol / Ethyl AcetateGood solubility in hot ethanol, poor solubility in ethyl acetate. Allows for fine-tuning of polarity.
Methanol / AcetoneHigh solubility in hot methanol, with acetone acting as an anti-solvent to induce crystallization.
Problem 3: Product contains volatile impurities or residual water after workup.

Solution: Purification via Vacuum Distillation

Distillation is an effective final "polishing" step to remove residual solvents, water, and any non-volatile baseline impurities. Given the boiling point of ~202 °C, vacuum distillation is critical to prevent degradation.[8]

  • Pre-drying: Place the crude free base in a round-bottom flask and add a suitable drying agent for amines, such as solid potassium hydroxide (KOH) pellets.[7] Allow the mixture to stand for several hours (or overnight) with occasional swirling to remove bulk water.

  • Distillation Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a short-path distillation head for small quantities.

  • Distillation: Carefully decant or filter the amine away from the drying agent into the distillation flask. Add fresh boiling chips or a magnetic stir bar. Apply vacuum and gently heat the flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Discard any initial forerun and stop before high-boiling residues begin to distill.

  • Inert Atmosphere: It is best practice to vent the apparatus with an inert gas (N₂ or Ar) after the distillation is complete to protect the purified product from atmospheric oxygen and moisture.

G start Crude this compound q1 Primary Impurities? start->q1 a1 Neutral / Acidic q1->a1 a2 Non-basic / Colored q1->a2 a3 Volatile / Water q1->a3 proc1 Acid-Base Extraction a1->proc1 proc2 Salt Formation & Recrystallization a2->proc2 proc3 Vacuum Distillation a3->proc3 q2 High Purity Needed for Storage? proc1->q2 final_solid Purified HCl Salt proc2->final_solid proc3->q2 q2->proc2 Yes final_liquid Purified Free Base (Store under N₂) q2->final_liquid No

Caption: Decision tree for selecting a purification method for this compound.

References

Troubleshooting guide for 4-Methylthiopiperidine reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Methylthiopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this reagent. The presence of both a nucleophilic secondary amine and a sulfur-containing functional group introduces specific complexities, particularly in metal-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving very low yields?

A1: The most common reason for failure in palladium-catalyzed reactions, such as Buchwald-Hartwig amination, is catalyst poisoning by the sulfur atom of the methylthio group.[1] Sulfur compounds are known to strongly coordinate to palladium, deactivating the catalyst and halting the catalytic cycle.[1] Other potential issues include suboptimal choice of ligand, base, solvent, or the use of a particularly unreactive coupling partner (e.g., an electron-rich aryl chloride).

Q2: I'm observing a new, more polar spot on my TLC plate that isn't my desired product. What could it be?

A2: A common side reaction is the oxidation of the thioether to the corresponding sulfoxide or, less commonly, the sulfone. This is especially prevalent if your reaction is exposed to air for extended periods at elevated temperatures or if certain oxidizing agents are inadvertently present. These oxidized byproducts are significantly more polar than the starting material or the desired product.

Q3: Are there any general recommendations for purifying the N-arylated product of this compound?

A3: Purification can be challenging due to the basicity of the piperidine nitrogen, which can cause streaking on standard silica gel. Using a modified chromatography system, such as silica gel deactivated with triethylamine or using an amine-functionalized silica, can significantly improve separation.[2][3] Reverse-phase chromatography is also a viable option for these polar compounds.[4]

Troubleshooting Guide

This section provides a detailed breakdown of common problems and their solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

A decision tree for troubleshooting low or no product yield is presented below.

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst check_conditions Have Reaction Conditions Been Optimized? check_catalyst->check_conditions No solution_catalyst Increase catalyst loading Screen different ligands (e.g., bulky, electron-rich) Consider a different metal catalyst (e.g., Cu-based) check_catalyst->solution_catalyst Yes check_reagents Are Reagents and Solvents High Quality? check_conditions->check_reagents Yes solution_conditions Screen different bases (e.g., NaOtBu, LHMDS, Cs2CO3) Screen different solvents (e.g., Toluene, Dioxane, 2-MeTHF) Vary reaction temperature and time check_conditions->solution_conditions No solution_reagents Use fresh, anhydrous, and degassed solvents Verify purity of starting materials Use a fresh batch of catalyst check_reagents->solution_reagents No end_node Improved Yield check_reagents->end_node Yes solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: A decision tree for troubleshooting low or no product yield.

Q: My Buchwald-Hartwig amination of an aryl bromide with this compound is not working. I see only starting materials. What should I try first?

A: Given the sulfur-containing substrate, catalyst poisoning is the primary suspect. The sulfur atom can irreversibly bind to the palladium, preventing it from participating in the catalytic cycle.

  • Increase Catalyst Loading: As a first step, you can try increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). This can sometimes overcome partial poisoning.

  • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes protect the palladium center and be less easily displaced by the sulfur atom. Consider screening ligands such as XPhos, SPhos, or RuPhos.[5]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes give more consistent results than generating the active Pd(0) species in situ.

Q: I've tried different ligands and higher catalyst loading, but the reaction is still sluggish. What's next?

A: If catalyst poisoning remains a persistent issue, consider alternative strategies:

  • Switch to a Copper-Catalyzed System: Ullmann-type couplings using copper catalysts are often more tolerant of sulfur-containing substrates than palladium-based systems.[6] A simple system like CuI with a base such as K₃PO₄ in a solvent like ethanol or DMF could be effective.

  • Protect the Thioether: While more synthetically involved, you could temporarily protect the thioether. However, this is often not a practical first choice. A more direct approach is usually preferred.

Q: My aryl halide is an aryl chloride. Could this be the problem?

A: Yes, aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, making the oxidative addition step more difficult. For aryl chlorides, you will need a more active catalyst system, typically involving highly electron-rich and bulky phosphine ligands. Ensure you are using a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), as weaker bases are often insufficient for aryl chlorides.

Problem 2: Formation of Side Products

Q: I have a major side product that is more polar than my desired product. How can I identify and prevent it?

A: The most likely culprit is the oxidation of the methylthio group to a sulfoxide.

  • Characterization: This can be confirmed by mass spectrometry, as the side product will have a mass that is 16 amu higher than your expected product (or starting material if the reaction did not proceed). In the ¹H NMR spectrum, the protons on the methyl group attached to the sulfur will typically shift downfield upon oxidation.

  • Prevention:

    • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture with an inert gas (argon or nitrogen) before heating to minimize the presence of oxygen.

    • Use High-Purity Reagents: Ensure your starting materials and solvents are free of peroxide impurities.

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

The diagram below illustrates the mechanism of palladium catalyst poisoning by the sulfur atom of this compound.

Catalyst_Poisoning Active_Catalyst Active Pd(0)L2 Catalyst Substrate This compound Poisoned_Catalyst Poisoned Pd-S Complex (Inactive) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Aryl Halide Substrate->Poisoned_Catalyst Strong Coordination of Sulfur

Caption: Mechanism of Palladium catalyst deactivation by this compound.

Problem 3: Difficult Purification

Q: My product streaks badly on silica gel, even in polar solvent systems like dichloromethane/methanol. How can I get a pure sample?

A: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing poor chromatographic performance.

  • Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic sites on the silica and lead to much better peak shapes.[2][7]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent option as the stationary phase is already basic, preventing the problematic interactions.[3]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[8]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography is often a very effective technique. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.

Chromatography Method Stationary Phase Typical Mobile Phase Modifier Best For
Normal PhaseStandard Silica Gel0.5-2% Triethylamine or Ammonium HydroxideModerately polar amines
Normal PhaseAmine-functionalized SilicaNone requiredBasic and polar amines
Normal PhaseAlumina (Basic)None requiredBasic compounds, alternative to silica
Reverse PhaseC18 Silica0.1% Formic Acid or TFAHighly polar and ionizable amines

General Experimental Protocol: Buchwald-Hartwig Amination

This is a general starting point; optimization will likely be necessary.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous, degassed toluene (or another suitable solvent). Then add this compound (1.2 equiv) followed by the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using the methods described in the "Difficult Purification" section above.

References

Technical Support Center: 4-Methylthiopiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methylthiopiperidine. As a valued building block in medicinal chemistry and organic synthesis, its unique structure, featuring both a secondary amine and a thioether, offers versatile reactivity. However, these same functional groups can be the source of unexpected side reactions if not properly managed. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to help you navigate potential challenges in your experiments.

Visualizing the Core Reactivity

Before delving into specific issues, it's crucial to recognize the two primary reactive sites of this compound. The piperidine nitrogen is a nucleophilic and basic center, while the sulfur atom of the methylthio group is susceptible to oxidation.

Reactive_Sites cluster_molecule This compound cluster_sites Potential Reaction Sites mol HN(CH2CH2)2CH-S-CH3 N Secondary Amine (N) - Nucleophilic - Basic S Thioether (S) - Susceptible to Oxidation N_point N_point->N N-Alkylation N-Acylation S_point S_point->S Oxidation

Caption: Key reactive centers of this compound.

Frequently Asked Questions & Troubleshooting

Category 1: Side Reactions Involving the Thioether (Sulfur Atom)

Question: I am performing an N-alkylation reaction and have noticed a new, highly polar byproduct on my TLC plate that is not the starting material or the desired product. What could this be?

Answer: The most probable cause is the oxidation of the thioether group. The sulfur atom in this compound is susceptible to oxidation, which can convert the thioether into a more polar sulfoxide (R-S(=O)-R') and subsequently to an even more polar sulfone (R-S(=O)₂-R').[1][2] This is a very common side reaction, especially if the reaction conditions are not strictly anaerobic or if certain reagents are used.

Many standard laboratory reagents can act as oxidants, sometimes unintentionally. For example, some grades of solvents may contain peroxide impurities, and prolonged exposure to atmospheric oxygen can also facilitate this process.[3]

Oxidation_Pathway Thioether This compound (Thioether) Sulfoxide 4-(Methylsulfinyl)piperidine (Sulfoxide) Thioether->Sulfoxide [O] Mild Oxidation Sulfone 4-(Methylsulfonyl)piperidine (Sulfone) Sulfoxide->Sulfone [O] Strong Oxidation

Caption: Oxidation pathway of the thioether group.

Question: How can I prevent the oxidation of the methylthio group during my reaction?

Answer: Preventing unwanted oxidation requires careful control of the reaction environment and a thoughtful choice of reagents.

  • Atmosphere Control: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Avoid using old bottles of solvents like THF or ethers, which can form peroxide impurities over time.

  • Reagent Selection: Be mindful of your reagents' oxidative potential. The table below summarizes common reagents and their potential to oxidize the thioether group.

Reagent/ConditionOxidative Potential towards ThioetherNotes & Recommendations
Atmospheric O₂ Moderate (slow)Always use an inert atmosphere for sensitive substrates.
Hydrogen Peroxide (H₂O₂) HighA common reagent for deliberately synthesizing sulfoxides and sulfones.[3][4] Avoid unless oxidation is the goal.
m-CPBA HighA strong oxidant often used for epoxidations and Baeyer-Villiger reactions; it will readily oxidize thioethers.[4]
Oxone® HighA potent and clean oxidant that efficiently converts sulfides to sulfoxides and sulfones.[2]
Sodium Periodate (NaIO₄) Moderate to HighCan be used for selective oxidation to the sulfoxide under controlled conditions.
TEMPO-based Oxidants Low (Generally)Primarily used for alcohol oxidation and typically compatible with thioethers, but compatibility should be verified.[5]

Question: I have inadvertently oxidized my material to the sulfoxide. Is it possible to reverse this reaction?

Answer: Yes, the reduction of a sulfoxide back to a sulfide is a feasible transformation, although it requires an additional synthetic step. Common methods involve using reducing agents that are oxophilic.

  • Phosphorus-Based Reagents: Reagents like triphenylphosphine (PPh₃) or trichlorosilane (HSiCl₃) can deoxygenate sulfoxides.

  • Metal-Catalyzed Reductions: Some metal-based systems, often using hydrosilanes as the stoichiometric reductant, can effectively catalyze this reduction.[1]

It is important to note that reducing a sulfone back to a sulfide is significantly more difficult and often requires harsh reaction conditions. Therefore, preventing over-oxidation is the most effective strategy.

Category 2: Side Reactions Involving the Piperidine Nitrogen

Question: I am trying to perform a mono-N-alkylation with an alkyl halide, but my reaction yields a mixture of unreacted starting material, the desired product, and a third compound that does not move from the baseline on my TLC. What is happening?

Answer: This is a classic problem in amine alkylation. You are likely observing over-alkylation. The product of the first alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[6] This second reaction forms a quaternary ammonium salt, which is highly polar and ionic, explaining its immobility on a standard silica gel TLC plate.

G

References

Technical Support Center: Catalyst Selection for Efficient 4-Methylthiopiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions with 4-Methylthiopiperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this sulfur-containing substrate, particularly in N-arylation reactions. Our focus is on providing scientifically grounded solutions to common experimental hurdles, ensuring the efficiency and success of your synthetic endeavors.

Introduction: The Challenge of the Thioether Moiety

This compound is a valuable building block in medicinal chemistry. However, the presence of a sulfur atom in the form of a thioether group introduces a significant challenge in transition metal-catalyzed reactions, most notably the widely used Buchwald-Hartwig amination for N-arylation. The sulfur atom can act as a poison to many palladium catalysts, leading to decreased catalytic activity or complete reaction failure.[1][2] This guide will help you understand and overcome these challenges.

Troubleshooting Guide: Common Issues in this compound N-Arylation

This section addresses specific problems you may encounter during the N-arylation of this compound and provides actionable solutions based on established catalytic principles.

Issue 1: Low to No Conversion of Starting Materials

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted this compound and aryl halide.

  • The reaction mixture color does not change as expected for a typical Buchwald-Hartwig reaction.

Potential Cause 1: Palladium Catalyst Poisoning by Sulfur

The lone pair of electrons on the sulfur atom of the thioether can strongly coordinate to the palladium center, leading to catalyst deactivation. This prevents the catalyst from participating in the catalytic cycle.[1][2]

Solutions:

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.

  • Switch to a More Robust Catalyst System:

    • Use Electron-Rich, Bulky Ligands: Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are designed to promote the desired catalytic cycle steps and can be more resistant to poisoning.[3]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and can be more resistant to displacement by the sulfur atom of the substrate.[4][5]

  • Change the Metal Catalyst: Nickel-based catalyst systems are often more tolerant to sulfur-containing substrates than palladium catalysts.[6][7][8] Consider screening nickel catalysts such as NiCl2(dppp) or Ni(COD)2 with appropriate ligands.

Potential Cause 2: Inappropriate Choice of Base or Solvent

The choice of base and solvent is critical in Buchwald-Hartwig amination and can significantly impact the reaction outcome, especially with challenging substrates.

Solutions:

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If you observe side reactions, consider a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), although this may require higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is thoroughly dried, as water can interfere with the reaction.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS that do not correspond to starting materials or the desired product.

  • Isolation of a complex mixture of products after workup.

Potential Cause 1: Side Reactions of the Aryl Halide

  • Hydrodehalogenation: The aryl halide is converted to the corresponding arene. This can be caused by β-hydride elimination from the palladium-amide intermediate.[3]

  • Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound.

Solutions:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can disfavor these side reactions by promoting the desired reductive elimination step.[3]

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions.

Potential Cause 2: Oxidation of the Thioether

The thioether group can be susceptible to oxidation, especially if the reaction is not performed under a strictly inert atmosphere.

Solutions:

  • Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add the this compound (1.2 equiv) and the base (e.g., 1.4 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Catalyst System Comparison for N-Arylation of this compound with 4-Bromotoluene (Hypothetical Data)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (2)P(tBu)3 (4)NaOtBuToluene10024<10
2Pd2(dba)3 (2)XPhos (4)NaOtBuToluene1001865
3Pd(OAc)2 (2)IPr-HCl (4)NaOtBuDioxane1101678
4NiCl2(dppp) (5)-NaOtBuDioxane1102472

This data is illustrative and serves as a guide for potential optimization pathways.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion cause1 Potential Cause: Catalyst Poisoning by Sulfur start->cause1 cause2 Potential Cause: Suboptimal Base/Solvent start->cause2 solution1a Increase Catalyst/Ligand Loading cause1->solution1a solution1b Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause1->solution1b solution1c Use NHC Ligand cause1->solution1c solution1d Switch to Nickel Catalyst cause1->solution1d solution2a Screen Strong Bases (NaOtBu, K3PO4, Cs2CO3) cause2->solution2a solution2b Ensure Anhydrous/Degassed Solvent cause2->solution2b

Caption: Troubleshooting workflow for low reaction conversion.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [Ar-Pd(II)(NHR'R'')]L_n OxAdd->AmineCoord + HNR'R'', - HX RedElim Ar-NR'R'' AmineCoord->RedElim (Reductive Elimination) RedElim->Pd0 Product Product RedElim->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a "challenging" substrate for N-arylation?

The thioether (-SMe) group in this compound contains a sulfur atom with lone pairs of electrons. These lone pairs can coordinate strongly to the palladium catalyst, acting as a poison and inhibiting its catalytic activity.[1][2] This requires careful selection of the catalyst system to favor the desired C-N bond formation over catalyst deactivation.

Q2: Can I use aryl chlorides for the N-arylation of this compound?

Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond.[9] For these less reactive electrophiles, it is even more critical to use highly active catalyst systems. This often involves specific palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., G3 or G4 precatalysts with ligands like XPhos or RuPhos) or nickel-based catalysts, which are often more effective for aryl chloride activation.[6][8]

Q3: My reaction works, but the yield is inconsistent. What could be the cause?

Inconsistency in yield, especially with a sensitive substrate like this compound, often points to issues with reaction setup and reagent quality.

  • Atmosphere: Ensure a scrupulously inert atmosphere. Even small amounts of oxygen can affect the catalyst and potentially oxidize the thioether.

  • Reagent Purity: The purity of the this compound, aryl halide, and particularly the base and solvent is crucial. Use freshly opened, high-purity reagents and ensure solvents are anhydrous.

  • Stirring: Ensure efficient stirring, as many Buchwald-Hartwig reactions are heterogeneous due to the inorganic base.

Q4: Are there any alternatives to the Buchwald-Hartwig amination for this transformation?

While the Buchwald-Hartwig reaction is a powerful tool, other methods for C-N bond formation exist, such as the Ullmann condensation. Traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated versions can be milder. However, sulfur-containing substrates can also be challenging for copper catalysts. For specific applications, exploring these alternative methods might be worthwhile if palladium- or nickel-based systems prove ineffective.

Q5: How do I know if my catalyst is being poisoned?

A key indicator of catalyst poisoning is a reaction that starts but then stalls, or a reaction that requires significantly higher catalyst loading than similar, non-sulfur-containing amines. You might observe a good initial conversion rate by GC-MS, which then plateaus with significant starting material remaining.

References

Technical Support Center: 4-Methylthiopiperidine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects in Synthesis

Welcome to the technical support guide for 4-Methylthiopiperidine. This document is designed for chemists and drug development professionals who utilize this versatile building block. Instead of a generic overview, we will directly address the nuanced challenges and questions that arise during its use, focusing specifically on how the choice of solvent can dramatically alter the course and outcome of your reactions. As your dedicated application scientist, my goal is to explain the causality behind these phenomena, providing you with the predictive power to optimize your experiments.

Section 1: Foundational Insights: Understanding the Molecule and its Solvent Shell

This section tackles the fundamental questions regarding the interplay between this compound's structure and its immediate solvent environment.

Q1: How does the structure of this compound influence its behavior and reactivity in different solvents?

Answer: The reactivity of this compound is dominated by two key functional groups: the secondary amine (a potent nucleophile and base) and the thioether moiety. The solvent's primary role is to modulate the availability and reactivity of the lone pair of electrons on the nitrogen atom.

  • The Nucleophilic Nitrogen: The secondary amine is the primary site for reactions like N-alkylation, N-acylation, and conjugate additions. Its nucleophilicity is highly sensitive to the solvent environment.

  • The Thioether Group: While less reactive than the amine, the sulfur atom's lone pairs can engage in hydrogen bonding and influence the molecule's overall polarity and solubility.

  • Solvent Interaction: The way a solvent interacts with these sites, particularly the N-H group and the nitrogen lone pair, dictates the molecule's effective reactivity. These interactions can be broadly categorized by solvent type. Solvents play a critical role by stabilizing or destabilizing reactants, intermediates, and transition states through various forces like dipole-dipole interactions and hydrogen bonding.[1]

To visualize this, consider how different solvent classes arrange themselves around the molecule:

Solvation cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) MTP1 This compound MeOH1 H-O-CH₃ MTP1->MeOH1 H-Bond (N-H•••O) MeOH2 H-O-CH₃ MTP1->MeOH2 H-Bond (N:•••H-O) MeOH3 H-O-CH₃ MTP1->MeOH3 H-Bond (S:•••H-O) MTP2 This compound DMF1 O=CHN(CH₃)₂ (δ⁻ end) MTP2->DMF1 Dipole-Dipole (N-H) DMF2 O=CHN(CH₃)₂ (δ⁺ end) note N: lone pair is 'naked' & reactive

Caption: Solvation of this compound in protic vs. aprotic solvents.

In polar protic solvents (like water or alcohols), extensive hydrogen bonding occurs.[2] The solvent forms a "cage" around the nitrogen's lone pair, stabilizing its ground state.[3][4] This strong solvation shell must be disrupted for the amine to act as a nucleophile, which requires energy and thus slows the reaction rate.[3]

In polar aprotic solvents (like DMF, DMSO, acetonitrile), cations are well-solvated, but the nucleophilic amine is not tightly bound by hydrogen bonds.[2] This leaves the nitrogen lone pair relatively "naked" and more available for reaction, significantly boosting its nucleophilicity.[2][3]

Section 2: Troubleshooting Common Synthetic Challenges

This section provides direct answers to common problems encountered during reactions with this compound.

Q2: My N-alkylation reaction with this compound is extremely slow in ethanol. What is happening and how can I fix it?

Answer: This is a classic solvent effect issue. Your observation of a sluggish reaction in ethanol, a polar protic solvent, is expected, especially for an SN2-type alkylation.

The Cause: Ethanol is forming strong hydrogen bonds with both the N-H proton and the nitrogen lone pair of your this compound. This creates a stable solvation shell that effectively "hides" the nucleophilic lone pair from the electrophile (your alkyl halide).[3] For the reaction to proceed, a molecule of this compound must break free from this energy-minimizing solvent cage, which presents a significant activation energy barrier.

The Solution: Switch to a Polar Aprotic Solvent. To accelerate the reaction, you should switch to a polar aprotic solvent.

  • Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).

  • Mechanism of Improvement: These solvents lack acidic protons and cannot form a hydrogen-bonding cage around the nitrogen lone pair.[2] While they possess dipoles that prevent the reactants from crashing out of solution, they leave the nucleophile unsolvated and highly reactive. SN2 reactions are favored in polar aprotic solvents for this very reason.[1]

  • Practical Consideration: Ensure your starting material is the free base of this compound, not the hydrochloride salt, which has poor solubility in many aprotic solvents. If you only have the salt, you must first perform a base wash (e.g., with aq. NaHCO₃ or NaOH), extract the free base into an organic layer (like DCM or EtOAc), dry, and evaporate the solvent before re-dissolving in your chosen aprotic solvent.

The following workflow outlines the decision-making process for optimizing this reaction.

troubleshooting_workflow start Problem: Sluggish N-Alkylation Reaction check_solvent What is the current solvent? start->check_solvent protic Polar Protic (e.g., EtOH, MeOH, H₂O) check_solvent->protic Protic aprotic Polar Aprotic (e.g., ACN, DMF, DMSO) check_solvent->aprotic Aprotic explanation Cause: Strong H-bonding creates a solvent cage, deactivating the nucleophile. protic->explanation check_base Is the reaction still slow? aprotic->check_base solution Solution: Switch to a polar aprotic solvent. explanation->solution solution->check_base add_base Action: Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge H-X byproduct. check_base->add_base Yes success Outcome: Reaction rate significantly improved. check_base->success No add_base->success

Caption: Troubleshooting workflow for a slow N-alkylation reaction.

Q3: I am trying to perform a reaction that requires deprotonation of the secondary amine. Why do I need to use more than one equivalent of base in some solvents?

Answer: This issue relates to the acidity of the N-H proton and its interaction with the solvent. While the amine is basic, it is also weakly acidic and can be deprotonated by a strong base (like n-BuLi or NaH) to form an amide anion. The solvent's ability to act as a proton source is the critical factor here.

  • In Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents are non-acidic. One equivalent of a strong, non-nucleophilic base should be sufficient for complete deprotonation.

  • In Protic Solvents (e.g., Ethanol, Water): This is generally a poor choice for such reactions. The solvent itself is a source of protons and will readily quench any strong base you add. You would need a base strong enough to deprotonate the solvent itself, which is often impractical. For instance, using NaH in ethanol would simply generate sodium ethoxide and H₂ gas.

  • Trace Water Contamination: Even in aprotic solvents, trace amounts of water can consume your base. Always use anhydrous solvents for reactions requiring strong bases. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) of the base to consume any residual water before deprotonating the substrate.

Section 3: Experimental Protocol & Data

To provide a practical context, here is a detailed protocol for a representative reaction, accompanied by comparative data.

Experimental Protocol: N-Benzylation of this compound

This procedure details the alkylation of this compound with benzyl bromide, highlighting critical steps influenced by solvent choice.

Materials:

  • This compound (free base)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Selected anhydrous solvent (Acetonitrile, Ethanol, Toluene)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add the selected anhydrous solvent (Acetonitrile, Ethanol, or Toluene) to achieve a substrate concentration of 0.2 M.

  • Reactant Addition: While stirring, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots every hour.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture to remove K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aq. NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure N-benzyl-4-methylthiopiperidine.

Data Summary: Solvent Effect on Reaction Rate

The following table summarizes the typical results for the N-benzylation reaction described above, demonstrating the profound impact of solvent choice on reaction time.

SolventSolvent TypeDielectric Constant (ε) at 25°CRelative Reaction RateTypical Time to Completion
Acetonitrile Polar Aprotic37.5++++ (Fastest)1-2 hours
Ethanol Polar Protic24.5+ (Slowest)> 24 hours
Toluene Nonpolar2.4++ (Moderate)6-8 hours

Data is illustrative and based on general principles of SN2 reactions.

Analysis:

  • Acetonitrile provides the fastest rate, consistent with its polar aprotic nature which enhances the nucleophilicity of the amine.[1][2]

  • Ethanol shows a significantly suppressed rate due to hydrogen bonding and solvation of the nucleophile, which increases the activation energy.[3][5]

  • Toluene , a nonpolar solvent, gives a moderate rate. While it doesn't solvate the nucleophile as strongly as ethanol, the overall lower polarity can reduce the solubility and stabilization of the polar transition state compared to acetonitrile.[6]

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use this compound hydrochloride directly in my reaction? A: Generally, no. The hydrochloride salt is the protonated form of the amine, making the nitrogen non-nucleophilic. Furthermore, its solubility is limited in many common organic solvents. You must first neutralize it to the free base form before use in most nucleophilic reactions.

Q5: Will the thioether group interfere with my reaction at the nitrogen? A: In most cases, such as N-alkylation or N-acylation, the secondary amine is significantly more nucleophilic than the thioether, and selective reaction at the nitrogen is expected. However, under strongly oxidizing conditions or in the presence of certain transition metals, the sulfur can be reactive. Always consider the full range of functional groups present when planning your synthesis.

Q6: How do I choose between DMF and DMSO as a polar aprotic solvent? A: Both are excellent choices for accelerating SN2 reactions. DMSO is more polar and can sometimes lead to slightly faster rates. However, its high boiling point (189 °C) can make it difficult to remove during workup. DMF has a lower boiling point (153 °C) and is often easier to handle. The choice may also depend on the solubility of your specific reagents.

References

Technical Support Center: Navigating the Scale-Up of 4-Methylthiopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Methylthiopiperidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the large-scale production of this important synthetic building block. Here, we move beyond theoretical outlines to offer practical, actionable solutions to common issues encountered during laboratory and pilot-plant scale-up.

Introduction to Synthetic Strategies for this compound

The synthesis of this compound, a valuable intermediate in the development of various pharmaceuticals, typically proceeds through one of two primary routes, each with its own set of advantages and challenges, particularly when transitioning from benchtop to bulk production. The choice of synthetic pathway often depends on factors such as starting material availability, cost, and the desired purity profile of the final product. The two most common approaches involve the nucleophilic substitution of a suitable 4-substituted piperidine precursor.

This guide will focus on the two most prevalent synthetic strategies, both commencing from the readily available N-Boc-4-hydroxypiperidine:

  • The Mitsunobu Reaction: A versatile method for the direct conversion of the hydroxyl group to the methylthioether.

  • Nucleophilic Substitution via a Halide Intermediate: A two-step process involving the conversion of the alcohol to a halide, followed by displacement with a sulfur nucleophile.

We will explore the intricacies of each route, providing detailed troubleshooting guides and frequently asked questions to navigate the complexities of scale-up.

Troubleshooting Guide & FAQs: A Deep Dive into Synthetic Challenges

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Route 1: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers a direct route from N-Boc-4-hydroxypiperidine to N-Boc-4-methylthiopiperidine. While elegant, this reaction is notorious for challenges related to byproduct removal, especially at scale.

Q1: My Mitsunobu reaction yield is low, and the product is contaminated with byproducts. What are the likely causes and how can I optimize the reaction?

A1: Low yields and impurity issues in a Mitsunobu reaction are common and often stem from several factors. Let's break down the potential causes and solutions.

Causality and Optimization:

The Mitsunobu reaction involves a complex interplay of reagents, and maintaining the correct stoichiometry and reaction conditions is critical.[1][2] The primary challenge at scale is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative (from DEAD or DIAD), which can be difficult to separate from the desired product.[3]

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry: Ensure all reagents (N-Boc-4-hydroxypiperidine, triphenylphosphine, DEAD/DIAD, and methanethiol or a suitable precursor) are of high purity and are used in the correct ratios. An excess of the phosphine and azodicarboxylate is often used, but large excesses can complicate purification.

  • Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between triphenylphosphine and the azodicarboxylate, and then allowed to warm to room temperature.[1] Running the reaction at elevated temperatures can lead to side reactions and decomposition of the reagents.

  • Order of Addition: The order of reagent addition is crucial. Typically, the alcohol and triphenylphosphine are dissolved in the solvent, followed by the addition of the nucleophile (methanethiol) and then the slow, dropwise addition of the azodicarboxylate at a controlled temperature.[1]

Experimental Protocol: Mitsunobu Synthesis of N-Boc-4-methylthiopiperidine

ReagentMolar Eq.Notes
N-Boc-4-hydroxypiperidine1.0Starting material
Triphenylphosphine (PPh₃)1.2 - 1.5Ensure high purity
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1.2 - 1.5Add dropwise at 0 °C
Methanethiol (MeSH) or Sodium thiomethoxide (NaSMe)1.2 - 1.5Nucleophile
Anhydrous THF or Toluene-Solvent

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the methanethiol source.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

Q2: I'm struggling with the removal of triphenylphosphine oxide (TPPO) during the workup of my large-scale Mitsunobu reaction. How can I effectively remove it without resorting to column chromatography?

A2: The removal of TPPO is the most significant hurdle in the scale-up of the Mitsunobu reaction.[4][3][5] Its high polarity and tendency to co-crystallize with products make it challenging to remove by simple extraction or crystallization. Fortunately, several chromatography-free methods have been developed for large-scale applications.

Scalable TPPO Removal Strategies:

  • Precipitation with a Metal Salt: A highly effective method involves the addition of a metal salt, such as magnesium chloride (MgCl₂), to the crude reaction mixture.[6] TPPO forms an insoluble complex with MgCl₂ which can be easily removed by filtration.[6]

    Protocol: TPPO Removal with MgCl₂

    • After the Mitsunobu reaction is complete, concentrate the reaction mixture to remove the solvent.

    • Redissolve the crude residue in a non-polar solvent like toluene or heptane.

    • Add solid magnesium chloride (1.5 - 2.0 equivalents relative to TPPO) to the solution.

    • Stir the slurry vigorously for several hours. The use of wet milling can significantly increase the rate of complexation by regenerating the surface of the MgCl₂ particles.[6]

    • Filter the solid MgCl₂-TPPO complex and wash the filter cake with the chosen solvent.

    • The filtrate, now significantly depleted of TPPO, can be further purified by crystallization or distillation.

  • Solvent-Induced Precipitation: The solubility of TPPO can be manipulated by changing the solvent system.[4][3] After the reaction, the solvent can be swapped to a non-polar solvent like cyclohexane or a mixture of ethers and hexanes, which will cause the TPPO to precipitate.[4][3]

Logical Workflow for Mitsunobu Reaction and Purification

Mitsunobu_Workflow A Mitsunobu Reaction (N-Boc-4-hydroxypiperidine, PPh3, DEAD/DIAD, MeSH) B Reaction Workup (Solvent Removal) A->B C TPPO Removal B->C D Precipitation with MgCl2 in Toluene/Heptane C->D Option 1 E Solvent-Induced Precipitation (e.g., addition of Hexanes) C->E Option 2 F Filtration D->F E->F G Purified N-Boc-4-methylthiopiperidine in solution F->G H Final Purification G->H I Crystallization or Distillation H->I J N-Boc Deprotection I->J

Caption: Workflow for Mitsunobu synthesis and purification.

Route 2: Nucleophilic Substitution via a Halide Intermediate

This two-step approach involves the conversion of N-Boc-4-hydroxypiperidine to a more reactive intermediate, such as N-Boc-4-chloropiperidine, followed by a nucleophilic substitution with a thiolate. This route avoids the use of Mitsunobu reagents and the associated purification challenges.

Q3: I am considering the two-step route via a 4-chloro intermediate. What are the key challenges in the chlorination step at scale, and what is the best reagent to use?

A3: The chlorination of N-Boc-4-hydroxypiperidine is a critical step that requires careful control to avoid side reactions. The choice of chlorinating agent is important for both safety and efficiency at scale.

Chlorination Strategy and Challenges:

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus-based reagents. For large-scale synthesis, thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous and easily removed. However, the reaction is exothermic and generates corrosive gases, requiring appropriate reactor design and scrubbing systems.

Troubleshooting and Optimization:

  • Temperature Control: The reaction with thionyl chloride should be performed at low temperatures (typically 0 to 10 °C) to control the exotherm and minimize the formation of elimination byproducts.

  • Reagent Addition: Slow, controlled addition of thionyl chloride to a solution of the alcohol is crucial to manage the reaction rate and heat generation.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or toluene are suitable for this reaction.

Experimental Protocol: Synthesis of N-Boc-4-chloropiperidine

ReagentMolar Eq.Notes
N-Boc-4-hydroxypiperidine1.0Starting material
Thionyl Chloride (SOCl₂)1.1 - 1.3Add dropwise at 0 °C
Pyridine or Triethylamine (optional)1.1 - 1.3Acid scavenger
Dichloromethane (DCM)-Solvent

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in DCM and cool to 0 °C.

  • If using an acid scavenger, add it to the solution.

  • Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-4-chloropiperidine.

Q4: In the subsequent nucleophilic substitution step with sodium thiomethoxide, I am observing the formation of an elimination byproduct. How can I minimize this?

A4: The formation of N-Boc-1,2,3,6-tetrahydropyridine as a byproduct of elimination is a common challenge in the nucleophilic substitution of 4-halopiperidines.[7] The basicity of the thiolate nucleophile can promote this side reaction.

Minimizing Elimination Byproducts:

  • Temperature Control: Lowering the reaction temperature will favor the desired SN2 substitution over the E2 elimination pathway.

  • Solvent: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.

  • Nucleophile Basicity: While sodium thiomethoxide is a common reagent, using a less basic sulfur nucleophile, if available, could reduce elimination. However, this may also decrease the rate of the desired substitution.

Logical Workflow for Nucleophilic Substitution Route

SN2_Workflow A Chlorination (N-Boc-4-hydroxypiperidine + SOCl2) B Workup and Isolation of N-Boc-4-chloropiperidine A->B C Nucleophilic Substitution (N-Boc-4-chloropiperidine + NaSMe) B->C D Reaction Workup (Quenching and Extraction) C->D E Purification of N-Boc-4-methylthiopiperidine D->E F Crystallization or Distillation E->F G N-Boc Deprotection F->G

Caption: Workflow for the nucleophilic substitution route.

Frequently Asked Questions (FAQs)

Q5: Which of the two synthetic routes is more suitable for large-scale production?

A5: The choice between the Mitsunobu reaction and the two-step nucleophilic substitution depends on several factors:

FactorMitsunobu ReactionNucleophilic Substitution (via Halide)
Atom Economy Poor, due to stoichiometric byproducts (TPPO, hydrazine derivative).Better, byproducts are simpler molecules (e.g., HCl, SO₂).
Cost of Reagents Generally higher (triphenylphosphine, DEAD/DIAD).Generally lower (thionyl chloride, sodium thiomethoxide).
Process Safety Can involve hazardous reagents (DEAD/DIAD).Involves corrosive and toxic reagents (SOCl₂, HCl).
Purification Challenging due to TPPO removal.[4][3][5][6]Generally more straightforward (extraction, crystallization).
Number of Steps One step from the alcohol.Two steps from the alcohol.

Q6: How should I monitor the progress of these reactions?

A6: For both synthetic routes, reaction progress should be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the product and potential impurities.[8][9][10]

Q7: What are the best practices for the final N-Boc deprotection step at scale?

A7: The N-Boc protecting group is typically removed under acidic conditions. For large-scale operations, the choice of acid and solvent is important for safety and efficiency.

  • Reagents: A solution of HCl in a solvent like isopropanol or dioxane is commonly used.[11] Trifluoroacetic acid (TFA) is also effective but can be more corrosive and expensive.[11]

  • Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent can be an alternative to acidic conditions, especially if the molecule is acid-sensitive.[12][13]

  • Workup: After deprotection, the reaction is typically neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) and the free base of this compound is extracted into an organic solvent. The product can then be isolated as the free base (an oil) or converted to a stable salt, such as the hydrochloride, for easier handling and storage.

Q8: What are the key safety considerations when scaling up the synthesis of this compound?

A8: Both synthetic routes involve hazardous materials and require strict safety protocols:

  • Mitsunobu Reaction: DEAD and DIAD are potentially explosive and should be handled with care, especially at scale.[4] The reaction can be exothermic.

  • Nucleophilic Substitution: Thionyl chloride is highly corrosive and reacts violently with water. The reaction generates HCl and SO₂ gases, which must be scrubbed. Methanethiol is a toxic and flammable gas with a strong, unpleasant odor.

  • General Precautions: All reactions should be conducted in well-ventilated areas or in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. For large-scale operations, a process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.

References

Stability issues of 4-Methylthiopiperidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylthiopiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the quality of your materials.

Introduction to the Stability of this compound

This compound incorporates two key functional groups that influence its stability: a secondary piperidine ring and a thioether (sulfide) moiety. The piperidine ring, a common scaffold in pharmaceuticals, can be susceptible to oxidation and thermal stress[1][2]. The thioether group is prone to oxidation, readily forming the corresponding sulfoxide and, under more forcing conditions, the sulfone[3][4][5]. This guide will provide a structured approach to identifying and mitigating potential degradation under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios related to the stability of this compound.

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound and its salts (e.g., hydrochloride) should be stored in a cool, dry, and dark place.[6] Recommended storage is typically between 2-8°C in a well-sealed container to protect from moisture and air.[6] Long-term storage at room temperature is generally not advised due to the potential for slow degradation.

Q2: I noticed a change in the color/physical appearance of my this compound sample. What could be the cause?

A2: A change in appearance, such as discoloration or clumping, can be an indicator of degradation. This could be due to oxidation from prolonged exposure to air, reaction with moisture, or degradation from improper storage temperatures. It is recommended to re-analyze the sample for purity before use.

Stability in Solution

Q3: My compound appears to be degrading in my aqueous formulation. What is the likely cause?

A3: Degradation in aqueous solutions can be influenced by pH, temperature, and the presence of dissolved oxygen. The piperidine nitrogen can act as a base, and the stability of the compound can be pH-dependent. In acidic solutions, the formation of the more stable piperidinium salt can occur.[1] However, both strongly acidic and basic conditions can promote hydrolysis or other degradation pathways over time.[7][8] The thioether is also susceptible to oxidation by dissolved oxygen.

Q4: Can I heat my solution containing this compound to aid dissolution?

A4: While gentle warming may be acceptable for short periods, prolonged exposure to elevated temperatures can lead to thermal degradation.[1] The piperidine ring can undergo decomposition at higher temperatures.[1] It is advisable to determine the thermal stability of your specific formulation. A summary of potential degradation under different conditions is provided in the table below.

Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic pH Hydrolysis (if other susceptible groups are present)Dependent on molecular structure
Alkaline pH Base-catalyzed degradationDependent on molecular structure
Oxidation Oxidation of the thioether4-Methylsulfinylpiperidine (Sulfoxide), 4-Methylsulfonylpiperidine (Sulfone)
Heat Thermal decomposition of the piperidine ringSmaller amine and alkene fragments[1]
Light PhotodegradationVarious photoproducts
Reaction and Experimental Issues

Q5: I am seeing unexpected byproducts in my reaction mixture. Could they be from the degradation of this compound?

A5: Yes, reaction conditions can induce degradation. The presence of oxidizing agents will readily convert the thioether to the sulfoxide or sulfone.[9][10] High temperatures can also cause decomposition.[1] It is crucial to consider the compatibility of all reagents and conditions with the this compound structure.

Q6: How can I confirm if my this compound has degraded?

A6: The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11] These methods can separate the parent compound from its degradation products and provide information on their identity. A detailed protocol for a forced degradation study is provided below to help you identify potential degradants.

Experimental Protocols

To proactively assess the stability of this compound in your specific application, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.[7][12]

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a C18 column and a suitable detector (e.g., UV or MS)

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

  • If using a mass spectrometer, the mass of the new peaks can help in the identification of the degradation products.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Oxidative Degradation Pathway

cluster_0 Oxidative Degradation This compound This compound Sulfoxide 4-Methylsulfinylpiperidine (Sulfoxide) This compound->Sulfoxide Mild Oxidation (e.g., H₂O₂) Sulfone 4-Methylsulfonylpiperidine (Sulfone) Sulfoxide->Sulfone Stronger Oxidation

Caption: Oxidative degradation of this compound.

Diagram 2: Forced Degradation Study Workflow

cluster_1 Forced Degradation Workflow Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Assess Stability Analysis->Results

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Methylthiopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3] Its derivatives, such as those functionalized with a 4-methylthio group, are of significant interest for developing new therapeutic agents. The synthesis of these target molecules, often achieved through multi-step pathways like the Mannich reaction or alkylation of piperidine precursors, can yield a complex mixture of products, including regioisomers, stereoisomers, and unforeseen byproducts.[4][5][6]

Chapter 1: The Foundational Pillars - Mass Spectrometry and 1D NMR

The initial characterization of a newly synthesized compound serves to answer the most fundamental questions: Did the reaction work, and is the product's mass consistent with the target structure?

Mass Spectrometry (MS): The First Verdict on Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the first piece of concrete evidence for a successful synthesis. The choice of ionization technique is critical and depends on the information sought.[7][8]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for confirming the molecular weight. It typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation, providing a clear signal for the intact derivative.[1][8]

  • Electron Ionization (EI): A "hard" ionization technique, commonly paired with Gas Chromatography (GC-MS). It imparts significant energy, causing reproducible fragmentation.[1] This fragmentation pattern serves as a molecular "fingerprint" and can reveal structural motifs, such as the characteristic alpha-cleavage adjacent to the nitrogen atom in the piperidine ring.[1]

Comparative Analysis: ESI vs. EI for 4-Methylthiopiperidine Derivatives

ParameterElectrospray Ionization (ESI-MS)Electron Ionization (EI-MS)
Primary Information Molecular Weight ([M+H]⁺)Fragmentation Pattern, Molecular Ion (M⁺) if stable
Ionization Energy Low ("Soft")High ("Hard")
Coupling Typically Liquid Chromatography (LC-MS)Typically Gas Chromatography (GC-MS)
Best For Rapid MW confirmation of polar/non-volatile compounds.Structural elucidation of volatile compounds, impurity profiling.
Key Insight "Is the mass correct?""What are the stable fragments of the structure?"
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the purified derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[9]

    • Injector: Set to 250°C with a split ratio (e.g., 20:1) to prevent column overloading.[9]

    • MS Source: Set to 70 eV for standard EI fragmentation.[1]

    • Mass Range: Scan from m/z 40 to a value approximately 50-100 Da above the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak (M⁺), if present. Analyze the major fragment ions and compare them to expected fragmentation pathways for piperidines. Search the resulting spectrum against spectral libraries (e.g., NIST, Wiley) for potential matches.[1]

¹H and ¹³C NMR: A First Look at the Molecular Skeleton

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: Confirms the presence of key functional groups and their relative ratios. For a typical N-protected this compound, you should expect to see:

    • A singlet around 2.1-2.5 ppm corresponding to the three protons of the methylthio group (-SCH₃).

    • A complex series of multiplets in the aliphatic region (1.5-4.0 ppm) for the protons on the piperidine ring.

    • Signals corresponding to the N-protecting group or other substituents.

  • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, which is a crucial check against the expected structure. The carbon attached to the sulfur atom (C4) will have a distinct chemical shift, typically in the 30-40 ppm range.

Chapter 2: Definitive Connectivity - The Power of 2D NMR

While 1D NMR suggests the presence of the required pieces, 2D NMR experiments are essential to prove how they are connected. For this compound derivatives, the primary challenge is to unambiguously confirm that the methylthio group is located at the C4 position and not at another position (e.g., C3).

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. This experiment is invaluable for tracing the connectivity of the protons around the piperidine ring, confirming the H2-H3 and H5-H6 spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This allows for the confident assignment of carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structural problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The definitive proof of the 4-methylthio substitution is the observation of a correlation between the protons of the -SCH₃ singlet and the C4 carbon of the piperidine ring.

Summary of Key 2D NMR Experiments

ExperimentQuestion AnsweredKey Correlation for Validation
COSY Which protons are coupled to each other?Shows connectivity between H3-H2 and H5-H6 on the piperidine ring.
HSQC Which proton is attached to which carbon?Assigns C2, C3, C4, C5, C6, and the -SCH₃ carbon signals.
HMBC Which atoms are 2-3 bonds apart?Crucial: A cross-peak between the -SCH₃ protons and the C4 carbon.

Chapter 3: The Gold Standard - Unambiguous Proof via X-Ray Crystallography

In cases of stereochemical ambiguity or when absolute, irrefutable proof of structure is required for patents or high-impact publications, single-crystal X-ray crystallography is the ultimate analytical tool.[10] It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom.[11]

The primary challenge is not the analysis itself, but the prerequisite: growing a high-quality single crystal suitable for diffraction (typically 0.1-0.3 mm in size).[10]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Method: Slow evaporation is the most common technique. Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, hexane mixtures) to achieve near-saturation.[10]

    • Environment: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

  • Crystal Mounting & Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[10]

    • The crystal is placed in a stream of cold nitrogen (typically ~100-150 K) to minimize thermal motion.[11]

    • The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.[12]

    • This model is then refined against the experimental data to yield the final structure with high precision.

Chapter 4: A Unified Validation Workflow

A robust validation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The following workflow represents a best-practice approach for any newly synthesized this compound derivative.

Conclusion

The structural validation of synthesized this compound derivatives is a systematic process of evidence accumulation. It begins with the broad strokes of mass spectrometry and 1D NMR to confirm the molecular formula and the presence of key functional groups. It then progresses to the fine detail of 2D NMR, particularly the HMBC experiment, which provides irrefutable proof of atomic connectivity. Finally, for cases requiring the highest level of certainty, X-ray crystallography offers an unambiguous three-dimensional structure. By following this multi-faceted and logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug discovery and development efforts.

References

Spectroscopic analysis for confirmation of 4-Methylthiopiperidine products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Methylthiopiperidine Products

For researchers and professionals in drug development, the unambiguous confirmation of a target molecule's identity and purity is a cornerstone of scientific rigor. In the synthesis of novel compounds based on the this compound scaffold, a robust analytical workflow is not merely a quality control step but a fundamental requirement for reproducible and reliable downstream applications. This guide provides a detailed comparison of spectroscopic techniques essential for the structural elucidation and purity assessment of this compound and its derivatives. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to guide the selection of the most appropriate methods.

The Analytical Imperative: Why Multi-faceted Analysis is Crucial

The this compound moiety is a valuable building block in medicinal chemistry, often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability. However, its synthesis can yield isomers, byproducts, or unreacted starting materials. Relying on a single analytical technique is often insufficient and can lead to misinterpretation. A multi-spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides orthogonal data points that, when combined, create a comprehensive and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

Expertise & Experience: The "Why" Behind the NMR Experiment

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR reveals the number of different types of protons, their relative numbers, and their neighboring environments through spin-spin coupling. This is critical for confirming the integrity of the piperidine ring and the presence of the methyl and methylthio groups.

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see distinct signals for the methylthio carbon, the methyl carbon, and the carbons of the piperidine ring.

  • 2D NMR (COSY, HSQC): For complex derivatives, 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton signals to their directly attached carbons and establish proton-proton coupling networks, leaving no ambiguity in the final structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical acquisition times are a few minutes.

    • Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, this requires longer acquisition times (30 minutes to several hours) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts (δ), integration values (for ¹H), and coupling constants (J) to assemble the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_prep1 Dissolve Product (5-10 mg in 0.6 mL CDCl3) node_prep2 Add TMS (Internal Standard) node_prep1->node_prep2 Homogenize node_acq NMR Spectrometer node_prep2->node_acq Insert Sample node_acq_h1 ¹H Spectrum Acquisition node_acq->node_acq_h1 node_acq_c13 ¹³C Spectrum Acquisition node_acq->node_acq_c13 node_proc1 Fourier Transform (FID -> Spectrum) node_acq_h1->node_proc1 node_acq_c13->node_proc1 node_proc2 Phase & Baseline Correction node_proc1->node_proc2 node_proc3 Spectral Interpretation (Shifts, Integration, Coupling) node_proc2->node_proc3 node_final node_final node_proc3->node_final Confirm Structure

Caption: Workflow for NMR-based structural confirmation.

Trustworthiness: Expected Spectroscopic Data for this compound
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Piperidine Ring H (axial, C2/C6)~2.5-2.7m2HHa
Piperidine Ring H (equatorial, C2/C6)~3.0-3.2m2HHe
Piperidine Ring H (C4)~2.8-3.0m1HHc
Piperidine Ring H (C3/C5)~1.5-1.9m4HHb, Hd
-SCH₃ Protons~2.1s3HHs
-NH Proton~1.5 (variable)br s1HHn
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Piperidine Ring C2/C6~46-48C2, C6
Piperidine Ring C3/C5~32-34C3, C5
Piperidine Ring C4~40-42C4
-SCH₃ Carbon~15C-S

Note: Predicted values are based on data for similar structures like 4-methylpiperidine and the known substituent effects of a thioether group. Actual values may vary based on solvent and experimental conditions.[2][3][4]

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to confirm the molecular weight of the synthesized product and provide structural clues through analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization Technique

The choice of ionization method is crucial. For a relatively small and volatile molecule like this compound, Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is an excellent choice. EI is a high-energy technique that induces extensive fragmentation, creating a unique "fingerprint" for the molecule that can be compared against spectral libraries. For less volatile derivatives or when preservation of the molecular ion is paramount, "soft" ionization techniques like Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), are preferred.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Chromatographic Separation (GC): The sample is vaporized and travels through a capillary column. Compounds are separated based on their boiling points and interaction with the stationary phase. This step ensures that the mass spectrum is acquired for a pure compound.

  • Ionization (EI): As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

G node_start Dilute Sample in Volatile Solvent node_gc Gas Chromatograph (Separation) node_start->node_gc Inject node_ion Electron Ionization Source (Fragmentation) node_gc->node_ion Elution node_ms Mass Analyzer (m/z Separation) node_ion->node_ms node_detect Detector node_ms->node_detect node_end Mass Spectrum node_detect->node_end

Caption: General workflow for GC-MS analysis.

Trustworthiness: Expected Mass Spectrum for this compound
  • Molecular Formula: C₆H₁₃NS

  • Molecular Weight: 131.08 g/mol

  • Molecular Ion (M⁺•): A peak at m/z = 131 is expected, confirming the molecular weight.

  • Key Fragmentation Patterns: The fragmentation of the piperidine ring is characteristic.[5][6] We would anticipate key fragments resulting from:

    • Loss of the methylthio group (-•SCH₃): A fragment at m/z = 84.

    • Alpha-cleavage adjacent to the nitrogen atom, leading to a prominent base peak. For piperidine itself, the base peak is at m/z = 84.[5][6] For this compound, a major fragment at m/z = 98 (M-SH) or other ring-opened fragments would be diagnostic.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Value of IR

While IR will not provide a detailed connectivity map like NMR, it serves as a quick and effective check for the presence of key functional groups and the absence of starting materials. For this compound, the most important regions are:

  • N-H Stretch: Confirms the presence of the secondary amine in the piperidine ring.

  • C-H Stretch: Confirms the presence of sp³-hybridized carbons.

  • Fingerprint Region: While complex, this region can help distinguish between isomers. The C-S stretch, though typically weak, is expected in this region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Modern FT-IR spectrometers often use an ATR accessory, which requires minimal sample preparation. Place a single drop of the liquid sample or a small amount of the solid product directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample. This process typically takes less than a minute.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for specific functional groups.

Trustworthiness: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)N-H StretchSecondary Amine (Piperidine)
2850-2960C-H StretchAliphatic (Piperidine & Methyl)
1450-1470C-H BendAliphatic
600-800 (weak)C-S StretchThioether

Note: The IR spectrum for 4-methylpiperidine is available in the NIST Chemistry WebBook and serves as an excellent reference for the piperidine ring vibrations.[7] The key differentiator will be the C-S stretch and the overall fingerprint.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (GC-MS)IR Spectroscopy
Information Provided Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, quantificationMolecular weight, elemental formula (HRMS), fragmentation pattern, purityPresence/absence of functional groups
Sensitivity Low to Moderate (mg scale)High (ng to pg scale)Moderate (µg to mg scale)
Specificity Very HighHighModerate
Sample Requirement 5-10 mg, non-destructive<1 mg, destructive<1 mg, non-destructive
Primary Use Case Unambiguous structure elucidationMolecular weight confirmation & purity analysisQuick functional group check
Key Advantage Provides the most complete structural pictureHigh sensitivity and compatibility with chromatographic separationSpeed and ease of use
Key Disadvantage Lower sensitivity, higher equipment costDestructive, isomers can have similar spectraLacks detailed structural information

Alternative and Complementary Methods

  • UV-Vis Spectroscopy: Saturated heterocycles like piperidine and simple thioethers are weak chromophores and do not absorb strongly in the standard UV-Vis range (200-800 nm).[8][9] Therefore, this technique is generally not suitable for direct confirmation of this compound. However, if the piperidine is derivatized with a UV-active group (a chromophore), HPLC-UV can become a powerful method for quantification and purity analysis.[10]

  • Elemental Analysis: This classical method provides the percentage composition of C, H, N, and S in the sample. If the experimental percentages match the theoretical values for C₆H₁₃NS, it provides strong evidence for the compound's purity and correct elemental formula.

Conclusion: An Integrated Approach for Confident Confirmation

No single technique can provide absolute certainty. The confirmation of a this compound product relies on the convergence of data from multiple, orthogonal spectroscopic methods. A typical and robust workflow involves:

  • Initial Screen (IR): A quick FT-IR spectrum to confirm the presence of the expected N-H and C-H functionalities and the absence of obvious impurities (e.g., carbonyls from starting materials).

  • Purity and Molecular Weight (GC-MS): GC-MS analysis to confirm the sample's purity (a single chromatographic peak) and verify that the molecular ion peak corresponds to the correct molecular weight (m/z = 131).

  • Definitive Structure Proof (NMR): Full characterization by ¹H and ¹³C NMR to establish the exact atomic connectivity and confirm the final structure.

By integrating these techniques, researchers can build a self-validating analytical system that ensures the identity, purity, and structural integrity of their this compound products, providing a solid foundation for subsequent research and development.

References

A Comparative Guide to the Biological Activity of 4-Substituted Piperidine Analogs with a Focus on Thio-derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered saturated heterocyclic structure provides an ideal three-dimensional framework that can be extensively decorated to modulate pharmacological activity, influencing properties like receptor affinity, selectivity, and pharmacokinetic profiles.

Substitution at the 4-position of the piperidine ring is a particularly powerful strategy for tuning biological activity.[4] This position allows for the introduction of diverse functional groups that can interact with biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. While a multitude of substituents have been explored, this guide will focus on comparing the biological activity of various 4-substituted piperidine analogs, with a special emphasis on the emerging role of sulfur-containing moieties, such as thioethers.

Direct, comprehensive comparative data on a homologous series of 4-methylthiopiperidine analogs is not extensively available in public literature. Therefore, this guide will synthesize findings from several classes of 4-substituted piperidines to elucidate key structure-activity relationships (SAR). We will examine how modifications at this critical position impact activity at major drug targets, including monoamine transporters, muscarinic receptors, and microbial enzymes. By comparing known analogs, we can build a strong rationale for the potential of 4-thio-substituted piperidines as a promising avenue for future drug discovery.

Chapter 1: Activity at the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5] Its dysfunction is implicated in several neuropsychiatric disorders, and it is the primary target for psychostimulants like cocaine and therapeutic agents like methylphenidate.[6] The development of potent and selective DAT inhibitors is a major goal in the search for treatments for conditions such as ADHD and substance use disorders.

The 4-position of the piperidine ring plays a pivotal role in defining the affinity and selectivity of ligands for DAT. Extensive research on analogs of GBR 12909, a potent and selective DAT inhibitor, has revealed critical SAR insights.

Comparative Analysis of 4-Substituted Piperidine Analogs as DAT Inhibitors

The core structure of many potent DAT inhibitors consists of a central piperidine ring, an N-substituent, and a 4-position substituent that often contains a diphenylmethoxy moiety. Molecular modifications of the parent compound 1a (4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine) have generated analogs with significantly improved potency and selectivity.[5]

Bioisosteric replacement of a phenyl group in the diphenylmethoxy moiety with a sulfur-containing thiophene ring has proven to be a successful strategy. This substitution often leads to compounds with enhanced potency, highlighting the favorable interactions that sulfur-containing aromatics can make within the DAT binding pocket.[5]

CompoundStructure (Key Features)DAT IC50 (nM)[5]Selectivity (DAT/SERT)[5]
GBR 12909 N-(3-phenylpropyl), 4-(diphenylmethoxy)ethyl14.06.1
9 N-(3-(4'-fluorophenyl)propyl), 4-(diphenylmethoxy)ethyl6.633.8
19a N-(3-phenylpropyl), 4-(bis(4-fluorophenyl)methoxy)ethyl6.030.0
Thiophene Analog Bioisosteric replacement of one phenyl with thiophenePotentHigh

Table 1: Comparison of DAT affinity and selectivity for 4-substituted piperidine analogs. A lower IC50 value indicates higher binding affinity.

The data clearly indicates that substitutions on the N-alkyl chain (e.g., fluorination) and the 4-position diarylmethoxy group can dramatically increase both affinity and selectivity for DAT over the serotonin transporter (SERT).[5]

While direct analogs featuring a simple 4-methylthio group are not detailed in these specific studies, the synthesis of building blocks like 4-(methylthio)phenyl piperidine-4-carboxylate has been reported.[7] This suggests their utility as intermediates for more complex molecules. Based on the favorable outcomes of thiophene substitution, it is plausible that a 4-alkylthio or 4-arylthio substituent could offer a unique combination of lipophilicity and potential for specific interactions within the DAT binding site, warranting further investigation.

Dopamine Signaling Pathway Visualization

The following diagram illustrates the critical role of the Dopamine Transporter (DAT) in regulating neurotransmission at a dopaminergic synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DAT->DA_pre DA_synapse Dopamine DA_pre->DA_synapse DA_receptor Dopamine Receptors Signal Signal Transduction DA_receptor->Signal DA_synapse->DAT Reuptake (Inhibited by Analogs) DA_synapse->DA_receptor Binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Separation & Quantification cluster_analysis Data Analysis p1 Homogenize Striatum p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash & Resuspend Pellet p3->p4 a3 Add Membranes p4->a3 a1 Prepare Assay Tubes (Total, NSB, Test Cmpd) a2 Add Radioligand ([3H]WIN 35,428) a1->a2 a2->a3 a4 Incubate (60 min, RT) a3->a4 q1 Rapid Filtration (Cell Harvester) a4->q1 q2 Wash Filters q1->q2 q3 Scintillation Counting q2->q3 d1 Calculate Specific Binding q3->d1 d2 Generate Dose- Response Curve d1->d2 d3 Calculate IC50 & Ki d2->d3

References

A Tale of Two Building Blocks: 4-Methylthiopiperidine vs. 4-Hydroxypiperidine in Synthetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Scaffold Selection

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational element in a multitude of approved therapeutics. The strategic functionalization of this saturated heterocycle is a key determinant of a drug candidate's pharmacological profile. Among the myriad of substituted piperidines, the 4-substituted variants are of particular interest, offering a vector for molecular elaboration that can profoundly influence a compound's interaction with its biological target and its overall physicochemical properties. This guide provides an in-depth comparison of two key 4-substituted piperidine building blocks: 4-methylthiopiperidine and 4-hydroxypiperidine.

Through a detailed analysis of their synthesis, comparative reactivity, and the impact of their respective functional groups on molecular properties, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the selection of these valuable synthetic intermediates.

At a Glance: Physicochemical Properties

A fundamental consideration in drug design is the modulation of a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a hydroxyl and a methylthio group at the 4-position of the piperidine ring can significantly impact these parameters, most notably lipophilicity, which is often quantified by the partition coefficient, logP.[1][2]

Property4-HydroxypiperidineThis compound
Molecular Formula C₅H₁₁NOC₆H₁₃NS
Molecular Weight 101.15 g/mol 131.24 g/mol
Boiling Point 108-114 °C/10 mmHg[3]202.6±33.0 °C (Predicted)[4]
Melting Point 86-90 °C[3]N/A
Calculated logP ~ -0.3 to 0.1~ 1.0 to 1.5
Hydrogen Bond Donor YesNo
Hydrogen Bond Acceptor Yes (Oxygen)Yes (Sulfur, weaker)

The methylthio group generally imparts greater lipophilicity compared to the hydroxyl group, a factor that can be strategically employed to enhance membrane permeability. However, the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor provides opportunities for specific interactions with biological targets that are not available to the methylthio group.

The Synthetic Toolkit: Accessing the Core Scaffolds

The utility of a building block is intrinsically linked to its accessibility. Both 4-hydroxypiperidine and this compound can be synthesized through various routes, often starting from commercially available precursors.

Synthesis of 4-Hydroxypiperidine

A common and efficient route to 4-hydroxypiperidine involves the reduction of a protected 4-piperidone derivative, followed by deprotection. The use of a tert-butoxycarbonyl (Boc) protecting group is prevalent due to its stability and ease of removal under acidic conditions.[5][6]

Synthesis_of_4_Hydroxypiperidine N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone->N-Boc-4-hydroxypiperidine NaBH4, MeOH 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine->4-Hydroxypiperidine HCl, Dioxane

Synthesis of 4-Hydroxypiperidine

A typical experimental protocol for the synthesis of N-Boc-4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone with sodium borohydride in methanol.[5] Subsequent deprotection with a saturated solution of HCl in dioxane affords 4-hydroxypiperidine hydrochloride in high yield.

Synthesis of this compound

The synthesis of this compound can be approached through several strategies. One documented method involves the esterification of N-Boc-isonipecotic acid with 4-(methylthio)phenol, followed by deprotection. A more direct approach would involve the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine with a thiomethyl source.

Synthesis_of_4_Methylthiopiperidine cluster_0 Route A cluster_1 Route B (Proposed) N-Boc-isonipecotic acid N-Boc-isonipecotic acid Intermediate Ester Intermediate Ester N-Boc-isonipecotic acid->Intermediate Ester 4-(methylthio)phenol, DCC, DMAP 4-(Methylthio)piperidine Derivative 4-(Methylthio)piperidine Derivative Intermediate Ester->4-(Methylthio)piperidine Derivative TFA N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine N-Boc-4-(methylthio)piperidine N-Boc-4-(methylthio)piperidine N-Boc-4-chloropiperidine->N-Boc-4-(methylthio)piperidine NaSMe, DMF This compound This compound N-Boc-4-(methylthio)piperidine->this compound HCl, Dioxane N_Alkylation_Workflow Piperidine Derivative Piperidine Derivative N-Alkylated Product N-Alkylated Product Piperidine Derivative->N-Alkylated Product R-X, Base (e.g., K2CO3), Solvent (e.g., ACN)

References

Structure-activity relationship (SAR) studies of 4-Methylthiopiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Methylthiopiperidine Derivatives and Their Analogs as Selective Muscarinic Agonists

Introduction: The Piperidine Scaffold and the Quest for Receptor Selectivity

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow for precise three-dimensional orientation of substituents, enabling critical interactions with biological targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes.[3] A central challenge in drug design is achieving selectivity—designing a molecule that interacts potently with a specific target while minimizing off-target effects. Structure-Activity Relationship (SAR) studies are the primary tool for navigating this challenge, systematically modifying a lead compound's structure to understand how chemical changes influence biological activity.

This guide focuses on a specific and compelling class of piperidine-related compounds: derivatives featuring a methylthio (-SCH₃) or, more broadly, an alkylthio (-SR) group. We will delve into the SAR of 3-(3-alkylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (Alkylthio-TZTPs), potent and selective M₁ muscarinic acetylcholine receptor (mAChR) agonists.[4][5] The M₁ receptor is a key target for treating cognitive deficits in conditions like Alzheimer's disease.[6] By comparing these alkylthio derivatives with their alkoxy (-OR) and alkyl (-R) counterparts, we can elucidate the critical role the sulfur atom and the broader thioether moiety play in achieving high potency and functional selectivity.

Core Directive: SAR Analysis of Substituted TZTPs at Muscarinic Receptors

The primary biological target for the compounds discussed herein are the M₁ muscarinic receptors. Functional selectivity for the M₁ subtype over other subtypes (M₂, M₃) is highly desirable to minimize side effects such as bradycardia (M₂) or gastrointestinal issues (M₃).[7] The SAR exploration of the substituted-TZTP scaffold reveals crucial insights into how different functional groups attached to the thiadiazole ring dictate receptor affinity and agonist efficacy.[5]

The General Scaffold

The core structure is a tetrahydromethylpyridine (a close analog of a methylpiperidine) linked at its 3-position to the 4-position of a 1,2,5-thiadiazole (TZ) ring. The SAR is explored by modifying the substituent 'X-R' at the 3-position of the thiadiazole ring.

Caption: General chemical structure of the substituted-TZTP analogs.

Comparative SAR Data

The following table summarizes data from comprehensive studies on substituted-TZTP derivatives, comparing alkylthio, alkoxy, and alkyl side chains. The key parameters are:

  • [³H]Oxo-M Binding (Kᵢ, nM): Measures the affinity of the compound for the general population of central muscarinic receptors. A lower Kᵢ value indicates higher binding affinity.

  • M₁ Functional Potency (IC₅₀, nM): Measures the concentration required to inhibit 50% of the twitch response in an isolated rabbit vas deferens, a classic assay for M₁ receptor functional agonism.[5] A lower IC₅₀ value indicates higher potency.

  • M₁ Efficacy (% Inh.): The maximum inhibition of the twitch response, indicating the degree of agonist activity (efficacy).

Compound IDSubstituent (X-R)Chain (R)[³H]Oxo-M Binding Kᵢ (nM)[5]M₁ Potency (Vas Deferens) IC₅₀ (nM)[5]M₁ Efficacy (% Inh.)[5]
Alkylthio Series
7a -S-CH₃ (Methylthio)C11.10.08083
7b -S-C₂H₅ (Ethylthio)C20.610.01586
7c -S-C₃H₇ (Propylthio)C30.350.00491
7d -S-C₄H₉ (Butylthio)C40.280.00392
7e -S-C₅H₁₁ (Pentylthio)C50.380.00393
7f -S-C₆H₁₃ (Hexylthio)C60.680.00493
Alkoxy Series
5a -O-CH₃ (Methoxy)C14.80.45079
5b -O-C₂H₅ (Ethoxy)C21.90.08085
5c -O-C₃H₇ (Propoxy)C30.900.01587
5d -O-C₄H₉ (Butoxy)C40.650.00890
5e -O-C₅H₁₁ (Pentyloxy)C50.750.00592
5f -O-C₆H₁₃ (Hexyloxy)C61.50.00793
Alkyl Series
9c -C₃H₇ (Propyl)C331>1000<25
9e -C₅H₁₁ (Pentyl)C530>1000<25
9g -C₇H₁₅ (Heptyl)C7110>1000<25
Interpretation of SAR Findings
  • Superiority of Thioether/Ether Linkage: The most striking finding is the dramatic loss of activity when the heteroatom linker (S or O) is removed. The alkyl-TZTP derivatives (e.g., 9c , 9e ) exhibit 10-100 times lower binding affinity and are virtually inactive in the functional M₁ assay.[5] This highlights the critical role of the electron-donating, polarizable sulfur or oxygen atom in the interaction with the M₁ receptor.

  • Alkylthio vs. Alkoxy Derivatives: Both alkylthio and alkoxy series are highly potent. However, the alkylthio derivatives generally display higher binding affinity (lower Kᵢ values) and greater potency (lower IC₅₀ values) than their corresponding alkoxy analogs of the same chain length.[5] For example, the butylthio derivative 7d (IC₅₀ = 0.003 nM) is more than twice as potent as the butoxy derivative 5d (IC₅₀ = 0.008 nM). This suggests that the greater polarizability and size of the sulfur atom may facilitate more favorable interactions within the receptor's binding pocket.

  • The "U-Shaped" Chain Length-Activity Relationship: For both the alkylthio and alkoxy series, a clear parabolic or "U-shaped" relationship exists between the length of the alkyl chain and biological activity.[5] Potency increases from methyl (C1) to an optimal length around butyl/pentyl (C4/C5), after which it begins to decrease. This classic SAR trend suggests the presence of a hydrophobic pocket of a specific size at the receptor binding site. Chains that are too short fail to fully occupy this pocket, while chains that are too long may introduce steric hindrance.

  • Functional Selectivity: The lead compounds, such as hexylthio-TZTP (7f ), demonstrate remarkable functional selectivity. While potently activating M₁ receptors, they show low efficacy and potency at M₂ (guinea pig atria) and M₃ (guinea pig ileum) receptors.[5] This profile is crucial for developing a therapeutic agent with a favorable side-effect profile.

Synthetic Workflow and Experimental Protocols

The synthesis of these derivatives follows a logical pathway, allowing for the systematic variation of the key side chain. Understanding the underlying experimental methods is crucial for appreciating the validity of the SAR data.

General Synthetic Workflow

The synthesis of substituted-TZTPs allows for late-stage diversification, a key strategy in medicinal chemistry for building compound libraries.

Synthetic_Workflow cluster_products Final Products Start Starting Material (e.g., 3,4-diamino-1,2,5-thiadiazole) Intermediate1 Formation of Bicyclic Intermediate Start->Intermediate1 Cyclization Intermediate2 Introduction of Piperidine Moiety Intermediate1->Intermediate2 Coupling Precursor Key Precursor (e.g., Halogenated TZTP) Intermediate2->Precursor Functionalization Diversification Nucleophilic Substitution Precursor->Diversification React with: - Sodium Alkoxides - Sodium Thiolates - Grignard Reagents Alkoxy Alkoxy-TZTPs (e.g., 5a-l) Diversification->Alkoxy Alkylthio Alkylthio-TZTPs (e.g., 7a-h) Diversification->Alkylthio Alkyl Alkyl-TZTPs (e.g., 9c-n) Diversification->Alkyl

Caption: Generalized synthetic workflow for creating a library of substituted-TZTPs.

Experimental Protocol: M₁ Receptor Functional Assay

This protocol describes the electrically stimulated rabbit vas deferens assay, a robust method for quantifying M₁ muscarinic agonist activity.[5]

Objective: To determine the potency (IC₅₀) and efficacy of test compounds as M₁ receptor agonists.

Materials:

  • Male New Zealand White rabbits

  • Krebs-Henseleit buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Test compounds dissolved in appropriate vehicle (e.g., DMSO).

  • Prazosin (to block α₁-adrenoceptors).

  • Organ bath system with isometric transducers.

  • Field stimulator.

Procedure:

  • Tissue Preparation: Humanely euthanize a rabbit and dissect the vasa deferentia. Clean the tissue of fat and connective tissue and cut it into 2-3 cm segments.

  • Mounting: Suspend the tissue segments in a 10 mL organ bath filled with Krebs-Henseleit buffer at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g. Replace the buffer every 15 minutes.

  • Blocking α₁-Adrenoceptors: Add prazosin (0.5 µM) to the bath to prevent interference from adrenergic nerve stimulation.

  • Stimulation: Apply continuous electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage). This will produce regular twitch contractions.

  • Compound Addition: Once a stable baseline of twitch responses is achieved, add the test compound to the bath in a cumulative, concentration-dependent manner. Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the twitch height (tension) at each compound concentration. The agonist effect is observed as an inhibition of the twitch response.

  • Analysis: Express the inhibition at each concentration as a percentage of the maximum pre-drug twitch height. Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve. Calculate the IC₅₀ (concentration producing 50% inhibition) and maximum efficacy from this curve using non-linear regression.

Conclusion and Future Outlook

The systematic SAR investigation of substituted-TZTPs provides a compelling guide for the design of selective M₁ muscarinic agonists. The study clearly demonstrates that:

  • A heteroatom linker (oxygen or sulfur) between the aromatic core and the alkyl side chain is essential for high potency.

  • Alkylthio derivatives are generally more potent than their alkoxy counterparts, highlighting the favorable properties of the thioether linkage.

  • There is an optimal hydrophobic chain length (C4-C5) for maximizing interaction with a putative hydrophobic pocket in the M₁ receptor.

These findings underscore the power of iterative chemical modification and rigorous pharmacological testing. The principles derived from this work, particularly the beneficial role of the methylthio and other alkylthio groups, can guide future drug discovery efforts targeting not only muscarinic receptors but other GPCRs where similar binding site features may exist. The lead compounds from this series represent a promising starting point for the development of novel therapeutics for cognitive disorders.[4]

References

A Comparative Technical Guide to 4-Methylthiopiperidine and Other Thioether Compounds for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of 4-Methylthiopiperidine against a selection of other thioether compounds. As a Senior Application Scientist, my goal is to provide you with the in-depth technical insights and validated experimental data necessary to inform your research and development decisions. We will explore the nuanced differences in antioxidant activity, nucleophilic reactivity, and catalytic applications, supported by established experimental protocols.

Introduction to Thioethers: A Versatile Functional Group

Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are a class of compounds with significant utility in medicinal chemistry, materials science, and catalysis.[1] Their unique electronic structure, with the sulfur atom's polarizability and lone pairs of electrons, imparts a range of valuable properties. Unlike their oxygen-containing counterparts (ethers), thioethers exhibit distinct reactivity, including enhanced nucleophilicity and the ability to coordinate with transition metals.[2]

This guide will focus on this compound, a saturated heterocyclic thioether, and compare its performance metrics against representative acyclic and aromatic thioethers such as dimethyl sulfide and thioanisole. This comparative approach will highlight the influence of the cyclic piperidine scaffold and the methylthio group on the compound's overall characteristics.

Comparative Analysis: Key Performance Metrics

We will now delve into a comparative analysis based on three critical performance areas: antioxidant potential, nucleophilic reactivity, and application in catalysis.

Antioxidant Activity: A Structural Perspective

Thioether compounds can act as secondary antioxidants by decomposing hydroperoxides into non-radical, stable products.[3] This activity is crucial in mitigating oxidative stress in biological systems and preventing degradation in materials.

To quantitatively compare the antioxidant capacity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method.[4][5] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.[6] The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant potency.

Table 1: Illustrative Antioxidant Activity of Thiol-Containing Compounds (DPPH Assay)

CompoundStructureIC50 (µM) - Representative ValuesReference
CysteineHSCH₂CH(NH₂)COOH~37[9]
GlutathioneTripeptide with thiol~54[9]
MethanethiolCH₃SH~104[9]
This compound Structure BelowData not available
Dimethyl SulfideCH₃SCH₃Data not available
ThioanisoleC₆H₅SCH₃Data not available

Note: The IC50 values for cysteine, glutathione, and methanethiol are provided for context on the antioxidant potential of sulfur-containing compounds and are not direct comparisons to this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the key steps for assessing the antioxidant activity of thioether compounds.

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[4]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and the comparative thioethers. Create a series of dilutions to be tested. A positive control, such as ascorbic acid, should also be prepared.[4]

  • Reaction Incubation: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions to the DPPH solution. A blank containing only the solvent and DPPH is also required. The mixture is then incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Spectrophotometric Measurement: After incubation, measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Nucleophilic Reactivity: The Role of the Sulfur Atom

The sulfur atom in thioethers possesses lone pairs of electrons that are less tightly held than those on the oxygen atom in ethers, making thioethers more nucleophilic.[10] This enhanced nucleophilicity allows them to readily participate in nucleophilic substitution reactions.[11] The rate of these reactions provides a quantitative measure of their nucleophilic strength.

A common method to assess nucleophilicity is to measure the kinetics of their reaction with a standard electrophile, such as an alkyl halide, in a nucleophilic substitution (SN2) reaction. The reaction rate is typically determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like NMR spectroscopy or chromatography.

Caption: Factors influencing the nucleophilicity of thioether compounds.

Applications in Catalysis: The Thioether as a Ligand

Thioether-containing molecules can act as ligands, coordinating to transition metal centers to form catalysts for a variety of organic transformations.[12] The sulfur atom's ability to form strong bonds with soft metals like palladium makes thioether ligands valuable in cross-coupling reactions.[13] The electronic and steric properties of the thioether ligand can significantly influence the activity and selectivity of the catalyst.[4]

While direct comparative studies of this compound as a ligand are limited, research on structurally similar pyridine-based thioether ligands in palladium-catalyzed cross-coupling reactions provides valuable insights.[4] The nitrogen atom of the piperidine ring in this compound could potentially coordinate with the metal center in conjunction with the sulfur atom, forming a bidentate ligand. This chelation effect can enhance the stability of the catalytic complex.

The performance of such a ligand in a reaction like the Suzuki-Miyaura cross-coupling would depend on the balance between the electron-donating properties of the piperidine and methylthio groups, which can influence the reductive elimination step, and the steric hindrance around the metal center.

Synthesis of this compound Derivatives

A key aspect of utilizing any compound in research is its accessibility. A synthetic route to a derivative of this compound, 4-(methylthio)phenyl piperidine-4-carboxylate, has been reported.[14][15] This synthesis involves the esterification of N-Boc-isonipecotic acid with 4-(methylthio)phenol, followed by the removal of the Boc protecting group.[14]

Synthesis_Workflow Start N-Boc-isonipecotic acid + 4-(methylthio)phenol Step1 Esterification Start->Step1 Intermediate N-Boc-4-(methylthio)phenyl piperidine-4-carboxylate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA) Intermediate->Step2 Product 4-(methylthio)phenyl piperidine-4-carboxylate Step2->Product

Caption: Synthetic workflow for a this compound derivative.

Conclusion

This compound presents an intriguing molecular scaffold with potential applications in various fields of chemical research. Its structure, combining a saturated heterocyclic piperidine ring with a methylthio group, suggests a unique profile of antioxidant activity, nucleophilicity, and catalytic potential. While direct comparative experimental data remains to be fully explored in the literature, this guide has provided a framework for understanding its potential performance relative to other thioether compounds. The detailed experimental protocols included herein offer a starting point for researchers to conduct their own comparative studies and unlock the full potential of this versatile molecule.

References

A Comparative Guide to the Cross-Reactivity of 4-Methylthiopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of 4-methylthiopiperidine derivatives, a class of compounds with diverse pharmacological applications. We will delve into their synthesis, pharmacological activities, and most importantly, their cross-reactivity with various biological targets. This guide is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.

Introduction to this compound Derivatives

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties. The introduction of a methylthio group at the 4-position of the piperidine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. Derivatives of this compound have been investigated for a range of therapeutic applications, including as antiemetics, analgesics, and antimicrobial agents.

The core structure of this compound provides a versatile platform for chemical modification. Variations in the substituent on the piperidine nitrogen, as well as modifications to the piperidine ring itself, can lead to a diverse library of compounds with distinct pharmacological profiles. This structural diversity, however, also introduces the potential for cross-reactivity with unintended biological targets, a critical consideration in drug development.

Understanding and Assessing Cross-Reactivity

Cross-reactivity, in the context of pharmacology, refers to the ability of a drug or compound to bind to multiple, often structurally related, receptors or enzymes. While sometimes beneficial, unintended cross-reactivity is a major cause of adverse drug reactions. Therefore, comprehensive cross-reactivity profiling is an essential step in the preclinical development of any new chemical entity.

Several key methodologies are employed to assess the cross-reactivity of a compound. These can be broadly categorized into in vitro binding assays and functional assays.

In Vitro Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound. The half-maximal inhibitory concentration (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a quantitative measure of binding affinity.

Functional Assays

Functional assays, such as cell-based reporter gene assays or second messenger assays, provide information on the downstream signaling effects of a compound upon binding to its target. These assays can distinguish between agonists, antagonists, and inverse agonists, offering a more complete picture of the compound's pharmacological activity.

Comparative Cross-Reactivity Profiles

While a dedicated, head-to-head cross-reactivity study of a wide range of this compound derivatives is not available in the public literature, we can compile and compare data from various studies to build a preliminary understanding of their potential off-target interactions. The following table summarizes the reported activities and affinities of several piperidine derivatives, including some with structural similarities to this compound compounds, against various receptors.

Compound ClassPrimary Target/ActivityKnown Cross-Reactivity/Off-Target AffinityReference
4-Piperazino-5-methylthiopyrimidines Antiemetic, AntiserotoninTranquilizing, analgesic, musculotropic-spasmolytic properties
2,6-Diaryl-3-methyl-4-piperidones Antibacterial, AntifungalNot explicitly reported, but broad-spectrum antimicrobial activity suggests potential for multiple targets.
1-(Arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines Narcotic Agonists (Analgesic)Anesthetic properties
4-(m-Hydroxyphenyl)piperidines Opioid Receptor Ligands (Analgesic)Varying affinities for µ, δ, and κ opioid receptor subtypes
4,4-Disubstituted Piperidines AnalgesicSerotonin antagonism
N-substituted Piperidine Derivatives σ1 Receptor LigandsAntiproliferative properties
1-Phenylpiperazine and 4-Phenylpiperidine Derivatives High-affinity Sigma LigandsLow affinity for phencyclidine and dopamine receptors

Note: This table is a compilation of data from different studies and should be interpreted with caution. The experimental conditions and assays used may vary, affecting the direct comparability of the results.

Experimental Protocols for Cross-Reactivity Screening

To rigorously assess the cross-reactivity of novel this compound derivatives, a systematic screening approach is recommended. Below are example protocols for key assays.

Radioligand Binding Assay: A General Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Test compound (this compound derivative)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials and cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Functional Assay: cAMP Measurement

This protocol describes a common functional assay to measure the effect of a compound on G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the GPCR of interest

  • Test compound

  • Forskolin (a direct activator of adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with the test compound at various concentrations.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General Structure of this compound Derivatives

G cluster_0 This compound Core Piperidine Ring S-CH3 S-CH3 Piperidine Ring->S-CH3 4-position N-R N-R Piperidine Ring->N-R 1-position

Caption: General chemical structure of this compound derivatives.

Experimental Workflow for Cross-Reactivity Profiling

workflow cluster_workflow Cross-Reactivity Screening Workflow A Compound Synthesis (this compound Derivatives) B Primary Target Binding Assay A->B C Broad Panel Receptor Screening B->C D Functional Assays (Agonist/Antagonist Mode) C->D E Data Analysis & Hit Identification D->E F In Vivo Follow-up Studies E->F

Caption: A typical experimental workflow for assessing the cross-reactivity of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, as with any chemical series, a thorough understanding of the potential for cross-reactivity is crucial. The information and protocols provided in this guide offer a framework for researchers to systematically evaluate the selectivity of their compounds.

Future work should focus on conducting comprehensive cross-reactivity studies on a focused library of this compound derivatives. This would involve screening against a broad panel of receptors, enzymes, and ion channels to generate a detailed selectivity profile. Such data would be invaluable for guiding lead optimization efforts and for developing safer and more effective drug candidates. By combining rational drug design with rigorous experimental validation, the full therapeutic potential of this interesting class of molecules can be realized.

A Researcher's Guide to Benchmarking the Efficacy of 4-Methylthiopiperidine Analogs Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 4-Methylthiopiperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage with biological targets make it a privileged structure in drug design. The introduction of a methylthio group at the 4-position creates the this compound scaffold, a unique chemical entity whose therapeutic potential is an active area of investigation. When developing analogs of this core structure, a rigorous and systematic evaluation of their efficacy is paramount.

This guide provides a comprehensive framework for benchmarking novel this compound analogs. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices. We will establish a multi-tiered approach, beginning with in vitro target engagement at key CNS transporters and progressing to in vivo behavioral assays that contextualize the physiological and functional outcomes. Our goal is to build a robust efficacy profile for each analog, allowing for objective comparison against well-characterized standards and informing decisions for further development.

The Benchmarking Strategy: From Molecular Target to Behavioral Outcome

A successful benchmarking program must integrate data from multiple biological levels. An in vitro assay can reveal potent activity at a specific receptor, but it cannot predict the compound's absorption, distribution, metabolism, excretion (ADME) profile, or its integrated effect on complex neural circuits.[4] Conversely, an in vivo effect may be observed, but without in vitro data, the underlying mechanism remains a black box.

Our strategy, therefore, follows a logical progression from molecular interaction to behavioral response. This self-validating system ensures that in vivo outcomes are interpreted through the lens of in vitro pharmacology, providing a holistic understanding of each analog's efficacy.

G cluster_0 Benchmarking Workflow In_Vitro Part 1: In Vitro Efficacy (Target Engagement & Potency) In_Vivo Part 2: In Vivo Efficacy (Physiological & Behavioral Effects) In_Vitro->In_Vivo Informs In Vivo Study Design Synthesis Part 3: Data Synthesis (Comparative Efficacy Profile) In_Vitro->Synthesis Provides Mechanistic Data In_Vivo->Synthesis Provides Functional Context Decision Lead Candidate Selection Synthesis->Decision

Caption: Overall workflow for benchmarking this compound analogs.

Part 1: In Vitro Efficacy Benchmarking at Monoamine Transporters

Rationale: The Triad of CNS Modulation

Many CNS-active compounds derive their effects from modulating the levels of key neurotransmitters. The plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are critical regulators of neurotransmission, terminating synaptic signals by reabsorbing their respective neurotransmitters into the presynaptic neuron.[5][6][7] Inhibition of these transporters is a primary mechanism for numerous therapeutic agents and psychostimulants.[8][9] Therefore, determining the potency and selectivity of this compound analogs at these three transporters is the essential first step in characterizing their efficacy.

Selection of Reference Standards

For comparative analysis, it is crucial to benchmark against well-established compounds with known mechanisms and potencies.

  • Dopamine Transporter (DAT) Standard: Cocaine . A classic psychostimulant that acts as a potent DAT inhibitor.

  • Serotonin Transporter (SERT) Standard: Fluoxetine . A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[10]

  • Norepinephrine Transporter (NET) Standard: Desipramine . A tricyclic antidepressant with high affinity and selectivity for NET.[11]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds at human DAT, SERT, and NET. The principle involves quantifying the ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific human transporter.[7]

Causality Behind the Method:

  • Cell System: Human Embryonic Kidney (HEK293) cells are used because they do not endogenously express monoamine transporters but are easily transfected, providing a clean system to study the specific activity of a single, human recombinant transporter.[12]

  • Quantification: A radiolabeled substrate (e.g., [³H]Dopamine) provides a highly sensitive and direct measure of transporter function. The amount of radioactivity inside the cells is directly proportional to the transporter activity.[8]

  • Measurement: The IC₅₀ value represents the concentration of the analog required to inhibit 50% of the specific neurotransmitter uptake, providing a standardized measure of inhibitory potency.[13][14][15]

G cluster_0 In Vitro Uptake Inhibition Workflow A 1. Plate hDAT/hSERT/hNET expressing HEK293 cells B 2. Pre-incubate cells with Analog or Standard A->B C 3. Add Radiolabeled Substrate (e.g., [3H]DA) B->C D 4. Incubate to allow uptake C->D E 5. Terminate uptake (Wash with ice-cold buffer) D->E F 6. Lyse cells & Measure intracellular radioactivity E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and reference standards in assay buffer.

  • Pre-incubation: Aspirate the culture medium from the cells and wash with assay buffer. Add the compound dilutions to the wells and pre-incubate for 20 minutes at the assay temperature (e.g., 25°C).[8]

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Serotonin for SERT, [³H]Norepinephrine for NET) at a concentration close to its Kₘ value.[12]

  • Incubation: Allow the uptake to proceed for a defined period (e.g., 15 minutes).[8]

  • Uptake Termination: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake using a high concentration of a known potent inhibitor (e.g., 10 µM desipramine for NET).[8] Subtract non-specific counts from all wells. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Comparative In Vitro Efficacy

The results should be summarized in a clear, comparative table. This allows for rapid assessment of both the potency and selectivity of each analog.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Profile
Standard: Cocaine 15035080DAT/NET > SERT
Standard: Fluoxetine 2,50015400SERT Selective
Standard: Desipramine 4,0002505NET Selective
Analog A 501,500120DAT/NET Selective
Analog B 80045950SERT Selective
Analog C 200220180Non-selective

Data are hypothetical and for illustrative purposes only.

Part 2: In Vivo Efficacy Benchmarking with Behavioral Assays

Rationale: Translating Target Engagement into Functional Activity

While in vitro assays confirm molecular interactions, in vivo studies are essential to determine if this interaction produces a meaningful physiological or behavioral effect. We will focus on two cornerstone assays in behavioral pharmacology: locomotor activity and drug discrimination.

A. Locomotor Activity Assay

Rationale: The stimulant effects of many compounds, particularly those that inhibit DAT and NET, often manifest as an increase in spontaneous locomotor activity in rodents.[16][17][18] This assay serves as a robust, high-throughput screen for potential psychostimulant properties.

Reference Standards: Amphetamine , Cocaine .[18]

Experimental Protocol: Open-Field Locomotion

This protocol measures the exploratory and general activity of mice or rats in a novel environment following compound administration.

Causality Behind the Method:

  • Apparatus: An open-field arena equipped with a grid of infrared beams is used to automate the detection and quantification of animal movement, eliminating potential human observer bias and ensuring objectivity.[19]

  • Habituation: A brief habituation period in the chamber before drug administration allows the animal's natural exploratory drive to decrease. This establishes a stable baseline, ensuring that any subsequent increase in activity can be more confidently attributed to the pharmacological effect of the compound rather than the novelty of the environment.

  • Dose-Response: Testing a range of doses is critical to characterize the potency (the dose required to produce an effect) and efficacy (the maximum effect produced) of the analog.

G cluster_0 Locomotor Activity Workflow A 1. Administer Analog, Standard, or Vehicle B 2. Place rodent in Open-Field Arena A->B C 3. Habituation Period (e.g., 30 min) B->C D 4. Record Locomotor Activity (e.g., 60 min) C->D E 5. Analyze Data (Distance traveled, beam breaks) D->E F 6. Determine Dose-Response Relationship E->F

Caption: Workflow for the in vivo open-field locomotor activity assay.

Step-by-Step Methodology:

  • Animal Acclimation: Allow rodents (e.g., male Swiss-Webster mice) to acclimate to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer the this compound analog, reference standard, or vehicle via a relevant route (e.g., intraperitoneal injection).

  • Habituation & Testing: Immediately after injection, place each animal into the center of an open-field activity chamber (e.g., 40 x 40 cm). Allow for a 30-minute habituation period, followed by a 60-minute test period during which data is recorded.

  • Data Collection: Automated software records parameters such as total distance traveled, horizontal beam breaks, and vertical beam breaks (rears).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Calculate the total distance traveled during the test period and compare the effects of different doses of the analogs to the vehicle and standard groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

B. Drug Discrimination Assay

Rationale: This is a highly specific and sensitive assay used to evaluate the interoceptive (internal, subjective) effects of a drug.[20][21] It determines whether a novel compound produces a subjective state similar to that of a known training drug, which is often a drug of abuse.[22][23] A positive result (full substitution) is a strong indicator of similar pharmacological mechanism and potential for abuse.[16][23]

Reference Standard: Cocaine (or another relevant psychostimulant like methamphetamine).[16]

Experimental Protocol: Two-Lever Operant Conditioning

In this paradigm, animals (typically rats) are trained to press one lever after receiving the training drug and a different lever after receiving vehicle to receive a food reward.[21][24]

Causality Behind the Method:

  • Operant Conditioning: This procedure establishes a clear contingency where the animal's behavior (lever choice) is controlled by the internal stimulus state produced by the drug.[20]

  • Substitution Test: Once trained, the animals are "asked" during test sessions if a novel analog feels like the training drug. If the animals predominantly press the drug-associated lever after receiving the analog, it indicates the analog has "substituted" for the training drug, producing a similar subjective effect.

  • Potency (ED₅₀): The dose of the analog that results in 50% of responses on the drug-appropriate lever (ED₅₀) provides a quantitative measure of its potency in producing these subjective effects.[20]

G cluster_1 Drug Discrimination Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Drug Administer Training Drug (e.g., Cocaine) Lever_A Press 'Drug' Lever -> Reward Train_Drug->Lever_A Train_Veh Administer Vehicle (Saline) Lever_B Press 'Vehicle' Lever -> Reward Train_Veh->Lever_B Test_Analog Administer Test Analog (Various Doses) Measure Measure % of presses on 'Drug' Lever Test_Analog->Measure cluster_training cluster_training cluster_testing cluster_testing cluster_training->cluster_testing After Discrimination is Learned

Caption: Workflow for the in vivo drug discrimination assay.

Step-by-Step Methodology:

  • Lever Press Training: Food-restricted rats are first trained to press levers in an operant chamber to receive food pellets on a fixed-ratio (FR) schedule.

  • Discrimination Training: Training sessions are conducted daily. Before each session, rats receive an injection of either the training drug (e.g., 10 mg/kg cocaine) or vehicle. Following the drug injection, only responses on the "drug-correct" lever are reinforced. Following the vehicle injection, only responses on the "vehicle-correct" lever are reinforced.[23] Training continues until animals reliably select the correct lever (>80% accuracy).

  • Test Sessions: Once the discrimination is learned, test sessions are conducted. The novel this compound analog is administered at various doses. During test sessions, presses on either lever are recorded but not reinforced to avoid altering the learned behavior.

  • Data Collection: The primary dependent variables are the percentage of responses on the drug-correct lever and the overall rate of responding.

  • Data Analysis: A compound is considered to fully substitute for the training drug if it produces ≥80% drug-lever responding.[23] A dose-response curve is generated to calculate the ED₅₀ for substitution.

Data Presentation: Comparative In Vivo Efficacy
CompoundLocomotor Activity (Max % Increase vs. Vehicle)Drug Discrimination (% Max Substitution for Cocaine)ED₅₀ for Substitution (mg/kg)
Standard: Cocaine 250%100%5.0
Standard: Fluoxetine 20%< 10%N/A
Analog A 300%95%2.5
Analog B 35%15%N/A
Analog C 150%60% (Partial)12.0

Data are hypothetical and for illustrative purposes only.

Part 3: Synthesizing the Data for a Complete Efficacy Profile

The final step is to integrate the in vitro and in vivo data to build a comprehensive profile for each analog. This synthesis allows for a nuanced interpretation of a compound's potential.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Locomotor Activity (Max % Increase)Substitution for Cocaine (% Max)Overall Efficacy Profile
Analog A 501,500120300%95%Potent, DAT/NET-selective, Cocaine-like Psychostimulant. High potency at DAT translates to robust stimulant and subjective effects in vivo. More potent than cocaine in vivo.
Analog B 8004595035%15%Potent, SERT-selective agent. High in vitro potency at SERT does not translate to stimulant-like activity or subjective effects, consistent with an SSRI-like profile.
Analog C 200220180150%60%Non-selective monoamine transporter inhibitor. Moderate potency across all three transporters leads to moderate stimulant effects and only partial substitution for cocaine, suggesting a mixed pharmacological profile.

Data are hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a systematic, multi-faceted strategy for benchmarking the efficacy of novel this compound analogs. By anchoring in vivo behavioral outcomes to in vitro mechanistic data, researchers can move beyond simple activity measurements to build a comprehensive and comparative efficacy profile. This rigorous approach, grounded in established pharmacological principles, is essential for identifying promising lead candidates, understanding their mechanism of action, and making informed decisions in the complex process of drug discovery and development. Each experimental choice is deliberate, contributing to a self-validating system that ensures scientific integrity and produces trustworthy, actionable data.

References

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis: 4-Methylthiopiperidine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Methylthiopiperidine, a valuable heterocyclic building block, and its common precursors, 4-Piperidone and N-(tert-Butoxycarbonyl)-4-piperidone. By examining the causal relationships between structural modifications and spectroscopic shifts, this document aims to equip scientists with the expertise to confidently identify and characterize these compounds throughout the synthetic process.

The Synthetic Pathway: From Ketone to Thioether

The synthesis of this compound can be efficiently achieved from the readily available starting material, 4-Piperidone, which is often supplied as its hydrochloride monohydrate for enhanced stability.[1][2][3] A common and robust strategy involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, facilitating subsequent functionalization. The resulting N-Boc-4-piperidone serves as a key intermediate. The introduction of the methylthio group at the 4-position, followed by the removal of the Boc protecting group, yields the target compound, this compound.

This synthetic workflow is outlined in the diagram below:

G cluster_0 Synthetic Workflow 4-Piperidone_HCl 4-Piperidone Hydrochloride Monohydrate N-Boc-4-piperidone N-(tert-Butoxycarbonyl)-4-piperidone 4-Piperidone_HCl->N-Boc-4-piperidone (Boc)2O, Base N-Boc-4-methylthiopiperidine N-Boc-4-(methylthio)piperidine N-Boc-4-piperidone->N-Boc-4-methylthiopiperidine 1. Tosylhydrazine 2. NaSMe This compound This compound N-Boc-4-methylthiopiperidine->this compound Acidic Deprotection (e.g., TFA or HCl)

Caption: Synthetic route to this compound from 4-Piperidone.

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone from 4-Piperidone Monohydrate Hydrochloride

This protocol is adapted from established procedures for the Boc-protection of amines.[4]

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents).

  • Stir the mixture for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.3 equivalents) portion-wise over 5 minutes.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the resulting solution at room temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane.

  • Wash the organic phase sequentially with 2M HCl, saturated Na₂CO₃, and saturated NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-(tert-Butoxycarbonyl)-4-piperidone as a white solid.[4]

General Procedure for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. Alternatively, prepare a KBr pellet. For liquid samples, a thin film between salt plates (NaCl or KBr) can be used.

  • Mass Spectrometry: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Piperidone, its N-Boc protected form, and the final product, this compound.

¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm and MultiplicityAssignment
4-Piperidone ~3.0 (t)H-2, H-6 (protons α to N)
~2.4 (t)H-3, H-5 (protons α to C=O)
~2.0 (br s)NH
N-Boc-4-piperidone [4]3.71 (t)H-2, H-6 (protons α to N)
2.44 (t)H-3, H-5 (protons α to C=O)
1.49 (s)tert-butyl group
This compound ~3.0-3.2 (m)H-2, H-6 (equatorial & axial)
~2.5-2.7 (m)H-2, H-6 (equatorial & axial)
~2.1 (s)-SCH₃
~1.8-2.0 (m)H-3, H-5 (equatorial & axial)
~1.5-1.7 (m)H-3, H-5 (equatorial & axial)
~1.4 (br s)NH
¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
4-Piperidone ~208C=O (C-4)
~45C-2, C-6
~41C-3, C-5
N-Boc-4-piperidone [5]173.6C=O (Boc)
154.7C=O (piperidone ring, C-4)
79.6Quaternary C (Boc)
43.3C-2, C-6
30.6C-3, C-5
28.4-C(CH₃)₃
This compound ~46C-2, C-6
~35C-4
~33C-3, C-5
~14-SCH₃
Infrared (IR) Spectroscopic Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
4-Piperidone ~3300 (br)N-H stretch
~1715 (s)C=O stretch
N-Boc-4-piperidone [6]~2975C-H stretch (aliphatic)
~1720 (s)C=O stretch (ketone)
~1690 (s)C=O stretch (carbamate)
This compound ~3300 (br)N-H stretch
~2930C-H stretch (aliphatic)
No strong C=O band ~1700Absence of ketone
Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
4-Piperidone [7]C₅H₉NO99.1399 (M⁺), 70, 56, 42
N-Boc-4-piperidone [6]C₁₀H₁₇NO₃199.25199 (M⁺), 143, 100, 57 (t-Bu⁺)
This compound C₆H₁₃NS131.24131 (M⁺), 116, 84, 70

In-Depth Spectroscopic Analysis

The Effect of N-Boc Protection

The transition from 4-Piperidone to N-Boc-4-piperidone introduces significant and predictable changes in the spectroscopic data.

  • ¹H NMR: The most apparent change is the appearance of a large singlet at approximately 1.49 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[4] Concurrently, the broad N-H proton signal disappears. The protons on the piperidine ring (H-2, H-6 and H-3, H-5) experience a downfield shift due to the electron-withdrawing effect of the carbamate group.[4]

  • ¹³C NMR: The introduction of the Boc group adds three new signals: a peak around 154.7 ppm for the carbamate carbonyl, a signal around 79.6 ppm for the quaternary carbon of the tert-butyl group, and a peak around 28.4 ppm for the three methyl carbons of the tert-butyl group.[5]

  • IR Spectroscopy: The broad N-H stretch of the secondary amine in 4-piperidone is absent in the N-Boc protected intermediate. A second strong carbonyl absorption appears around 1690 cm⁻¹ characteristic of the carbamate, in addition to the ketone carbonyl stretch at approximately 1720 cm⁻¹.[6]

  • Mass Spectrometry: The molecular ion peak shifts from m/z 99 to m/z 199. A prominent fragment at m/z 57, corresponding to the stable tert-butyl cation, is a hallmark of Boc-protected compounds.[6]

The Transformation to this compound

The conversion of the carbonyl group in N-Boc-4-piperidone to the methylthio group in this compound (after deprotection) results in another set of distinct spectroscopic changes.

  • ¹H NMR: The most telling new signal is a singlet at approximately 2.1 ppm, integrating to three protons, which is characteristic of the methyl group attached to the sulfur atom. The signals for the piperidine ring protons become more complex due to the introduction of a chiral center at C-4 (in principle, though the compound is achiral overall), leading to more complex splitting patterns for the axial and equatorial protons. The reappearance of a broad N-H signal indicates the successful removal of the Boc group.

  • ¹³C NMR: The ketone carbonyl signal at ~208 ppm (in 4-piperidone) or ~173.6 ppm (in N-Boc-4-piperidone) is absent. A new peak appears in the aliphatic region around 14 ppm, corresponding to the methyl carbon of the thioether. The signal for C-4 shifts significantly upfield to around 35 ppm.

  • IR Spectroscopy: The strong carbonyl absorption band around 1715 cm⁻¹ is absent in the final product, which is the most definitive change in the IR spectrum. A broad N-H stretching band reappears around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak is observed at m/z 131. Key fragmentation patterns would involve the loss of the methylthio group or cleavage of the piperidine ring.

Conclusion

The spectroscopic journey from 4-Piperidone to this compound is characterized by a series of logical and interpretable changes in NMR, IR, and mass spectra. The introduction of the N-Boc protecting group is clearly identified by the appearance of characteristic signals for the tert-butyl group in ¹H and ¹³C NMR and a distinctive carbamate carbonyl stretch in the IR spectrum. The subsequent conversion to the thioether is confirmed by the disappearance of the ketone carbonyl signal across all spectroscopic techniques and the emergence of a new singlet in the ¹H NMR and a new methyl signal in the ¹³C NMR for the -SCH₃ group. This guide provides a foundational framework for researchers to monitor the progress of this synthesis and to unambiguously verify the identity and purity of the precursors and the final product.

References

Safety Operating Guide

A Comprehensive Technical Guide to the Proper Disposal of 4-Methylthiopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, in-depth protocol for the proper disposal of 4-Methylthiopiperidine, moving beyond generic guidelines to offer a framework grounded in its specific chemical properties and associated risks. Our objective is to empower you with the knowledge to handle and dispose of this compound safely and effectively, ensuring the integrity of your research and the well-being of your colleagues and the environment.

Understanding the Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is a substituted piperidine, a class of heterocyclic amines, and also contains a thioether functional group. This unique structure informs its reactivity and toxicity.

1.1. Toxicological Profile

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation. While specific toxicological data for this compound is not extensively published, the hazardous properties of the parent compound, piperidine, provide a strong basis for cautious handling. Piperidine is corrosive and can cause severe skin burns and eye damage. Inhalation may lead to respiratory tract irritation.

1.2. Chemical Reactivity

The piperidine ring imparts a basic character to the molecule, making it incompatible with acids and oxidizing agents. The thioether group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This reactivity must be considered when choosing disposal methods, particularly chemical treatment.

1.3. Environmental Impact

While specific ecotoxicity data for this compound is limited, it is prudent to assume it is harmful to aquatic life. Amines, in general, can be toxic to aquatic organisms, and the introduction of sulfur-containing organic compounds into the environment can lead to the formation of acid rain if combusted improperly. Therefore, direct disposal into the sewer system or regular trash is strictly prohibited.

Pre-Disposal Handling and Storage: A Foundation of Safety

Proper handling and storage of this compound waste are critical first steps in the disposal process. Adherence to these procedures minimizes the risk of accidental exposure and environmental contamination.

2.1. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

2.2. Waste Segregation and Containerization

Proper segregation of chemical waste is a fundamental principle of laboratory safety.

  • Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials, such as acids or strong oxidizing agents, in the same container.

  • Secondary Containment: The waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedures provide a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

3.1. Primary Disposal Method: Licensed Hazardous Waste Vendor

The most common and recommended method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Step 1: Accumulation: Collect the waste in a properly labeled container as described in Section 2.2.

  • Step 2: Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Step 3: Pickup Request: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed vendor for transportation and disposal.

  • Step 4: Disposal Technology: The vendor will typically use high-temperature incineration with flue gas scrubbing to destroy the compound safely. This method ensures the complete breakdown of the molecule into less harmful components and prevents the release of sulfur oxides into the atmosphere.

3.2. Laboratory-Scale Chemical Treatment (for Dilute Aqueous Solutions)

In some cases, dilute aqueous solutions of this compound may be treated in the laboratory before disposal. This should only be performed by trained personnel and with the explicit approval of your EHS department.

3.2.1. Neutralization

Since this compound is a basic compound, dilute aqueous solutions can be neutralized with a weak acid, such as citric acid or acetic acid.

  • Step 1: Dilution: Ensure the solution is sufficiently dilute (typically <1% by weight).

  • Step 2: Controlled Addition: Slowly add the weak acid to the this compound solution while stirring in a fume hood.

  • Step 3: pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Step 4: Disposal of Neutralized Solution: The resulting neutralized salt solution may be suitable for drain disposal, but only with prior approval from your EHS department . They will need to confirm that the concentration of the resulting salt and any other components in the solution meet the local wastewater discharge regulations.

3.2.2. Oxidation (for Thioether Moiety)

The thioether group can be oxidized to the less toxic sulfoxide. This is a more advanced treatment method and requires a thorough understanding of the reaction chemistry.

  • Step 1: Reagent Selection: A suitable oxidizing agent, such as hydrogen peroxide, can be used. The reaction should be performed under controlled conditions to avoid runaway reactions.

  • Step 2: Reaction and Quenching: After the oxidation is complete, any excess oxidizing agent must be quenched.

  • Step 3: Disposal: The resulting solution must still be considered hazardous waste and disposed of through a licensed vendor. This treatment step may be beneficial in reducing the overall toxicity of the waste before final disposal.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate the hazard.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Reporting: Report the spill to your EHS department immediately.

Data Summary and Visualization

To provide a clear and concise overview of the key information, the following table summarizes the properties and disposal considerations for this compound.

PropertyValue/InformationSource(s)
Chemical Name This compoundN/A
CAS Number 767270-41-7[1]
Molecular Formula C6H13NS[1]
Molecular Weight 131.24 g/mol [1]
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation[2]
Incompatible Materials Strong acids, Oxidizing agents, Heavy metal salts, Carbon dioxide[3]
Recommended PPE Chemical-resistant gloves, Safety goggles, Lab coat, Respirator (if needed)[4]
Primary Disposal Route Licensed Hazardous Waste Vendor (Incineration)[5]
Secondary Disposal (Dilute Aqueous) Neutralization (with EHS approval)[6]
RCRA Waste Code Not explicitly listed; likely D001 (Ignitability) and/or D002 (Corrosivity) depending on formulation. Consult EHS.[3][7]

Disposal Decision Workflow

DisposalWorkflow start This compound Waste Generated waste_type Is the waste pure or a concentrated solution? start->waste_type dilute_aq Is the waste a dilute (<1%) aqueous solution? waste_type->dilute_aq No vendor_disposal Collect in a labeled hazardous waste container. Arrange for pickup by a licensed vendor. waste_type->vendor_disposal Yes dilute_aq->vendor_disposal No ehs_consult Consult with EHS for treatment options. dilute_aq->ehs_consult Yes end_vendor Disposal via Incineration vendor_disposal->end_vendor neutralize Neutralize with a weak acid to pH 6-8. Obtain EHS approval for drain disposal. ehs_consult->neutralize Treatment Approved no_treat Treat as concentrated waste. ehs_consult->no_treat Treatment Not Approved end_drain Drain Disposal (with approval) neutralize->end_drain no_treat->vendor_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process that requires a comprehensive understanding of its hazards, adherence to strict handling protocols, and compliance with all applicable regulations. By following the detailed procedures outlined in this guide, researchers and scientists can ensure that this essential aspect of their work is conducted with the highest standards of safety and environmental responsibility. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

Mastering the Safe Handling of 4-Methylthiopiperidine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the integrity of an experiment is intrinsically linked to the safety of the practitioner. The handling of specialized reagents like 4-Methylthiopiperidine, a key building block in pharmaceutical synthesis, demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your research. We will move beyond a simple checklist to a risk-based assessment, empowering you to make informed decisions for your specific laboratory operations.

Understanding the Hazard: A Prerequisite to Protection

Before donning any protective gear, a thorough understanding of the compound's hazard profile is essential. This compound hydrochloride is classified with several key hazards that directly inform our PPE strategy. According to its Safety Data Sheet, it can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1] The causality is clear: our primary objective is to prevent contact with skin and eyes, and to avoid inhalation of any dust or vapors.

Core Principles of PPE Selection for this compound

A risk-based approach to PPE selection is paramount. The nature and scale of the operation will dictate the necessary level of protection. For instance, weighing a small quantity in a well-ventilated enclosure will require a different level of PPE than a large-scale reaction or a spill cleanup.

Foundational PPE for Handling this compound

The following table summarizes the essential PPE for routine handling of this compound in a controlled laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[1][3] Double gloving is recommended for enhanced protection, especially during extended handling.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes and airborne particles.[2][5]
Body Protection Laboratory coat or chemical-resistant apronTo shield the body and personal clothing from spills and contamination.[6][7]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hoodA properly functioning fume hood provides adequate respiratory protection from vapors.[1][8]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE: The Order of Operations
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[4]

  • Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don your safety glasses or goggles.

  • Gloves: Put on the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair.

Doffing PPE: A Decontamination-Conscious Process
  • Outer Gloves (if applicable): If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Advanced PPE Considerations: Responding to Non-Routine Events

Spills and other unexpected events necessitate an elevated level of personal protection.

Spill Response PPE

In the event of a spill, the primary concerns are increased risk of inhalation and extensive skin contact. The following adjustments to your PPE are critical:

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially if the spill is large or in a poorly ventilated area.

  • Body Protection: A chemical-resistant suit or coveralls may be necessary to protect against widespread contamination.[9]

  • Hand Protection: Heavy-duty, chemical-resistant gloves should be worn.

Disposal of Contaminated Materials

All PPE that has come into contact with this compound must be treated as hazardous waste.[10] This includes gloves, disposable lab coats, and any materials used for spill cleanup. These items should be placed in a clearly labeled, sealed container for disposal according to your institution's hazardous waste management protocols.

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Handling this compound task_type What is the nature of the task? start->task_type routine Routine Handling (Small Scale) task_type->routine Routine spill Spill or Large Scale Operation task_type->spill Spill/Large Scale ppe_routine Standard PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves routine->ppe_routine ppe_spill Enhanced PPE: - Chemical Resistant Suit - Goggles & Face Shield - Heavy-Duty Gloves - Respirator spill->ppe_spill proceed Proceed with Task ppe_routine->proceed ppe_spill->proceed disposal Dispose of all contaminated PPE as hazardous waste proceed->disposal

Caption: PPE selection workflow for this compound.

By integrating this comprehensive, risk-based approach to personal protective equipment, you can confidently and safely handle this compound, ensuring the integrity of your work and the protection of your most valuable laboratory asset: yourself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.